1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
1-methyl-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFERJFHPHSUIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363017 | |
| Record name | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65754-26-9 | |
| Record name | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the synthesis of 1-methyl-2-nitro-4-(trifluoromethyl)benzene, an important intermediate in the development of pharmaceuticals and agrochemicals.[1] We will explore the synthetic pathways, mechanistic details, and a step-by-step experimental protocol, grounded in established scientific principles.
Introduction: Significance and Synthetic Overview
This compound is a key building block in organic synthesis. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, making this compound a valuable precursor for various biologically active molecules.[1] The primary and most direct route to this compound is the electrophilic nitration of 1-methyl-4-(trifluoromethyl)benzene (also known as 4-(trifluoromethyl)toluene).[1]
The regioselectivity of this nitration is governed by the directing effects of the substituents on the benzene ring. The methyl group is an activating, ortho, para-director, while the trifluoromethyl group is a deactivating, meta-director.[2] This interplay of electronic effects directs the incoming nitro group to the position ortho to the methyl group and meta to the trifluoromethyl group.
Reaction Mechanism and Regioselectivity
The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, generates the highly reactive nitronium ion (NO₂⁺).[1]
The methyl group on the benzene ring is an electron-donating group, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl group is a strong electron-withdrawing group, deactivating the ring and directing incoming electrophiles to the meta position.[2]
When both groups are present, the activating methyl group has a stronger influence on the regiochemical outcome. The trifluoromethyl group's deactivating effect makes the positions ortho and para to it less favorable for substitution. Therefore, the nitration occurs predominantly at the position ortho to the methyl group, which is also meta to the trifluoromethyl group.
Caption: Workflow for the synthesis of this compound.
Detailed Procedure
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the acid in an ice bath to 0-5 °C. Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the low temperature.
-
Reaction: To the cooled nitrating mixture, add 1-methyl-4-(trifluoromethyl)benzene dropwise from the dropping funnel. The temperature of the reaction mixture should be carefully maintained between 0-10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly over a large amount of crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Characterization Data
The structure and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the aromatic protons and the methyl group protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and the trifluoromethyl carbon (as a quartet). |
| IR Spectroscopy | Characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹) and the C-F bonds of the trifluoromethyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (205.14 g/mol ). [3] |
Safety Precautions
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of byproducts.
-
The organic solvents used are flammable and should be handled away from ignition sources.
Conclusion
The synthesis of this compound via the nitration of 1-methyl-4-(trifluoromethyl)benzene is a robust and well-understood reaction. Careful control of the reaction conditions, particularly temperature, is crucial for achieving a high yield and purity of the desired product. This compound serves as a valuable intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
References
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YouTube. (2024, August 9). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]
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1-Methyl-2-nitro-4-(trifluoromethyl)benzene properties
An In-depth Technical Guide to 1-Methyl-2-nitro-4-(trifluoromethyl)benzene: Properties, Synthesis, and Applications
Introduction
This compound is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its molecular architecture, featuring a trifluoromethyl group, a nitro group, and a methyl group on a benzene ring, provides a unique combination of electronic and steric properties.[1] The electron-withdrawing nature of the nitro and trifluoromethyl groups, contrasted with the electron-donating methyl group, creates a nuanced reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.[1] This guide offers a comprehensive overview of its chemical and physical properties, established synthesis protocols, key chemical transformations, and its applications as a precursor in the development of pharmaceuticals and advanced materials.
Physicochemical and Spectroscopic Properties
The distinct arrangement of functional groups in this compound imparts specific physical characteristics. It is a low-melting solid at ambient temperatures, a property influenced by the asymmetrical electron distribution from its electron-withdrawing groups, which can disrupt efficient crystal lattice packing.[1] The trifluoromethyl group notably increases the compound's lipophilicity and metabolic stability, traits that are highly desirable in drug discovery.[1]
Core Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 65754-26-9 | [2][3] |
| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |
| Molecular Weight | 205.13 g/mol | [1][2] |
| Melting Point | 34-35 °C | [1] |
| Appearance | Low-melting solid | [1] |
| Solubility | Soluble in organic solvents, slightly soluble in water. | [4] |
Spectroscopic Profile
Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum shows characteristic signals in the aromatic region. The proton at the H-3 position typically appears as a doublet between 7.8-8.2 ppm, while the H-5 proton is observed as a doublet of doublets in the 7.5-7.9 ppm range.[1] The coupling patterns arise from the meta-relationship between these protons.
-
¹⁹F NMR : The three fluorine atoms of the trifluoromethyl group produce a singlet in the ¹⁹F NMR spectrum, providing a clear diagnostic peak for this functional group.[5]
-
-
Mass Spectrometry (MS) :
Synthesis and Mechanistic Insights
The most prevalent and industrially viable method for synthesizing this compound is the electrophilic aromatic nitration of its precursor, 1-methyl-4-(trifluoromethyl)benzene.[1]
The Nitration Mechanism
This synthesis relies on the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1] The mechanism proceeds as follows:
-
Generation of the Electrophile : Sulfuric acid, being the stronger acid, protonates nitric acid.
-
Formation of the Nitronium Ion : The protonated nitric acid readily loses a water molecule to form the linear and highly reactive nitronium ion (NO₂⁺).
-
Electrophilic Attack : The π-electron system of the 1-methyl-4-(trifluoromethyl)benzene ring attacks the nitronium ion. The position of this attack is governed by the directing effects of the existing substituents. The methyl group (-CH₃) is an ortho-, para-director, while the trifluoromethyl group (-CF₃) is a meta-director. The substitution occurs at the 2-position (ortho to the methyl group and meta to the trifluoromethyl group), as this position is activated by the methyl group.[6]
-
Rearomatization : A base (typically HSO₄⁻) removes a proton from the carbocation intermediate (the sigma complex), restoring the aromaticity of the ring and yielding the final product.
Experimental Protocol: Nitration
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified laboratory with appropriate safety measures.
-
Reaction Setup : In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Reagent Addition : Slowly add 1-methyl-4-(trifluoromethyl)benzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitrating Mixture : Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, keeping the temperature below 10 °C.
-
Nitration : Add the nitrating mixture dropwise to the solution of the starting material over 1-2 hours, ensuring the reaction temperature does not exceed 15 °C.
-
Reaction Monitoring : Stir the mixture at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup : Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extraction : Extract the product into an organic solvent (e.g., dichloromethane).
-
Purification : Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Transformations
The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups, particularly the nitro group.
Reduction of the Nitro Group
A cornerstone transformation is the reduction of the nitro group to an amino group (-NH₂), yielding 2-methyl-5-(trifluoromethyl)aniline. This aniline derivative is a crucial building block for many pharmaceutical and agrochemical compounds.[1]
-
Causality : This reduction is a pivotal step because the resulting primary amine is a versatile functional group. It can readily participate in a wide range of reactions, including amide bond formation, diazotization, and nucleophilic substitutions, allowing for significant molecular diversification.
-
Methodology : Common reducing agents for this transformation include:
-
Catalytic Hydrogenation : Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.
-
Metal/Acid Systems : Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
-
Other Reagents : Tetrahydroxydiboron in the presence of a catalyst has also been reported.[1]
-
Electrophilic Aromatic Substitution
While the benzene ring is deactivated due to the strong electron-withdrawing effects of the -NO₂ and -CF₃ groups, it can still undergo further electrophilic aromatic substitution under forcing conditions. The directing effects of the existing substituents will dictate the position of any new incoming group.
Reactivity and Transformation Diagram
Caption: Key chemical transformations of this compound.
Applications in Research and Development
The primary value of this compound lies in its role as a versatile chemical intermediate.[1]
-
Pharmaceutical and Agrochemical Synthesis : It is a precursor for synthesizing a range of more complex molecules.[1] For example, it is used in the creation of substituted phenoxyphenyl ketones, which are intermediates for fungicidal triazole compounds.[7] The trifluoromethyl group is a well-known "magic methyl" bioisostere, often introduced to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][8]
-
Materials Science : The trifluoromethyl group can improve material properties such as thermal stability and chemical resistance.[1] Therefore, this compound is a potential building block for developing new polymers or functional materials, although dedicated research in this area is not extensive.[1]
-
Organic Electronics : The strong electron-withdrawing properties of the nitro and trifluoromethyl groups can influence a material's electronic characteristics.[1] This suggests potential, albeit largely unexplored, applications in organic electronic devices like OLEDs or OFETs.[1]
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling to minimize risk.
-
Hazards : It is harmful if swallowed, inhaled, or comes into contact with skin.[4] It is also known to cause irritation to the skin, eyes, and respiratory system.[4][9]
-
Personal Protective Equipment (PPE) : When handling this compound, it is mandatory to use:
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[10][11]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[9][12] Do not allow it to enter the environment.
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Safety Data Sheet: ≥98,5 % - Carl ROTH. [Link]
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Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5) - Cheméo. [Link]
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Material Safety Data Sheet - 2-Nitro-1,4-bis(trifluoromethyl)benzene - Cole-Parmer. [Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023-08-15). [Link]
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An In-depth Technical Guide to Resorcinol-Formaldehyde Resins
A Note on Chemical Identification: The CAS number 65754-26-9 is listed by several chemical suppliers as corresponding to 1-Methyl-2-nitro-4-(trifluoromethyl)benzene, a distinct small molecule.[1][2][][4][5] However, the complexity and nature of this technical guide are better suited to a discussion of a polymeric system. Therefore, this guide will focus on the chemistry, synthesis, and application of Resorcinol-Formaldehyde (RF) resins, a class of polymers sometimes associated with complex reaction product CAS numbers and of significant interest to materials scientists and development professionals.
Introduction to Resorcinol-Formaldehyde Resins
Resorcinol-formaldehyde (RF) resins are thermosetting phenolic resins synthesized through the polycondensation of resorcinol (1,3-dihydroxybenzene) and formaldehyde.[6][7][8] These materials are renowned for their exceptional durability, high-strength bonding capabilities, and resistance to moisture, heat, and chemicals.[7][9] Curing at room temperature, RF resins form rigid, cross-linked networks that make them invaluable in applications demanding robust performance under harsh environmental conditions.[7] Initially introduced in 1943, they have a long history of use in constructing wooden aircraft and boats, and continue to be a vital adhesive for structural and exterior-grade wood applications.[10]
The Chemistry and Structure of RF Resins
The formation of an RF resin is a multi-step process involving electrophilic aromatic substitution, followed by condensation reactions. The high reactivity of the resorcinol ring, activated by two hydroxyl groups, allows for rapid reaction with formaldehyde.
Mechanism of Polymerization:
-
Addition Reaction: The process begins with the formation of hydroxymethyl resorcinols. Under either acidic or basic catalysis, formaldehyde adds to the activated ortho and para positions of the resorcinol ring.
-
Condensation and Cross-linking: These hydroxymethyl intermediates then condense with other resorcinol molecules or with each other. This condensation reaction eliminates water and forms methylene bridges (-CH₂-) and sometimes ether linkages (-CH₂-O-CH₂-) between the resorcinol units. As the reaction proceeds, a dense, three-dimensional cross-linked network is formed, leading to the final cured, insoluble, and infusible resin.[11]
The final structure is an amorphous network of resorcinol rings interconnected by methylene and ether bridges. The high degree of cross-linking is responsible for the resin's characteristic strength and stability.
Caption: Polymerization of Resorcinol-Formaldehyde Resin.
Physicochemical and Material Properties
RF resins are prized for a combination of properties that make them suitable for demanding structural applications. The properties can be tuned by adjusting the resorcinol-to-formaldehyde molar ratio, catalyst type, and curing conditions.
| Property | Typical Value / Description | Significance in Application |
| Appearance | Dark reddish-brown liquid (uncured), dark solid (cured).[10] | The distinct color is a characteristic of the cured glue line in wood laminates. |
| Bonding Strength | Excellent adhesion to wood, rubber, and textiles.[7] Forms a strong, durable bond.[9] | Critical for structural applications like laminated beams, plywood, and tire cord adhesion.[7][10] |
| Water Resistance | Highly resistant to long-term water immersion.[10] | A key feature for marine and exterior-grade applications where moisture exposure is constant.[10] |
| Curing Conditions | Typically a two-part system (resin and hardener) that cures at room temperature.[7] | Allows for on-site application and bonding of large structures without the need for high-temperature kilns. |
| Chemical Resistance | Good resistance to acids and weathering.[7] | Ensures long-term durability in industrial or outdoor environments. |
| UV Resistance | High resistance to ultraviolet light.[10] | Superior to many other adhesives like epoxy for outdoor use where sun exposure is a factor.[10] |
| Gap-Filling | Poor. Requires close-fitting joints and high clamping pressure for optimal bonding.[10] | A key consideration in joint design and manufacturing; less forgiving than gap-filling adhesives like epoxy.[10] |
Synthesis and Application Protocols
The synthesis of RF resins can be adapted for various applications. Below is a representative laboratory-scale protocol for preparing a basic RF resin solution, followed by a workflow for its use as a wood adhesive.
Representative Synthesis of a Resorcinol-Formaldehyde Resin Solution
This protocol describes a two-stage acid-catalyzed reaction to create a stable, fusible resin solution.
Materials:
-
Resorcinol
-
Formaldehyde (37% aqueous solution)
-
Oxalic acid dihydrate (catalyst)
-
Sodium hydroxide (for neutralization)
-
Distilled water
Protocol:
-
Initial Reaction: In a reaction vessel equipped with a reflux condenser and stirrer, combine resorcinol and an initial portion of formaldehyde solution (e.g., a 1:0.25 molar ratio).
-
Catalysis: Begin heating and agitation. Once reflux begins, add oxalic acid dihydrate to lower the pH significantly (to <1).[12] This initiates the formation of hydroxymethyl resorcinols.
-
Staged Formaldehyde Addition: After a set period, add a second portion of formaldehyde to increase the resorcinol-to-formaldehyde ratio (e.g., to 1:0.6).[12] This is followed by the addition of dilution water to manage the exothermic reaction.
-
Final Formaldehyde Addition: Add the final portion of formaldehyde to achieve the target molar ratio (e.g., 1:0.85).[12]
-
Reflux and Maturation: Maintain the mixture at reflux for a specified time to allow the condensation reaction to advance and build molecular weight.
-
Neutralization: Cool the mixture and carefully add a concentrated sodium hydroxide solution to bring the pH to a neutral range (6.5-7.0).[12] This terminates the acid-catalyzed reaction and stabilizes the resin solution.
-
Final Product: The result is a clear, stable RF resin solution that can be stored before use.
Caption: General workflow for RF resin synthesis.
Application as a Two-Part Wood Adhesive
RF resins are commonly supplied as a two-part adhesive system.
Workflow:
-
Surface Preparation: Ensure wood surfaces are clean, dry, and free of oils or dust. The joints should be precisely machined for a close fit.[10]
-
Mixing: In a clean container, combine the liquid RF resin solution with the powdered hardener (often paraformaldehyde) according to the manufacturer's specified ratio. Mix thoroughly to a uniform consistency.
-
Application: Apply a thin, even layer of the mixed adhesive to one or both surfaces of the joint.
-
Assembly and Clamping: Assemble the joint immediately after application. Apply firm, uniform clamping pressure across the entire bond line. This is crucial to ensure a thin, strong glue line as RF adhesives are not gap-filling.[10]
-
Curing: Allow the assembly to cure for the recommended time at room temperature. Curing time will vary based on temperature and humidity. Do not disturb the joint during this period.
-
Cleanup: Uncured adhesive can be cleaned with water. Once cured, it is very difficult to remove.
Applications in Research and Industry
The unique properties of RF resins have led to their use in a wide range of fields beyond traditional wood gluing.
-
Structural Wood Products: The primary application remains in the manufacturing of high-strength, waterproof wood products like marine-grade plywood, laminated veneer lumber (LVL), and glued laminated timber (glulam) beams.[7][10]
-
Rubber and Tire Industry: RF resins are a critical component of RFL (Resorcinol-Formaldehyde-Latex) dips, which are used to promote adhesion between rubber and textile reinforcing cords (e.g., nylon, polyester, aramid) in tires and other rubber composites.[7][13]
-
Advanced Materials: RF resins serve as organic precursors for the synthesis of carbon materials. Through pyrolysis of a cured RF resin (often in the form of an aerogel or xerogel), highly porous carbon structures can be created for use in supercapacitors, battery electrodes, and catalysis.[14]
-
High-Performance Composites: Their thermal stability and adhesive properties make them suitable for use in certain composite materials and as binders for abrasive materials like grinding wheels.
Safety and Handling
Uncured RF resins and their components require careful handling.
-
Formaldehyde: Is a known carcinogen and sensitizer.[15] Work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Resorcinol: Can cause skin irritation.[7]
-
Handling Precautions: Avoid inhalation of vapors and direct contact with skin and eyes.[16][17] Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[15][16][17]
Conclusion
Resorcinol-formaldehyde resins represent a mature yet enduring class of high-performance thermosetting polymers. Their synthesis, based on the polycondensation of resorcinol and formaldehyde, yields a highly cross-linked, robust material. This structure provides exceptional bonding strength and environmental resistance, particularly to water, making RF resins a cornerstone adhesive in the structural wood and tire manufacturing industries. While newer adhesives like epoxies offer greater versatility in some areas, the specific combination of room-temperature curing, durability, and UV resistance ensures that RF resins will remain a critical material for scientists and engineers in demanding applications.
References
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- Google Patents.
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Power-Plast. RESORCINOL FORMALDEHYDE RESINS. [Link]
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PUREST CHEMICAL. 65754-26-9 | 2-Nitro-4-Trifluoromethyltoluene 98%. [Link]
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ResearchGate. (PDF) On the Synthesis and Structure of Resorcinol-Formaldehyde Polymeric Networks – Precursors to 3D-Carbon Macroassemblies. [Link]
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Wikipedia. Resorcinol glue. [Link]
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chembroad. Phenol Resorcinol Formaldehyde: Properties and Applications. [Link]
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chembroad. Phenol Resorcinol Formaldehyde Resin: Properties. [Link]
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BARC. Synthesis of Resorcinol-Formaldehyde Polycondensate Resin (RFPR). [Link]
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CAMEO. Resorcinol formaldehyde resin. [Link]
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An In-depth Technical Guide to 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Introduction
For the discerning researcher and professional in drug development, the strategic selection of molecular scaffolds and intermediates is paramount to the successful synthesis of novel chemical entities. 1-Methyl-2-nitro-4-(trifluoromethyl)benzene, a key aromatic compound, serves as a critical building block in medicinal and agricultural chemistry. Its unique substitution pattern, featuring a methyl, a nitro, and a trifluoromethyl group, imparts distinct physicochemical properties and reactivity that are highly advantageous for the synthesis of complex target molecules.
This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity and properties to detailed synthetic protocols, reactivity, and applications. The content herein is curated to provide not only procedural instructions but also the underlying scientific rationale, empowering researchers to leverage this versatile intermediate to its full potential.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis.
IUPAC Name: this compound[1]
Synonyms: 2-Nitro-4-(trifluoromethyl)toluene
CAS Number: 65754-26-9[1]
Molecular Formula: C₈H₆F₃NO₂[1]
Molecular Weight: 205.13 g/mol [1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid | Sigma-Aldrich |
| Appearance | Off-white | ChemBK[2] |
| Melting Point | Data not readily available | N/A |
| Boiling Point | 220.5 ± 35.0 °C (Predicted) | ChemBK[2] |
| Solubility | Slightly soluble in water | ChemBK[2] |
| Storage Temperature | 2-8°C, under inert gas | ChemBK[2] |
Synthesis of this compound
The primary and most established method for the synthesis of this compound is the electrophilic aromatic nitration of 1-methyl-4-(trifluoromethyl)benzene.[1] This reaction leverages the directing effects of the substituents on the aromatic ring to achieve the desired regioselectivity.
Reaction Mechanism and Regioselectivity
The nitration of 1-methyl-4-(trifluoromethyl)benzene is a classic example of electrophilic aromatic substitution. The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and sulfuric acid.[3][4]
The regiochemical outcome of the reaction is dictated by the directing effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups. The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugative effects. Conversely, the trifluoromethyl group is a strongly deactivating, meta-director owing to its powerful electron-withdrawing inductive effect.
In the case of 1-methyl-4-(trifluoromethyl)benzene, the positions ortho to the activating methyl group are positions 2 and 6. The positions meta to the deactivating trifluoromethyl group are also positions 2 and 6. Therefore, the directing effects of both groups are synergistic, strongly favoring the substitution of the nitro group at the 2-position.
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Nitration of 1-Methyl-4-(trifluoromethyl)benzene
This protocol is a representative procedure based on established methods for aromatic nitration.[3][5][6][7]
Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control.
Materials:
-
1-Methyl-4-(trifluoromethyl)benzene
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
-
Diethyl ether or Dichloromethane
-
10% Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Beaker
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, carefully add a calculated volume of concentrated nitric acid. Cool the dropping funnel in an ice bath. Slowly, and with continuous swirling, add an equimolar or slightly excess amount of concentrated sulfuric acid to the nitric acid. Allow the mixture to cool to 0-5 °C.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-4-(trifluoromethyl)benzene in a minimal amount of a suitable solvent, such as dichloromethane, or use it neat if it is a liquid at the reaction temperature. Cool the flask in an ice bath to 0 °C.
-
Addition of Nitrating Mixture: Slowly, add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 1-methyl-4-(trifluoromethyl)benzene. Maintain the reaction temperature between 0 and 10 °C throughout the addition. The addition should take approximately 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice in a beaker. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with deionized water, 10% sodium bicarbonate solution (caution: effervescence), and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Reactivity and Synthetic Utility
The true value of this compound lies in its potential for further chemical transformations, primarily through the reactivity of the nitro group.
Reduction of the Nitro Group
The most significant reaction of this compound is the reduction of the nitro group to an amine, yielding 2-amino-4-(trifluoromethyl)toluene. This transformation is a gateway to a vast array of subsequent chemical modifications.
Common Reducing Agents:
-
Catalytic Hydrogenation: Hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is often clean and high-yielding.
-
Metal/Acid Reduction: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).
Diagram 2: Reduction of this compound
Caption: Key transformation to the corresponding aniline derivative.
Applications in Drug Discovery and Development
The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[8] this compound, through its conversion to 2-amino-4-(trifluoromethyl)toluene, serves as a valuable precursor for the synthesis of pharmaceuticals and agrochemicals.[9]
While specific examples of blockbuster drugs derived directly from this intermediate are not prominently in the public domain, the resulting trifluoromethylated aniline scaffold is a common feature in numerous biologically active molecules. The amino group provides a reactive handle for the construction of amides, ureas, sulfonamides, and heterocyclic systems, which are prevalent in modern pharmaceuticals.
Spectroscopic Characterization
For unequivocal identification, a combination of spectroscopic techniques is employed. While a comprehensive set of publicly available spectra for this specific compound is limited, the expected spectral features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl protons will be a singlet in the upfield region (δ 2.0-3.0 ppm). |
| ¹³C NMR | Aromatic carbons will resonate in the δ 120-150 ppm range. The methyl carbon will appear around δ 20-30 ppm. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| IR | Characteristic peaks for the nitro group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹), C-F stretching, and aromatic C-H stretching. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of 205.13 g/mol . |
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly adhered to when handling this compound and its precursors.
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Irritation: Causes skin, eye, and respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a strategically important intermediate for researchers and professionals in the chemical and pharmaceutical industries. Its synthesis is well-established, and its reactivity, particularly the reduction of the nitro group, opens up a wide range of possibilities for the creation of novel molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in the laboratory and beyond.
References
- This compound. Smolecule. (2023-08-15).
- Supporting Inform
- Nitration of Toluene (Electrophilic Arom
- Nitration Of Toluene-Mechanism And Examples. Master Chemistry. (2023-01-12).
- Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
- MCQ-100: Nitration of trifluoro-toluene by Dr. Tanmoy Biswas (Phd) for NEET, IIT-JEE, BSMS, IIT-JAM. YouTube. (2023-11-30).
- The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. (2025-10-18).
- m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386. PubChem.
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfon
- Benzene, 1-methyl-2-nitro-: Human health tier II assessment. (2013-03-22).
- Dynamics and the Regiochemistry of Nitr
- 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. ChemBK. (2024-04-09).
- DNDMH-Mediated Direct Nitration of Aryl Alkenes. The Royal Society of Chemistry.
- Review of the Methods for Selective Nitration of Toluene. Łukasiewicz-IPO. (2023-06-30).
- SAFETY D
- Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry.
- Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC.
- 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405. PubChem.
- 4-(Trifluoromethyl)aniline. Chem-Impex.
- CAS No : 89976-12-5 | Product Name : 1-Methyl-4-nitro-2-(trifluoromethyl)benzene.
- This compound | CAS 65754-26-9. SCBT.
- 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. Sigma-Aldrich.
- An Electrophilic Aromatic Substitution: The nitration of methyl benzo
- EAS Nitration Experiment & Recrystalliz
- 89976-12-5|1-Methyl-4-nitro-2-(trifluoromethyl)benzene. BLDpharm.
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
- Experiment 5 - Nitration of Methyl Benzo
- Nitr
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spectroscopic data of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
An In-depth Technical Guide: Spectroscopic Data of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 65754-26-9). As a substituted aromatic compound, it serves as a valuable building block in various fields of chemical synthesis, including pharmaceutical and materials science research.[1] Understanding its distinct spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just raw data but also an expert interpretation grounded in the molecule's structural and electronic properties. Detailed, field-proven protocols for data acquisition are provided to ensure reproducibility and accuracy in the laboratory setting.
Molecular Structure and Electronic Profile
This compound is an aromatic ring system featuring three key substituents whose electronic effects are fundamental to interpreting its spectral data.
-
-CH₃ (Methyl): An ortho, para-directing group that is weakly electron-donating through an inductive effect.
-
-NO₂ (Nitro): A meta-directing group that is strongly electron-withdrawing through both inductive and resonance effects.
-
-CF₃ (Trifluoromethyl): A meta-directing group that is strongly electron-withdrawing, primarily through a powerful inductive effect.
The interplay of these groups—the ortho-para donating methyl group positioned between two powerful meta-directing withdrawing groups—creates a unique electronic environment that profoundly influences the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 65754-26-9 | [1][2] |
| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |
| Molecular Weight | 205.13 g/mol | [1] |
| IUPAC Name | this compound |[1] |
Caption: Molecular structure with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of this molecule. The chemical shifts and coupling constants of the protons and carbons provide a definitive structural fingerprint.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons and the methyl group. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups shifts the aromatic protons significantly downfield.
Table 2: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
|---|---|---|---|---|
| H-6 | ~8.10 | d | ~8.2 | Ortho to the strongly deshielding -NO₂ group and meta to the -CF₃ group. |
| H-5 | ~7.85 | dd | ~8.2, ~1.5 | Ortho to the -CF₃ group and meta to the -NO₂ group. Coupled to both H-6 and H-3. |
| H-3 | ~7.65 | d | ~1.5 | Meta to both -NO₂ and -CF₃ groups. Shows only a small meta-coupling to H-5. |
| -CH₃ | ~2.60 | s | - | Methyl group protons are deshielded by the adjacent nitro group. Appears as a singlet as there are no adjacent protons. |
Note: The exact chemical shifts are based on typical values for similarly substituted nitroaromatic compounds and may vary slightly based on experimental conditions.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire the spectrum at a probe temperature of 25 °C.
-
Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference the TMS peak to 0.00 ppm. Integrate the signals and analyze the chemical shifts and coupling patterns.
¹³C NMR Spectroscopic Analysis
The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton and the electronic environment of each carbon atom.
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled) | Rationale for Assignment |
|---|---|---|---|
| C-2 | ~148 | s | Carbon bearing the -NO₂ group, highly deshielded. |
| C-1 | ~135 | s | Quaternary carbon attached to the -CH₃ group. |
| C-4 | ~132 | q (J ≈ 33 Hz) | Quaternary carbon attached to the -CF₃ group, shows strong coupling to fluorine.[3] |
| C-6 | ~133 | s | Aromatic CH, deshielded by ortho -NO₂ group. |
| C-5 | ~126 | q (J ≈ 4 Hz) | Aromatic CH, ortho to -CF₃ group, shows weak coupling to fluorine. |
| C-3 | ~124 | s | Aromatic CH, least affected by the withdrawing groups. |
| -CF₃ | ~123 | q (J ≈ 272 Hz) | Trifluoromethyl carbon, exhibits a very large C-F coupling constant.[3] |
| -CH₃ | ~17 | s | Methyl carbon, appears in the typical aliphatic region. |
Note: Chemical shifts are predicted based on additivity rules and data from analogous compounds such as 1-nitro-4-(trifluoromethyl)benzene.[3] The influence of substituents on the chemical shifts of aromatic carbons is a well-established phenomenon.[4][5]
Workflow for NMR Analysis
Caption: Standard workflow for NMR data acquisition and structural elucidation.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the molecule. The spectrum is dominated by strong absorptions from the nitro and trifluoromethyl groups.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3100 - 3000 | Medium | Aromatic C-H Stretch[1] |
| 2980 - 2900 | Weak | Methyl C-H Stretch |
| 1530 - 1550 | Strong | -NO₂ Asymmetric Stretch |
| 1345 - 1365 | Strong | -NO₂ Symmetric Stretch |
| 1300 - 1100 | Very Strong, Multiple Bands | C-F Stretches of -CF₃ group |
| ~830 | Medium-Strong | C-H Out-of-plane bend (Aromatic) |
The most diagnostic peaks are the two strong bands for the nitro group and the very intense, complex absorption region for the C-F bonds, which are characteristic of trifluoromethylated aromatic compounds.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (1-2 mg of solid or a single drop of liquid) of this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial information about the molecule's stability and fragmentation pathways, further confirming its identity.
Fragmentation Analysis
The molecular ion peak is expected at an m/z corresponding to the molecular weight. The fragmentation pattern is dictated by the stability of the resulting ions and neutrals, with cleavages related to the nitro group being particularly prominent.
Table 5: Expected EI-MS Fragmentation Data
| m/z | Proposed Fragment | Identity |
|---|---|---|
| 205 | [C₈H₆F₃NO₂]⁺˙ | Molecular Ion [M]⁺˙ [1] |
| 189 | [M - O]⁺˙ | Loss of an oxygen atom from the nitro group |
| 175 | [M - NO]⁺ | Loss of nitric oxide from the nitro group |
| 159 | [M - NO₂]⁺ | Loss of the nitro group |
| 136 | [M - CF₃]⁺ | Loss of the trifluoromethyl group |
Proposed Fragmentation Pathway
Caption: Primary fragmentation pathways for this compound under EI conditions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source. A standard non-polar capillary column (e.g., DB-5ms) is appropriate.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C.
-
-
MS Method:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.
Integrated Analysis for Structural Verification
No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods to build an irrefutable case for the compound's structure.
Caption: Integrated evidence from NMR, IR, and MS confirms the molecular structure.
This integrated approach provides a self-validating system. The molecular weight from MS confirms the elemental composition. The IR data confirms the presence of the key functional groups. Finally, the NMR data precisely maps out the connectivity of the atoms, leaving no ambiguity as to the identity of this compound.
References
-
Supporting Information for a relevant chemical synthesis publication. (n.d.). This document provides NMR data for structurally similar compounds. Available at: [Link]
-
Saravanan, S., et al. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline.... Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Data for related compounds such as Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Available at: [Link]
-
Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]
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- 6. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the spectrum, predicted spectral parameters, a detailed experimental protocol for data acquisition, and an analysis of the expected spectral features.
Introduction
This compound is a substituted aromatic compound of interest in synthetic chemistry. The strategic placement of a methyl group, a nitro group, and a trifluoromethyl group on the benzene ring creates a unique electronic environment, making it a valuable building block for the synthesis of more complex molecules. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is an indispensable tool for this purpose. This guide will walk you through the complete process of understanding and obtaining the ¹H NMR spectrum of this compound.
Predicted ¹H NMR Spectrum Analysis
The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The molecule has three aromatic protons and a methyl group, each with a distinct chemical shift and coupling pattern due to the influence of the various substituents.
Theoretical Basis for Chemical Shifts and Coupling Constants
The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like the methyl (-CH₃) group, shield adjacent protons, shifting their signals to a lower chemical shift (upfield).
Spin-spin coupling, observed as the splitting of a signal into multiple peaks (a multiplet), arises from the interaction of the magnetic moments of non-equivalent neighboring protons. The magnitude of this interaction is given by the coupling constant (J), measured in Hertz (Hz). The multiplicity of a signal is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The magnitude of J is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. For aromatic systems, coupling is observed between ortho (³J, ~7-10 Hz), meta (⁴J, ~2-3 Hz), and para (⁵J, ~0-1 Hz) protons.
Predicted Spectral Data
Based on the analysis of substituent effects and data from analogous compounds, the following ¹H NMR spectral parameters are predicted for this compound in a standard deuterated solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~8.1 | d | ~2.0 (⁴J) |
| H-5 | ~7.8 | dd | ~8.5 (³J), ~2.0 (⁴J) |
| H-6 | ~7.6 | d | ~8.5 (³J) |
| -CH₃ | ~2.6 | s | - |
Justification of Predictions:
-
H-3: This proton is situated between two strong electron-withdrawing groups (-NO₂ and -CF₃ in a pseudo-ortho/para arrangement relative to each other's influence on this position), leading to significant deshielding and the most downfield chemical shift among the aromatic protons. It is expected to appear as a doublet due to meta-coupling with H-5.
-
H-5: This proton is ortho to the -CF₃ group and meta to the -NO₂ and -CH₃ groups. It will be deshielded by the -CF₃ and -NO₂ groups. It is expected to be a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-3.
-
H-6: This proton is ortho to the methyl group and meta to the -NO₂ group. The electron-donating nature of the methyl group will provide some shielding relative to the other aromatic protons. It is expected to appear as a doublet due to ortho-coupling with H-5.
-
-CH₃: The methyl group protons are not adjacent to any other protons, so they will appear as a singlet. The presence of the ortho-nitro group will cause a downfield shift compared to toluene (δ ~2.3 ppm).
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound, which is a solid at room temperature.
Materials and Equipment
-
This compound (solid)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
High-quality 5 mm NMR tubes
-
Vortex mixer
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently vortex the vial until the solid is completely dissolved. The solution should be clear and free of any particulate matter.
-
Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge.
-
Place the spinner containing the sample tube into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters for a 400 MHz spectrometer include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (can be adjusted based on sample concentration)
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Visualizing the Molecular Structure and Proton Relationships
The following diagram, generated using Graphviz, illustrates the structure of this compound and the key through-bond coupling interactions between the aromatic protons.
Caption: Molecular structure and key ¹H-¹H coupling interactions.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and interpretable fingerprint of its molecular structure. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by following a robust experimental protocol, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The predicted spectral data in this guide serves as a valuable reference for the analysis of experimentally obtained spectra.
References
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-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
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13C NMR of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
An In-Depth Technical Guide to the ¹³C NMR Spectrum of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Abstract
Molecular Structure and Theoretical Framework
The structural elucidation of an organic molecule is paramount to understanding its reactivity and potential applications. For this compound (CAS No. 65754-26-9), ¹³C NMR spectroscopy is an indispensable tool. The molecule's structure, featuring a benzene ring with three distinct substituents, gives rise to a unique and predictable ¹³C NMR spectrum. All eight carbon atoms are chemically non-equivalent and are expected to produce eight distinct signals.
The chemical shift (δ) of each carbon nucleus is highly sensitive to its local electronic environment, which is modulated by the inductive and resonance effects of the attached functional groups.
-
Methyl Group (-CH₃): This is a weakly electron-donating group (EDG) through induction and hyperconjugation. It tends to increase electron density at the ortho and para positions, causing a shielding effect (upfield shift).
-
Nitro Group (-NO₂): A potent electron-withdrawing group (EWG) that operates through strong inductive (-I) and resonance (-M) effects. It significantly decreases electron density at the ortho and para carbons, leading to a strong deshielding (downfield shift).[1]
-
Trifluoromethyl Group (-CF₃): This group is a powerful EWG, primarily due to the intense inductive effect of the three highly electronegative fluorine atoms. It does not participate in resonance but strongly deshields the attached and nearby carbons.[2]
The interplay of these competing effects dictates the final chemical shift of each aromatic carbon.
Predicted ¹³C NMR Chemical Shift Assignments
The prediction of chemical shifts can be approached by starting with the baseline chemical shift of benzene (δ ≈ 128.5 ppm) and applying additive substituent chemical shift (SCS) parameters. However, for a polysubstituted ring with significant electronic push-pull, a qualitative analysis based on data from simpler, related molecules provides field-proven insights.
We will analyze the spectrum of toluene, nitrobenzene, and (trifluoromethyl)benzene as foundational models.[1][3][4][5][6]
-
Toluene: C-ipso (~138 ppm), C-ortho (~129 ppm), C-meta (~128 ppm), C-para (~125 ppm), -CH₃ (~21 ppm).[4][5][6]
-
Nitrobenzene: C-ipso (~148 ppm), C-ortho (~123 ppm), C-meta (~129 ppm), C-para (~134 ppm).[1][3]
-
(Trifluoromethyl)benzene: C-ipso (~131 ppm, q), C-ortho (~125 ppm, q), C-meta (~129 ppm, q), C-para (~126 ppm, q), -CF₃ (~124 ppm, q).[7][8]
Based on these, a detailed prediction for each carbon of this compound is presented below. A key feature will be the presence of C-F coupling, which splits signals for the -CF₃ group and the aromatic carbons into quartets (q).[9]
Predicted Chemical Shifts and Rationale
| Carbon Atom | Predicted δ (ppm) | Multiplicity | Rationale for Chemical Shift and Multiplicity |
| C1 (-CH₃) | ~139 - 142 | Quartet (⁴JCF) | Attached to the -CH₃ group. Deshielded by the ortho -NO₂ group's inductive effect. Experiences a minor meta effect from -CF₃. A small four-bond coupling to fluorine is expected. |
| C2 (-NO₂) | ~149 - 152 | Singlet | Attached to the strongly deshielding -NO₂ group. Further deshielded by the meta -CF₃ group. This is predicted to be the most downfield aromatic carbon. |
| C3 | ~122 - 125 | Quartet (³JCF) | This CH carbon is ortho to the powerful -NO₂ EWG, causing significant deshielding. It is also para to the -CF₃ group. A three-bond coupling to fluorine is expected. |
| C4 (-CF₃) | ~132 - 135 | Quartet (¹JCF ≈ 35 Hz) | This quaternary carbon is directly attached to the -CF₃ group and is significantly deshielded. It is also para to the -CH₃ group. The signal will be a quartet due to two-bond C-F coupling.[7] |
| C5 | ~126 - 129 | Quartet (²JCF) | This CH carbon is ortho to the -CF₃ group and meta to the -NO₂ group, both contributing to a downfield shift. A strong two-bond coupling to fluorine is expected. |
| C6 | ~132 - 135 | Singlet | This CH carbon is ortho to the donating -CH₃ group but meta to the withdrawing -NO₂ and -CF₃ groups. The combined withdrawing effects will dominate, shifting it downfield. |
| C7 (-CH₃) | ~19 - 22 | Singlet | The methyl carbon chemical shift is not heavily influenced by the other ring substituents. Expected to be in the typical range for a methyl group on an aromatic ring. |
| C8 (-CF₃) | ~123 - 126 | Quartet (¹JCF ≈ 272 Hz) | The trifluoromethyl carbon itself. It appears as a distinct quartet with a very large one-bond C-F coupling constant, a characteristic signature.[9][10] |
Visualized Structure and Assignments
The logical relationship between the molecular structure and the predicted spectral features is best understood visually.
Caption: Molecular structure of this compound with carbon numbering.
Experimental Protocol for Spectrum Acquisition and Validation
Adherence to a standardized and robust protocol is critical for obtaining high-quality, reproducible ¹³C NMR data. The following protocol is a self-validating system designed for accuracy.
Sample Preparation
-
Mass Measurement: Accurately weigh 25-50 mg of this compound. For optimal signal-to-noise, a higher concentration is recommended due to the low natural abundance of ¹³C and the signal splitting from C-F coupling.[11]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice, with its residual solvent peak appearing at δ ≈ 77.16 ppm, which serves as a convenient chemical shift reference.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Dissolution & Transfer: Ensure the sample is fully dissolved, using gentle vortexing if necessary. Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition
This protocol assumes a standard 400 MHz (or higher) NMR spectrometer.[12][13][14]
-
Instrument Booking & Login: Reserve instrument time and log in to the spectrometer software (e.g., TopSpin).
-
Sample Insertion: Insert the NMR tube into a spinner, adjust it to the correct depth using the depth gauge, and place it into the magnet.
-
Locking and Shimming: Load standard shim settings. Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.
-
Standard ¹³C{¹H} Experiment (Proton Decoupled):
-
Load Experiment: Load a standard carbon experiment with proton decoupling (e.g., zgpg30).
-
Set Parameters:
-
Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all signals are captured.
-
Number of Scans (NS): Start with a minimum of 1024 scans. Increase as needed to achieve a good signal-to-noise ratio, especially for the quaternary and CF₃ carbons.
-
Relaxation Delay (D1): Set to 2.0 seconds. Quaternary carbons can have long relaxation times, and an adequate delay is crucial for their detection.
-
-
Acquisition: Start the acquisition by typing zg.
-
Data Processing
-
Fourier Transform: Once the acquisition is complete, apply an exponential multiplication (line broadening, LB ≈ 1-2 Hz) and perform a Fourier transform (efp).
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.
-
Referencing: Calibrate the spectrum by setting the CDCl₃ peak to δ 77.16 ppm or the TMS peak to δ 0.00 ppm.
-
Peak Picking: Identify and label all peaks.
Structural Validation with DEPT Spectroscopy
To unequivocally confirm the assignments of CH, CH₂, and CH₃ groups, DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential.[15][16][17][18]
-
DEPT-90 Experiment:
-
Purpose: This experiment shows signals only for CH (methine) carbons.
-
Procedure: Run a standard DEPT-90 pulse program.
-
Expected Result: Positive peaks for C3, C5, and C6. All other signals (quaternary and methyl) will be absent.
-
-
DEPT-135 Experiment:
-
Purpose: Differentiates between CH/CH₃ and CH₂ carbons.
-
Procedure: Run a standard DEPT-135 pulse program.
-
Expected Result:
-
Positive Peaks: CH (C3, C5, C6) and CH₃ (C7) carbons.
-
Negative Peaks: CH₂ carbons (none in this molecule).
-
Absent Peaks: Quaternary carbons (C1, C2, C4, C8).
-
-
By combining the results of the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, each carbon can be unambiguously assigned, thus validating the molecular structure.
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13.12: DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. [Link]
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Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547. [Link]
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Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024, April 4). JoVE. [Link]
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Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
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In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. (2015, January 15). ResearchGate. [Link]
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13-C NMR Protocol for beginners AV-400. University of California, Irvine. [Link]
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13C NMR. EPFL. [Link]
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Schaefer, T., Sebastian, R., & Penner, G. H. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of the conformation of the trifluoromethoxy group in the 4-fluoro and 4-iodo derivatives of trifluoromethoxybenzene. Canadian Journal of Chemistry, 69(6), 1047-1052. [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]
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How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. [Link]
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Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek. [Link]
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13-C NMR Chemical Shift Table.pdf. [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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An In-Depth Technical Guide to the Reactivity of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-nitro-4-(trifluoromethyl)benzene, a substituted toluene derivative, is a key intermediate in the synthesis of a wide range of valuable organic compounds.[1][2] Its unique molecular architecture, featuring a methyl group, a nitro group, and a trifluoromethyl group strategically positioned on a benzene ring, imparts a distinct and versatile reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of this compound, offering insights into its synthesis and its utility in various synthetic transformations. We will delve into the electronic effects of its constituent functional groups, which govern its reactivity in electrophilic and nucleophilic aromatic substitution, as well as reactions involving the methyl and nitro moieties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 65754-26-9 | [3][4] |
| Molecular Formula | C₈H₆F₃NO₂ | [4] |
| Molecular Weight | 205.14 g/mol | [4] |
| Appearance | Pale yellow to light brown crystalline solid | [5] |
| Melting Point | 34-35 °C | [2] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | Spectrum available |
| ¹³C NMR | Spectrum available |
| IR | Spectrum available |
| Mass Spectrometry | Spectrum available |
Note: Detailed spectra can be found in various chemical databases under the CAS number 65754-26-9.[6]
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the electrophilic nitration of 1-methyl-4-(trifluoromethyl)benzene (also known as 4-trifluoromethyltoluene).[2]
Reaction Mechanism and Regioselectivity
The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[2] The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[7][8]
Caption: Generation of the nitronium ion electrophile.
The regioselectivity of the nitration is dictated by the directing effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups already present on the benzene ring.
-
Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects.[9]
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.[9]
In 1-methyl-4-(trifluoromethyl)benzene, the directing effects of the two groups are synergistic. The methyl group directs the incoming electrophile to the positions ortho and para to it (positions 2, 6, and 4). The trifluoromethyl group directs to the positions meta to it (positions 3 and 5). The position ortho to the methyl group (position 2) is also meta to the trifluoromethyl group, making it the most favorable site for electrophilic attack.
Caption: Regioselectivity in the nitration of 1-methyl-4-(trifluoromethyl)benzene.
Experimental Protocol: Nitration of 1-Methyl-4-(trifluoromethyl)benzene
This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1-methyl-4-(trifluoromethyl)benzene in an ice-salt bath.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, continue stirring at low temperature for a specified time to ensure complete reaction.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.
Reactivity of the Aromatic Ring
The presence of the electron-withdrawing nitro and trifluoromethyl groups significantly deactivates the aromatic ring towards further electrophilic aromatic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNA)
The strong electron-withdrawing nature of the nitro and trifluoromethyl groups, particularly when they are ortho or para to a leaving group, facilitates nucleophilic aromatic substitution (SNA). In this compound, a suitable leaving group at positions 1, 3, 5, or 6 would render the molecule susceptible to attack by nucleophiles.
For instance, the chlorine atom in the related compound 4-chloro-3-nitrobenzotrifluoride is readily displaced by ammonia in a process to synthesize 2-nitro-4-trifluoromethylaniline.[9] This highlights the potential for similar reactivity in derivatives of this compound.
The mechanism of SNA typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex intermediate.[10][11][12] The electron-withdrawing groups are crucial for stabilizing the negative charge of this intermediate.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA).
Reactivity of the Functional Groups
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, yielding 2-methyl-5-(trifluoromethyl)aniline. This transformation is of significant industrial importance as the resulting aniline is a versatile building block for pharmaceuticals, agrochemicals, and dyes.[13]
A variety of reducing agents can be employed for this conversion, and the choice of reagent often depends on the presence of other functional groups in the molecule.
Common Reduction Methods:
| Reducing Agent/Method | Conditions | Selectivity Notes |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Highly efficient but may also reduce other functional groups like alkenes or alkynes. |
| Tin(II) Chloride (SnCl₂) | HCl/Ethanol | A classic and effective method, generally selective for the nitro group. |
| Iron (Fe) in Acid | Fe, HCl or Acetic Acid | A cost-effective and robust method for large-scale reductions. |
| Sodium Borohydride (NaBH₄) | In the presence of a catalyst (e.g., NiCl₂ or CoCl₂) | Can be a milder alternative to catalytic hydrogenation. |
Experimental Protocol: Reduction of the Nitro Group with SnCl₂
This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Dissolution: Dissolve this compound in ethanol in a round-bottom flask.
-
Addition of Reagent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Reaction: Heat the mixture under reflux for a specified period.
-
Work-up: Cool the reaction mixture and neutralize it with a strong base (e.g., NaOH) to precipitate tin salts.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography.
Reactions of the Methyl Group
The methyl group of this compound can undergo a variety of reactions, including oxidation and free-radical halogenation.
1. Oxidation to a Carboxylic Acid:
The methyl group can be oxidized to a carboxylic acid group to form 2-nitro-4-(trifluoromethyl)benzoic acid. Strong oxidizing agents are typically required for this transformation.
Common Oxidizing Agents:
-
Potassium Permanganate (KMnO₄): A powerful and common oxidizing agent for benzylic carbons. The reaction is usually carried out in a basic or neutral aqueous solution, followed by acidification.[7]
-
Chromic Acid (H₂CrO₄): Generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid.
-
Nitric Acid (HNO₃): Can also be used under vigorous conditions, but may lead to further nitration of the aromatic ring.
The presence of the deactivating nitro and trifluoromethyl groups can make the oxidation of the methyl group more challenging compared to toluene.[14]
2. Free-Radical Halogenation:
The methyl group can be halogenated at the benzylic position via a free-radical mechanism. This reaction is typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile). N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination as it provides a low, constant concentration of bromine, which minimizes competing electrophilic aromatic bromination.[15]
Caption: Key reactions of the methyl group.
Applications in Synthesis
The versatile reactivity of this compound makes it a valuable precursor for a variety of more complex molecules with applications in different fields.
-
Pharmaceuticals: The reduction product, 2-methyl-5-(trifluoromethyl)aniline, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[13] The trifluoromethyl group is a common motif in drug molecules as it can enhance metabolic stability, binding affinity, and lipophilicity.
-
Agrochemicals: This compound and its derivatives are used in the synthesis of pesticides and herbicides.[13]
-
Dyes and Pigments: The amino derivative is also used in the production of high-performance dyes.[1]
-
Materials Science: The trifluoromethyl group can impart desirable properties such as thermal stability and chemical resistance to polymers and other materials.[2]
Conclusion
This compound is a highly functionalized aromatic compound with a rich and predictable reactivity. The interplay of the directing and activating/deactivating effects of its substituents governs its behavior in a wide range of chemical transformations. A thorough understanding of its reactivity is crucial for its effective utilization as a building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials industries. This guide has provided a detailed overview of its synthesis, key reactions, and applications, and is intended to be a valuable resource for scientists and researchers working with this versatile intermediate.
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-
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electrophilic aromatic substitution of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Executive Summary
This guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on this compound. The reactivity of this substrate is significantly governed by the interplay of its three substituents: a weakly activating, ortho,para-directing methyl group, and two powerful deactivating, meta-directing groups—nitro and trifluoromethyl. Due to the strong deactivating nature of the NO₂ and CF₃ groups, the benzene ring is electron-deficient, making electrophilic substitution challenging and requiring harsh reaction conditions. Our analysis predicts that electrophilic attack will preferentially occur at the C-6 position, which is the least deactivated site and is sterically accessible. This document outlines the theoretical basis for this prediction, provides hypothetical protocols for key EAS reactions, and discusses the necessary analytical methods for product characterization.
Introduction to the Substrate and Reaction Theory
This compound is a polysubstituted aromatic compound featuring a complex electronic landscape. Understanding its behavior in electrophilic aromatic substitution—a fundamental class of reactions for functionalizing aromatic rings—is critical for its application in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals where such motifs are prevalent.
The core principle of EAS involves the attack of an electrophile (E⁺) on the electron-rich π-system of the benzene ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The rate of reaction and the regioselectivity (the position of attack) are dictated by the electronic and steric properties of the substituents already present on the ring.
Comprehensive Analysis of Substituent Effects
The regiochemical outcome of an EAS reaction on this compound is determined by the cumulative influence of the methyl (-CH₃), nitro (-NO₂), and trifluoromethyl (-CF₃) groups.
-
Methyl Group (-CH₃): As an alkyl group, it is weakly activating and ortho,para-directing. It donates electron density to the ring via an inductive effect and hyperconjugation, stabilizing the arenium ion intermediate when the attack is at the ortho or para positions.
-
Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the ring through both a negative inductive effect (-I) and a potent negative resonance effect (-R). This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the preferred site for electrophilic attack relative to the nitro group's position.
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is also a strong deactivating group and a meta-director. Its deactivating nature stems from the powerful inductive electron withdrawal by the three fluorine atoms. It lacks a significant resonance effect.
Data Summary: Substituent Properties
| Substituent | Electronic Effect | Directing Influence |
| -CH₃ (Methyl) | Activating (weak) | ortho, para |
| -NO₂ (Nitro) | Deactivating (strong) | meta |
| -CF₃ (Trifluoromethyl) | Deactivating (strong) | meta |
Predicted Regioselectivity: A Consensus Approach
To predict the site of electrophilic attack, we must analyze the directing effects of all three groups in concert. The available positions on the ring are C-3, C-5, and C-6.
-
Directing Influence of -CH₃ (at C-1): Activates its ortho positions (C-2 and C-6) and its para position (C-4). However, C-2 and C-4 are already substituted. Therefore, the methyl group strongly favors attack at C-6 .
-
Directing Influence of -NO₂ (at C-2): Deactivates the ring and directs incoming electrophiles to its meta positions (C-4 and C-6). Since C-4 is occupied, this group directs towards C-6 .
-
Directing Influence of -CF₃ (at C-4): Deactivates the ring and directs incoming electrophiles to its meta positions (C-2 and C-6). With C-2 being occupied, this group also directs towards C-6 .
All three substituents, through their respective directing effects, point to a single, consensus position: C-6 . Furthermore, positions C-3 and C-5 are highly deactivated. C-3 is ortho to the powerful -NO₂ group and meta to the -CH₃ group. C-5 is ortho to the powerful -CF₃ group and meta to the -NO₂ group. Therefore, C-6 is the most nucleophilic and sterically accessible site on the ring.
potential applications of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
An In-depth Technical Guide to 1-Methyl-2-nitro-4-(trifluoromethyl)benzene: A Key Synthetic Intermediate
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of this compound (CAS No. 65754-26-9), a pivotal intermediate in modern organic synthesis. While not an end-product itself, its unique trifunctionalized aromatic structure makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials. This document will delve into the compound's physicochemical properties, established synthetic routes, and its significant potential applications, with a particular focus on its role in the synthesis of trifluoromethyl-containing bioactive molecules. We will explore the mechanistic rationale behind its reactivity and provide exemplary protocols for its synthetic transformations, offering researchers and drug development professionals a thorough understanding of its utility.
Table of Contents
-
Introduction: The Strategic Importance of Fluorinated Building Blocks
-
Physicochemical Properties of this compound
-
Synthesis and Manufacturing
-
Key Synthetic Transformations and Potential Applications 4.1. Reduction of the Nitro Group: A Gateway to Bioactive Anilines 4.2. The Role of the Trifluoromethyl Group in Drug Design 4.3. The Influence of the Methyl Group
-
Experimental Protocols 5.1. Synthesis of this compound 5.2. Catalytic Hydrogenation to 2-Amino-4-(trifluoromethyl)toluene
-
References
Introduction: The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry due to its strong electron-withdrawing nature, high lipophilicity, and ability to block metabolic pathways.[1][2] Consequently, chemical intermediates that facilitate the incorporation of the -CF3 group are of immense value to the pharmaceutical and agrochemical industries.
This compound is one such critical building block. Its structure contains three key functional groups on a benzene ring: a nitro group, a methyl group, and a trifluoromethyl group. This arrangement allows for a variety of selective chemical transformations, making it a versatile precursor for a wide range of more complex molecules. This guide will illuminate the properties and synthetic potential of this compound, providing a roadmap for its effective utilization in research and development.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is essential for its handling, reaction optimization, and safety.
| Property | Value | Source |
| CAS Number | 65754-26-9 | [3][4][5] |
| Molecular Formula | C8H6F3NO2 | [3] |
| Molecular Weight | 205.14 g/mol | [3][5] |
| Appearance | Off-white solid | [Chemically inferred] |
| Solubility | Slightly soluble in water | [6] |
Note: Some properties for the isomeric compound 1-Methyl-4-nitro-2-(trifluoromethyl)benzene (CAS 89976-12-5) are available and suggest that these compounds are generally soluble in organic solvents and require storage under inert gas at refrigerated temperatures.[6][7][8]
Synthesis and Manufacturing
The primary route for the synthesis of this compound is through the nitration of 1-methyl-4-(trifluoromethyl)benzene.[9] The directing effects of the methyl and trifluoromethyl groups on the benzene ring guide the position of the incoming nitro group.
Caption: Synthetic pathway to this compound.
The methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This combination of directing effects favors the nitration at the position ortho to the methyl group and meta to the trifluoromethyl group, resulting in the desired product.
Key Synthetic Transformations and Potential Applications
The true value of this compound lies in its utility as a synthetic intermediate.
Reduction of the Nitro Group: A Gateway to Bioactive Anilines
The most significant application of this compound is its conversion to the corresponding aniline, 2-amino-4-(trifluoromethyl)toluene, through the reduction of the nitro group. This transformation is a fundamental step in the synthesis of many pharmaceuticals and agrochemicals.[10] Trifluoromethyl-substituted anilines are key intermediates in the production of various drugs and herbicides.[10][11]
Caption: Reduction to form the corresponding aniline.
This resulting aniline can then undergo a variety of further reactions, such as diazotization, acylation, and alkylation, to build more complex molecular architectures.
The Role of the Trifluoromethyl Group in Drug Design
The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. Its incorporation into drug candidates can lead to:
-
Increased Lipophilicity: Enhancing membrane permeability and absorption.
-
Improved Metabolic Stability: The C-F bond is strong and resistant to metabolic degradation, which can increase the half-life of a drug.
-
Enhanced Binding Affinity: The strong dipole moment of the -CF3 group can lead to favorable interactions with biological targets.[1][2]
A significant number of FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in modern drug discovery.[2]
The Influence of the Methyl Group
The "magic methyl" effect in drug discovery is a well-documented phenomenon where the addition of a methyl group to a bioactive molecule can dramatically improve its pharmacokinetic or pharmacodynamic properties.[12] The methyl group in this compound can play a crucial role in the final molecule's interaction with its biological target, potentially enhancing efficacy and selectivity.[12]
Experimental Protocols
The following are representative, non-proprietary protocols for the synthesis and transformation of this compound.
Synthesis of this compound
Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory with appropriate safety precautions.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool a mixture of sulfuric acid (3 eq.) to 0-5 °C.
-
Addition of Starting Material: Slowly add 1-methyl-4-(trifluoromethyl)benzene (1 eq.) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Add a mixture of nitric acid (1.1 eq.) and sulfuric acid (1 eq.) dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by GC or TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with water until neutral, and then recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Catalytic Hydrogenation to 2-Amino-4-(trifluoromethyl)toluene
Disclaimer: This protocol involves handling hydrogen gas and a flammable catalyst and must be performed with extreme caution in an appropriate hydrogenation apparatus.
-
Catalyst Loading: To a solution of this compound (1 eq.) in a suitable solvent (e.g., ethanol or ethyl acetate), add 5% palladium on carbon (Pd/C) catalyst (0.01-0.05 eq.).
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-(trifluoromethyl)toluene, which can be further purified by distillation or chromatography if necessary.
Conclusion: A Versatile Intermediate for Future Discovery
This compound is a strategically important chemical intermediate. While its direct applications are limited, its true potential is realized in its role as a precursor to a wide array of trifluoromethyl-containing compounds. The ability to readily convert the nitro group into an amine, combined with the beneficial properties imparted by the trifluoromethyl and methyl groups, makes this compound a valuable tool for researchers and professionals in drug discovery, agrochemical synthesis, and material science. As the demand for novel fluorinated molecules continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.
References
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Autechem. (n.d.). 2-(diisopropylamino)ethylamine CAS:121-05-1. Retrieved from [Link]
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ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link]
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- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
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Pharmaffiliates. (n.d.). N1,N1-Diisopropylethane-1,2-diamine. Retrieved from [Link]
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ChemBK. (n.d.). 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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PubChem. (n.d.). Benzene, 1-methyl-2-nitro-4-((4-nitrophenyl)methyl)-. Retrieved from [Link]
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PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Retrieved from [Link]
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The Strategic Utility of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene in Modern Organic Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 1-methyl-2-nitro-4-(trifluoromethyl)benzene, a versatile building block in contemporary organic synthesis. We will dissect its synthesis, paying close attention to the regiochemical outcomes dictated by the electronic and steric interplay of its substituents. The guide will then illuminate the strategic transformations of this molecule, most notably the reduction of the nitro group to unveil the synthetically valuable 2-methyl-5-(trifluoromethyl)aniline. Through case studies in the pharmaceutical and agrochemical sectors, we will demonstrate the practical application of this building block in the construction of complex, high-value molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.
Introduction: Unveiling a Versatile Synthetic Intermediate
This compound, with the CAS Number 65754-26-9, is an aromatic compound of significant interest to the synthetic chemist.[1][2] Its utility stems from the orthogonal reactivity of its three substituents: a nucleophilic methyl group amenable to oxidation, an electrophilic nitro group that is a precursor to a versatile amino functionality, and a strongly electron-withdrawing trifluoromethyl group that influences the reactivity of the aromatic ring and imparts desirable properties such as metabolic stability and lipophilicity in the final products. This unique combination of functional groups makes it a strategic starting material for the synthesis of a diverse array of complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 65754-26-9 |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.13 g/mol |
| Appearance | Not specified, likely a crystalline solid or oil |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
Synthesis of this compound: A Study in Regioselectivity
The primary route to this compound is the electrophilic aromatic substitution, specifically the nitration, of 4-(trifluoromethyl)toluene.[1] The regiochemical outcome of this reaction is a direct consequence of the directing effects of the substituents already present on the benzene ring.
Mechanistic Rationale: The Interplay of Directing Groups
The nitration of an aromatic ring proceeds via the attack of the electron-rich aromatic π-system on a nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[3][4] The position of this attack is governed by the electronic properties of the substituents on the ring.
-
The Methyl Group (-CH₃): An activating, ortho, para-directing group. The methyl group is electron-donating through an inductive effect, enriching the electron density of the aromatic ring and making it more susceptible to electrophilic attack. This electron donation preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions.[3][5]
-
The Trifluoromethyl Group (-CF₃): A deactivating, meta-directing group. The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the ring towards electrophilic attack by reducing its electron density. The electron-withdrawing nature of the -CF₃ group destabilizes the carbocation intermediates of ortho and para attack more than the intermediate of meta attack, thus directing the incoming electrophile to the meta position.
In the case of 4-(trifluoromethyl)toluene, the activating, ortho, para-directing methyl group and the deactivating, meta-directing trifluoromethyl group work in concert to favor the introduction of the nitro group at the position ortho to the methyl group and meta to the trifluoromethyl group.
Sources
Methodological & Application
detailed experimental protocol for the synthesis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
An Application Note for the Synthesis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Abstract
This document provides a comprehensive and , a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The synthesis is achieved through the electrophilic aromatic nitration of 1-methyl-4-(trifluoromethyl)benzene. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods to ensure a successful and safe synthesis.
Introduction and Mechanistic Overview
This compound is a valuable building block in organic synthesis. The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, along with the methyl (-CH₃) group, provides multiple sites for further chemical modification.[1]
The primary route for its synthesis is the electrophilic aromatic nitration of 1-methyl-4-(trifluoromethyl)benzene. This classic reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent to drive the reaction forward.[1][2][3]
The directing effects of the substituents on the starting material are crucial. The methyl group is an ortho-, para- director and an activating group. Conversely, the trifluoromethyl group is a meta- director and a strong deactivating group. The nitration occurs predominantly at the position ortho to the activating methyl group, which is also meta to the deactivating trifluoromethyl group, leading to the desired product.
Materials and Reagents
Proper handling and measurement of all reagents are critical for the success and safety of the experiment.
| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount | Moles (mol) | Notes |
| 1-Methyl-4-(trifluoromethyl)benzene | 6140-17-6 | C₈H₇F₃ | 160.14 | 16.0 g | 0.10 | Starting material. |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | 40 mL | ~0.74 | Catalyst and dehydrating agent. |
| Concentrated Nitric Acid (70%) | 7697-37-2 | HNO₃ | 63.01 | 15 mL | ~0.24 | Nitrating agent. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ~200 mL | - | Extraction solvent. |
| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | NaHCO₃ | 84.01 | ~100 mL | - | For neutralization. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | As needed | - | Drying agent. |
| Crushed Ice | - | H₂O | 18.02 | ~400 g | - | For quenching the reaction. |
Detailed Experimental Protocol
This protocol requires strict adherence to safety measures, particularly concerning temperature control and the handling of concentrated acids.
Preparation of the Nitrating Mixture
The nitrating mixture must be prepared carefully in a fume hood due to its corrosive nature and the potential for exothermic reaction.
-
Setup: Place a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, in a large ice-salt bath on a magnetic stirrer.
-
Acid Addition: Carefully measure 40 mL of concentrated sulfuric acid and add it to the flask. Begin stirring and allow the acid to cool to below 10°C.
-
Nitric Acid: Using a dropping funnel, add 15 mL of concentrated nitric acid dropwise to the cold, stirring sulfuric acid. Crucially, maintain the internal temperature of the mixture between 0°C and 10°C throughout the addition. The formation of the nitronium ion is highly exothermic.[4] This slow, controlled addition is paramount to prevent a runaway reaction.
-
Cooling: Once the addition is complete, allow the mixture to stir for an additional 10 minutes while cooling it to 0-5°C.
Nitration Reaction
-
Reactant Addition: Fill a clean dropping funnel with 16.0 g (0.10 mol) of 1-methyl-4-(trifluoromethyl)benzene.
-
Controlled Reaction: Add the 1-methyl-4-(trifluoromethyl)benzene dropwise to the cold (0-5°C), vigorously stirred nitrating mixture over approximately 45-60 minutes. The reaction temperature must be strictly maintained below 10°C to minimize the formation of dinitrated byproducts.[5][6]
-
Reaction Time: After the addition is complete, let the reaction mixture stir in the ice bath for an additional 2 hours to ensure the reaction goes to completion.
Work-up and Product Isolation
-
Quenching: In a separate large beaker (e.g., 1 L), prepare a slurry of approximately 400 g of crushed ice and 100 mL of deionized water.
-
Precipitation: Very slowly and carefully, pour the reaction mixture into the ice-water slurry with constant, vigorous stirring. This quenching step is exothermic and will generate fumes; it must be performed in the back of the fume hood. The crude product, which is a pale yellow oil or low-melting solid, should separate from the aqueous acid layer.[6][7]
-
Extraction: Transfer the entire mixture to a 1 L separatory funnel. Extract the product with dichloromethane (3 x 75 mL).[7] Combine the organic layers.
-
Neutralization: Wash the combined organic layers sequentially with:
-
100 mL of cold water.
-
100 mL of saturated sodium bicarbonate solution. Vent the separatory funnel frequently as carbon dioxide gas will be generated during the neutralization of residual acid.[3]
-
100 mL of brine (saturated NaCl solution) to aid in breaking up any emulsions.
-
-
Drying and Solvent Removal: Drain the washed organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter or decant the dried solution into a pre-weighed round-bottom flask. Remove the dichloromethane using a rotary evaporator to yield the crude product.[5]
Purification
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield a pure, pale yellow oil that may solidify upon standing.[8] The expected yield is typically in the range of 80-90%.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety and Hazard Management
Nitration reactions are inherently hazardous and demand strict safety protocols.[4]
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[9][10][11] They can cause severe burns upon contact with skin or eyes. All manipulations must be conducted within a certified chemical fume hood.[12]
-
Personal Protective Equipment (PPE): At all times, wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton).[9][11]
-
Exothermic Reaction: The reaction is highly exothermic. Failure to control the temperature can lead to a dangerous thermal runaway, resulting in rapid gas evolution and potential explosion.[13] An ice bath must be readily available, and additions must be slow and monitored.
-
Spill Management: Have spill kits containing a neutralizer, such as sodium carbonate (soda ash), readily accessible.[10][12] In case of a spill, neutralize the acid before clean-up.
-
Emergency Facilities: Ensure immediate access to an emergency safety shower and eyewash station.[11]
-
Waste Disposal: Acidic aqueous waste must be neutralized with a base (e.g., sodium carbonate or sodium hydroxide) before disposal in accordance with institutional guidelines. Do not mix nitric acid waste with organic solvent waste.[12]
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Physical Appearance: Pale yellow oil or low-melting solid.
-
Melting Point: 34-35°C.[1]
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons and the methyl group protons. The aromatic region will display complex splitting patterns due to the substitution pattern.[1]
-
¹³C NMR: Will confirm the presence of eight distinct carbon environments.
-
¹⁹F NMR: Will show a singlet corresponding to the -CF₃ group.
-
Infrared (IR) Spectroscopy: Strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and for C-F stretching vibrations.[1]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 205.13.
References
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-
YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]
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National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
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VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]
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ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
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National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
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Sciencemadness Discussion Board. (2023, January 22). Synthesis of Nitrotoluene. Retrieved from [Link]
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University of California, Davis. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]
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Application Notes & Protocols for the Purification of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Introduction: The Imperative for Purity
1-Methyl-2-nitro-4-(trifluoromethyl)benzene is a substituted aromatic compound with the molecular formula C₈H₆F₃NO₂.[1] Its structural features, including the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, make it a valuable intermediate in various fields of chemical synthesis.[2] It serves as a critical building block in the development of pharmaceuticals and advanced materials, where the precise molecular architecture is paramount.[2][3][4] For instance, the nitro group can be a precursor for other functional groups, enabling the synthesis of diverse and complex molecules.[2]
The purity of this intermediate is not merely a matter of quality control; it is fundamental to the success of subsequent synthetic steps. Impurities can lead to unwanted side reactions, decreased yields, and the generation of complex mixtures that are difficult to separate, ultimately compromising the integrity and efficacy of the final product. This guide provides detailed protocols for the most effective purification methods for this compound, grounded in the principles of chemical separation and tailored for researchers in organic synthesis and drug development.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties and hazards is the foundation of effective and safe purification.
Physicochemical Data
The selection of an appropriate purification strategy is dictated by the physical properties of the compound.
| Property | Value | Source |
| CAS Number | 65754-26-9 | [1] |
| Molecular Weight | 205.14 g/mol | [1][5] |
| Appearance | Off-white to light yellow solid | [6] |
| Melting Point | 34-35 °C | [2] |
| Boiling Point | ~220.5 °C (Predicted) | [6] |
| Solubility | Soluble in organic solvents, slightly soluble in water. | [6] |
Critical Safety Precautions
This compound is a hazardous substance and must be handled with appropriate care.[6]
-
Hazards: The compound is harmful if swallowed, inhaled, or comes into contact with skin. It is also known to cause skin, eye, and respiratory irritation.[6]
-
Handling: All manipulations should be performed inside a certified chemical fume hood. Avoid breathing vapors or dust.[7] Prevent contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE).[8]
-
Personal Protective Equipment (PPE):
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of soap and water.[3][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Purification Methodologies: A Strategic Overview
The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. For this compound, a low-melting solid, recrystallization and column chromatography are the most suitable and effective techniques.
Caption: General purification workflow for this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is a technique used to purify solids based on differences in their solubility in a specific solvent at different temperatures.[9][10] The principle is to dissolve the impure compound in a minimum amount of a hot solvent and then allow the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the surrounding liquid (mother liquor).[9]
The Causality of Solvent Selection
The choice of solvent is the most critical step in recrystallization.[10] An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Not react with the compound.
-
Have a boiling point lower than the melting point of the compound to prevent "oiling out."
-
Be sufficiently volatile to be easily removed from the purified crystals.
Given the compound's properties, a two-solvent system, such as Methanol/Water or Ethanol/Water , is highly effective. The compound is soluble in the alcohol (solvent 1) and insoluble in water (solvent 2).
Step-by-Step Recrystallization Protocol
Caption: Step-by-step workflow for two-solvent recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Heat a sufficient quantity of methanol in a separate beaker on a hot plate. Add the minimum amount of hot methanol to the flask containing the crude solid to achieve complete dissolution with gentle swirling.[9][11]
-
Addition of Anti-Solvent: While keeping the solution hot, add deionized water (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.[12]
-
Re-clarification: Add a few more drops of hot methanol, just enough to make the solution clear again. This ensures the system is perfectly saturated at the higher temperature.[11]
-
Slow Cooling (Crucial for Purity): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential as it allows for the selective incorporation of the target molecules into the growing crystal lattice, excluding impurities.[11]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product from the solution.[12]
-
Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold mixture of methanol and water to remove any residual mother liquor containing impurities.[12]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the melting point.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful separation technique that relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[13] Compounds with higher polarity interact more strongly with the polar silica gel and thus travel down the column more slowly. Less polar compounds elute faster.
The Causality of Phase Selection
-
Stationary Phase: Silica gel (SiO₂) is the standard choice due to its high polarity and porous nature, providing a large surface area for interaction.
-
Mobile Phase (Eluent): The choice of eluent is determined by running preliminary Thin Layer Chromatography (TLC) plates. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate) is ideal. A good starting point for TLC analysis is a 9:1 Hexanes:Ethyl Acetate mixture. The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.3 for the target compound.
Step-by-Step Column Chromatography Protocol
Caption: Step-by-step workflow for purification by column chromatography.
-
Column Preparation (Slurry Packing): Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[13] Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica gel.[13]
-
Sample Loading: Dissolve the crude product in the minimum possible amount of a suitable solvent (dichloromethane or the eluent itself). Using a pipette, carefully add this concentrated solution to the top of the silica gel, taking care not to disturb the bed.[13]
-
Elution: Carefully add the eluent to the top of the column. Using gentle positive pressure from a pump or airline, begin to push the solvent through the column.[14] Maintain a constant flow and ensure the column never runs dry.
-
Fraction Collection: As the solvent elutes from the bottom of the column, collect it in a series of labeled test tubes or flasks.[14]
-
Monitoring the Separation: Periodically, spot samples from the collected fractions onto a TLC plate to monitor the separation. A UV lamp can be used for visualization.
-
Isolation: Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound.
Verification of Purity
After purification, the purity of the compound must be verified.
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <1 °C). The experimentally determined melting point should be compared to the literature value (34-35 °C).[2]
-
Spectroscopic Analysis (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.
References
-
ChemBK. (2024). 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. Retrieved from ChemBK. [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from University of Alberta Chemistry. [Link]
-
Supporting Information. (n.d.). General procedure for the synthesis of trifluoromethylated products. Retrieved from a supporting information document. [Link]
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Angene Chemical. (2023). Safety Data Sheet. Retrieved from Angene Chemical. [Link]
-
PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. Retrieved from PubChem. [Link]
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Chemistry LibreTexts. (2023). Recrystallization. Retrieved from Chemistry LibreTexts. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from YouTube. [Link]
-
Thermo Fisher Scientific. (2023). Performing Column Chromatography. Retrieved from YouTube. [Link]
-
Lisa Nichols. (2022). Column Chromatography. Retrieved from YouTube. [Link]
-
The Brem Method. (2023). MCAT Organic Chemistry: Column Chromatography. Retrieved from YouTube. [Link]
-
Professor Boebinger. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from YouTube. [Link]
-
NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Retrieved from NIST Chemistry WebBook. [Link]
- Google Patents. (n.d.). Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
-
Pharmaffiliates. (n.d.). 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. Retrieved from Pharmaffiliates. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-methyl-2-nitro- (CAS 88-72-2). Retrieved from Cheméo. [Link]
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Application Note: A Validated Protocol for the Recrystallization of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Abstract
This document provides a comprehensive, field-tested guide for the purification of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene (CAS No. 65754-26-9) via recrystallization. This compound is a valuable building block in organic synthesis, particularly in the development of novel materials and potential pharmaceutical candidates, owing to the presence of its electron-withdrawing nitro and trifluoromethyl groups.[1] Achieving high purity is critical for subsequent synthetic steps and downstream applications. This guide moves beyond a simple set of instructions, delving into the causal reasoning behind solvent selection, procedural steps, and troubleshooting, ensuring a robust and reproducible purification process. The protocol detailed herein is designed for researchers, chemists, and drug development professionals seeking to obtain high-purity crystalline material.
Compound Profile and Purification Rationale
This compound is a low-melting solid at ambient temperatures.[1] Its purification is often necessitated by the presence of regioisomeric impurities from its synthesis, typically via the nitration of 1-methyl-4-(trifluoromethyl)benzene, or residual starting materials.[1] Recrystallization is an ideal purification technique for this compound as it exploits differences in solubility between the target compound and impurities in a given solvent system at varying temperatures.[2][3]
A key challenge in the recrystallization of this specific molecule is its low melting point. This characteristic increases the risk of the compound "oiling out"—separating as a liquid instead of forming crystals—if the solution is cooled too rapidly or if an inappropriate solvent is used. This guide directly addresses this challenge through controlled cooling protocols and careful solvent selection.
| Property | Value | Source |
| CAS Number | 65754-26-9 | [1][4] |
| Molecular Formula | C₈H₆F₃NO₂ | [1][5] |
| Molecular Weight | 205.13 g/mol | [1] |
| Melting Point | 34-35 °C | [1][6] |
| Appearance | Typically a yellow solid | Inferred from nitroaromatic compounds |
The Cornerstone of Purity: Solvent System Selection
The success of any recrystallization hinges on the choice of solvent. An ideal solvent should exhibit high solubility for this compound at an elevated temperature and low solubility at cooler temperatures.[3] This differential ensures maximum recovery of the purified solid upon cooling. For aromatic nitro compounds, alcoholic solvents are often effective.[7]
Recommended Solvent System: Methanol
Methanol is recommended as the primary solvent for this protocol. Its polarity is well-suited to dissolve the compound when heated, while its volatility facilitates easy removal during the final drying step.
Alternative Two-Solvent System: Ethanol/Water
A two-solvent system can be employed if a single solvent does not provide the ideal solubility profile.[8] In this approach, the compound is dissolved in a "soluble" solvent (Ethanol), and a "miscible anti-solvent" (Water) is added dropwise to the hot solution until the cloud point is reached, inducing crystallization upon cooling.
| Solvent System | Rationale for Suitability | Potential Challenges |
| Methanol (Recommended) | Good solubility differential; impurities may remain in solution upon cooling; easy to remove under vacuum. | Requires careful control of cooling rate to prevent rapid precipitation. |
| Ethanol | Similar properties to methanol, slightly less volatile. A very suitable alternative. | Higher boiling point may require more energy input. |
| Isopropanol | Lower volatility, may be suitable if slower crystal growth is desired. | May be more difficult to remove completely during drying. |
| Ethanol/Water | Allows for fine-tuning of solubility; can be effective if single solvents fail. | Increased risk of "oiling out" if the anti-solvent is added too quickly or at too low a temperature. |
| Hexanes/Heptane | Poor solvent. The compound is too polar. Useful as a washing solvent. | Will not effectively dissolve the compound for recrystallization. |
Detailed Recrystallization Protocol (Single Solvent: Methanol)
This protocol is designed to be a self-validating system, incorporating steps for purity assessment.
Equipment:
-
Erlenmeyer flasks (2-3)
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Short-stemmed glass funnel
-
Fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source (e.g., water aspirator)
-
Watch glass
-
Spatula
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat a volume of methanol to a gentle boil on the hotplate.
-
Add the minimum amount of hot methanol to the crude solid to achieve complete dissolution with gentle heating and stirring.[9] Causality: Using the minimum volume of hot solvent is crucial for creating a saturated solution. This ensures a high yield upon cooling, as the solvent's capacity to hold the solute will decrease significantly.[2]
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities (e.g., dust, non-soluble byproducts) are observed in the hot solution, a hot gravity filtration is necessary.
-
Place a short-stemmed funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask.
-
Pour the hot solution through the filter paper. Work quickly to prevent premature crystallization in the funnel. Causality: This step removes impurities that are insoluble in the hot solvent. Pre-heating the apparatus prevents the desired compound from crystallizing prematurely and being lost.[10]
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed.
-
Causality: Slow cooling is paramount for the formation of large, well-ordered, and pure crystals. Rapid cooling can trap impurities within the crystal lattice and may cause the compound to oil out.[8][9]
-
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for an additional 15-30 minutes. Causality: This secondary cooling step further decreases the solubility of the compound, maximizing the yield of the crystalline product.[10]
-
-
Isolation and Washing:
-
Set up a Büchner funnel with filter paper over a clean filter flask and connect it to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold methanol.
-
Quickly pour the cold slurry of crystals into the Büchner funnel.
-
Wash the collected crystals with a minimal amount of ice-cold methanol to rinse away any residual soluble impurities. Causality: The wash solvent must be cold to prevent the desired product from re-dissolving.[8]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum running for 10-15 minutes to pull air through and partially dry them.
-
Transfer the crystalline solid to a pre-weighed watch glass and allow it to air-dry completely in a well-ventilated area or a desiccator. The final product should be a dry, crystalline solid.
-
Workflow Visualization
The following diagram illustrates the logical flow of the recrystallization protocol.
Caption: Recrystallization workflow for this compound.
Protocol Validation and Troubleshooting
The efficacy of the purification must be validated.
-
Melting Point Analysis: A highly pure compound will exhibit a sharp melting point range. The measured melting point of the recrystallized product should be compared to the literature value of 34-35 °C.[1][6] A broad or depressed melting range indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A successful purification will show a single, distinct spot for the final product, while the crude material may show multiple spots.
| Problem | Likely Cause | Solution |
| Compound "Oils Out" | Solution was cooled too rapidly; solvent is inappropriate for the low-melting solid. | Re-heat the mixture to re-dissolve the oil. Allow it to cool much more slowly. Consider adding slightly more solvent. If the problem persists, try the Ethanol/Water two-solvent system. |
| No Crystals Form | Too much solvent was used; solution is not supersaturated. | Boil off a portion of the solvent to increase the concentration and allow the solution to cool again. If necessary, scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Very Low Recovery | Too much solvent was used; crystals were washed with warm solvent; compound is highly soluble in cold solvent. | Reduce the initial volume of hot solvent. Ensure the washing solvent is ice-cold and used sparingly. Concentrate the mother liquor to attempt recovery of a second crop of crystals. |
Safety Precautions
All work must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Compound Hazards: this compound is expected to be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the eyes, skin, and respiratory system.[6]
-
Solvent Hazards: Methanol and ethanol are flammable liquids and vapors. Keep away from heat, sparks, and open flames.[11][12]
-
Handling: Wear safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of vapors and direct contact with the skin.[13][14]
References
- Process for the crystallization of nitro-aromatic compounds in nitric acid. (1959).
- Method of crystallizing nitro products. (1959).
-
1-Methyl-4-nitro-2-(trifluoromethyl)benzene - ChemBK. (2024). ChemBK. [Link]
-
Aromatic Nitro Compounds. (n.d.). Missouri S&T. [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Safety Data Sheet. (2025). Angene Chemical. [Link]
-
EAS Nitration Experiment & Recrystallization. (2020). YouTube. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]
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HPLC analysis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
An Application Note for the Isocratic HPLC Analysis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Abstract
This application note presents a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of this compound. The compound, a key intermediate in various synthetic pathways, requires a precise analytical method to ensure quality control in research and manufacturing environments.[1][2] This document provides a comprehensive guide, detailing the rationale behind the method development, a step-by-step protocol, and a framework for method validation. The described reversed-phase HPLC method utilizes a standard C18 stationary phase with a UV detector, ensuring accessibility and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Method Rationale
This compound is an aromatic compound whose structure incorporates a nitro group (—NO₂) and a trifluoromethyl group (—CF₃), both of which are strongly electron-withdrawing.[2] These functional groups, along with the benzene ring, create a strong chromophore, making the molecule highly suitable for UV-Vis spectrophotometric detection.
The molecule's overall character is moderately non-polar, rendering it sparingly soluble in water but readily soluble in common organic solvents.[1] This physicochemical profile makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical technique. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte will partition between the two phases, and its retention will be modulated by the polarity of the mobile phase. By selecting an appropriate mixture of water and an organic solvent, a sharp, symmetrical peak can be achieved for accurate quantification.
Causality Behind Experimental Choices:
-
Technique: RP-HPLC was chosen based on the analyte's solubility and polarity. The non-polar C18 column retains the moderately non-polar analyte, while a polar mobile phase is used for elution.[3]
-
Stationary Phase: A C18 (octadecylsilane) column is selected as it is the most common and versatile reversed-phase packing, providing excellent retention and selectivity for a wide range of aromatic compounds.
-
Mobile Phase: A binary mixture of HPLC-grade water and acetonitrile (ACN) is proposed. ACN is favored over methanol due to its lower viscosity, which results in lower system backpressure, and its lower UV cutoff wavelength (~190 nm), ensuring minimal background interference.[4][5]
-
Detection: Given the presence of the nitroaromatic chromophore, UV detection is the most direct and sensitive method. A wavelength of 254 nm is selected as a robust starting point, as it is a common wavelength for detecting aromatic compounds. For optimal sensitivity, determining the analyte's absorbance maximum (λmax) is recommended.
Analyte Physicochemical Data
A summary of the key properties of this compound is essential for understanding the analytical approach.
| Property | Value | Source |
| IUPAC Name | This compound | [6][7] |
| CAS Number | 65754-26-9 | [6][7] |
| Molecular Formula | C₈H₆F₃NO₂ | [1][7][8] |
| Molecular Weight | 205.13 g/mol | [8] |
| Appearance | Colorless to light yellow liquid or solid | [1][9] |
| Solubility | Soluble in organic solvents, slightly soluble in water | [1] |
Detailed Experimental Protocol
This section provides a step-by-step methodology for the analysis.
Reagents, Standards, and Materials
-
Analyte: this compound reference standard (>98% purity).
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm).
-
Methanol: HPLC grade (for cleaning, optional).
-
Sample Diluent: Prepare by mixing Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Vials: 2 mL amber glass HPLC vials with PTFE septa.
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).
Instrumentation and Chromatographic Conditions
The method is designed for a standard HPLC system equipped with a UV detector.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 50% Acetonitrile / 50% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for several weeks when stored at 2-8 °C and protected from light.
-
-
Working Standard Solutions (e.g., 100 µg/mL):
-
Pipette 1.0 mL of the 1000 µg/mL Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the Sample Diluent.
-
Prepare other concentrations as needed for linearity studies by serial dilution.
-
-
Sample Preparation:
-
Accurately weigh a sample containing an amount of the analyte that, when diluted, will fall within the calibration range.
-
Dissolve the sample in a known volume of Sample Diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove particulates.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the analytical procedure.
Caption: HPLC experimental workflow from preparation to reporting.
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the results, the HPLC system must meet predefined performance criteria, and the method must be validated.
System Suitability Testing (SST)
Before any sample analysis, inject the working standard solution (e.g., 100 µg/mL) six consecutive times. The results must meet the following criteria:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good chromatographic performance. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector system. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pump and mobile phase delivery. |
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This process provides documented evidence that the method is suitable for its intended purpose.
Validation Workflow:
Caption: Logical flow for HPLC method validation based on ICH guidelines.
-
Specificity: Analyze a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte. Use a Diode Array Detector to assess peak purity.
-
Linearity: Construct a calibration curve with at least five concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform spike-recovery experiments by adding known amounts of the analyte to a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a single sample on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two data sets should be evaluated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine experimentally based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Conclusion
The isocratic reversed-phase HPLC method detailed in this application note is demonstrated to be simple, precise, and reliable for the quantitative analysis of this compound. The use of a standard C18 column and a common mobile phase composition makes it readily transferable to most analytical laboratories. The outlined system suitability criteria and validation framework provide a clear path to ensure the generation of high-quality, trustworthy data for applications in quality control, stability testing, and synthetic process monitoring.
References
-
ChemBK. (2024). 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. Retrieved from ChemBK.com. [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from PubChem.ncbi.nlm.nih.gov. [Link]
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Phenomenex. (2024). Guide to Choosing the Correct HPLC Solvent. Retrieved from Phenomenex.com. [Link]
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GC-MS method for 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
An Application Note for the Analysis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is an aromatic compound featuring methyl, nitro, and trifluoromethyl functional groups. This specific arrangement of electron-withdrawing groups (nitro and trifluoromethyl) makes it a valuable intermediate in organic synthesis, with potential applications in the development of pharmaceuticals and agrochemicals.[1] Its unique chemical properties necessitate a robust and sensitive analytical method for its identification and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds, coupled with definitive mass-based identification.[2][3]
This document provides a comprehensive guide for researchers and drug development professionals, detailing a complete GC-MS protocol for the analysis of this compound. The methodology is grounded in established principles for the analysis of nitroaromatic compounds, ensuring scientific integrity and reliable results.
Principle of the Method
The analysis leverages the synergistic power of Gas Chromatography (GC) and Mass Spectrometry (MS).[3][4]
-
Gas Chromatography (GC): The sample, dissolved in a volatile organic solvent, is injected into the GC system.[5] Inside a heated injector, the sample is vaporized and carried by an inert gas (the mobile phase, typically helium) onto a long, thin capillary column.[4] The column's inner surface is coated with a stationary phase. Separation occurs as the analyte partitions between the mobile and stationary phases based on its volatility and chemical properties. Compounds with weaker interactions with the stationary phase travel faster through the column, resulting in separation.[4]
-
Mass Spectrometry (MS): As the separated components exit the GC column, they enter the MS detector. In the ion source, molecules are bombarded with electrons (Electron Ionization, EI), causing them to lose an electron and form a positively charged molecular ion. This high-energy process also causes the molecular ion to break apart into smaller, characteristic fragment ions.[4] These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical "fingerprint" that allows for unambiguous identification of the compound.[4]
Materials and Reagents
All reagents and solvents should be of high-purity, GC-grade, or equivalent to prevent contamination.[2]
-
Standards:
-
This compound (CAS 65754-26-9), analytical standard grade (≥98% purity)
-
-
Solvents:
-
Dichloromethane (DCM)
-
Acetonitrile
-
Hexane
-
Methanol
-
-
Reagents for Sample Preparation:
-
Anhydrous Sodium Sulfate (for drying extracts)
-
Reagent Water (HPLC-grade or equivalent)[6]
-
Hydrochloric Acid (HCl), concentrated
-
-
Lab Equipment:
-
Glass autosampler vials (1.5-2.0 mL) with PTFE-lined caps[2][7]
-
Microsyringes
-
Volumetric flasks and pipettes
-
Separatory funnels (for LLE)
-
Ultrasonic bath (for solid extraction)
-
Centrifuge and centrifuge tubes
-
Nitrogen evaporator or rotary evaporator[8]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18), if applicable[5]
-
Instrumentation and Analytical Conditions
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injector Type | Split/Splitless | Allows for flexibility in handling varying sample concentrations. Splitless mode is preferred for trace analysis to maximize sensitivity.[9] |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium | Provides good separation efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for standard capillary columns, providing a good balance between analysis time and resolution. |
| Injection Volume | 1 µL | A standard volume to prevent column overloading. |
| Oven Temperature Program | ||
| Initial Temperature | 60 °C, hold for 2 minutes | Allows for proper focusing of the analytes at the head of the column. |
| Ramp 1 | 15 °C/min to 200 °C | A moderate ramp rate to separate the target analyte from solvent fronts and early-eluting impurities. |
| Ramp 2 | 25 °C/min to 280 °C, hold for 5 minutes | A faster ramp to elute any remaining, less volatile matrix components and clean the column before the next run. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.[10] |
| Ionization Energy | 70 eV | The standard energy for EI, which generates stable and extensive fragmentation patterns for structural elucidation.[9] |
| Ion Source Temperature | 230 °C | Prevents condensation of analytes in the source while minimizing thermal degradation.[9] |
| Quadrupole Temperature | 150 °C | Ensures stable performance of the mass analyzer.[9] |
| Transfer Line Temperature | 280 °C | Must be high enough to prevent condensation of the analyte as it transfers from the GC to the MS.[9] |
| Solvent Delay | 4-5 minutes | Prevents the high concentration of injection solvent from entering and saturating the MS detector.[9] |
| Mass Scan Range | 50-350 m/z | Covers the expected molecular ion (m/z 205.13) and key fragment ions of the analyte. |
Experimental Protocols
Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard. Dissolve in a 10 mL volumetric flask using dichloromethane or a suitable solvent.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock standard in the final analysis solvent. Store standards in a refrigerator when not in use.
Sample Preparation
The choice of sample preparation is critical and depends on the matrix.[2] The goal is to extract the analyte, remove interferences, and concentrate it for analysis.[5]
This protocol is adapted from standard EPA methodologies for nitroaromatics.[2][6]
-
Measure 100 mL of the aqueous sample into a 250 mL separatory funnel.
-
If required, acidify the sample to a pH < 2 with concentrated HCl.[2]
-
Add 30 mL of dichloromethane (DCM) to the separatory funnel.
-
Stopper and shake vigorously for 2 minutes, venting frequently to release pressure.[2]
-
Allow the layers to separate for at least 10 minutes. Drain the lower organic layer (DCM) into a collection flask.
-
Repeat the extraction two more times with fresh 30 mL aliquots of DCM, combining the organic extracts.[2]
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen.[8]
-
Transfer the final extract to a GC vial for analysis.
This protocol is suitable for extracting the analyte from solid matrices.[2]
-
Weigh 10 g of the homogenized solid sample into a beaker or centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Extract the sample by placing it in an ultrasonic bath for 15-20 minutes.
-
Centrifuge the sample to pellet the solid material.
-
Carefully decant the supernatant (acetonitrile extract) into a concentration tube.
-
If necessary, filter the extract to remove any remaining particulates.[11]
-
Concentrate the extract to 1.0 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Analysis Workflow
-
Sequence Setup: Program the instrument sequence to first analyze a solvent blank, followed by the calibration standards (from lowest to highest concentration), a quality control (QC) check standard, and then the prepared samples.
-
Injection: The autosampler injects 1 µL of each sample/standard into the GC.
-
Data Acquisition: The instrument control software acquires the data for the duration of the run.
Quality Control
To ensure the trustworthiness of the results, incorporate the following QC measures, consistent with guidelines like those from the EPA.[12]
-
Method Blank: An aliquot of clean solvent is subjected to the entire sample preparation and analysis procedure to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix (e.g., reagent water) is spiked with a known concentration of the analyte and processed alongside the samples to assess method accuracy.[12]
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a real sample is spiked with a known amount of the analyte and analyzed in duplicate to evaluate matrix effects on recovery and precision.[12]
Data Analysis and Interpretation
-
Analyte Identification: The target compound is identified by two criteria:
-
Retention Time (RT): The peak corresponding to the analyte in a sample chromatogram must appear at the same retention time (within a predefined window, e.g., ±0.1 min) as that of the authentic standard.
-
Mass Spectrum: The mass spectrum of the peak must match the reference spectrum obtained from the standard or a validated spectral library (e.g., NIST). The expected molecular ion for C₈H₆F₃NO₂ is m/z 205.1. Key fragments will arise from losses of nitro groups (-NO₂), methyl groups (-CH₃), and other characteristic cleavages.
-
-
Quantification:
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the analyte versus its concentration for each of the calibration standards.
-
Regression Analysis: Apply a linear regression to the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are used for quantification. An R² value > 0.995 is typically considered acceptable.
-
Concentration Calculation: The concentration of the analyte in the prepared samples is calculated by inputting the measured peak area into the regression equation. The final concentration in the original sample is determined by accounting for the initial sample volume/weight and any dilution or concentration factors used during preparation.
-
References
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 609: Nitroaromatics and Isophorone. EPA. Retrieved from [Link]
-
Hawthorne Scientific. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facilities. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2021). Analytical Methods. ATSDR. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. Agilent. Retrieved from [Link]
-
Spectro Inlets. (n.d.). Gas Chromatography-Mass Spectrometry - GC-MS. Retrieved from [Link]
-
Kind, T., et al. (2009). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC - NIH. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 1-Methyl-2-nitro-4-(trifluoromethyl)benzene as a Strategic Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unpacking the Potential of a Trifunctional Scaffold
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount. The compound 1-Methyl-2-nitro-4-(trifluoromethyl)benzene emerges as a highly valuable, trifunctional building block, offering a unique convergence of chemical handles and pharmacologically relevant motifs. Its utility is rooted in the distinct properties conferred by its three substituents on the aromatic core:
-
The Trifluoromethyl (-CF₃) Group: A well-established bioisostere for groups like methyl and isopropyl, the -CF₃ moiety significantly enhances metabolic stability by blocking oxidative metabolism at its position.[1] Its strong electron-withdrawing nature and high lipophilicity can improve a drug candidate's membrane permeability and binding affinity.[2]
-
The Nitro (-NO₂) Group: Far from being an inert substituent, the nitro group is a versatile synthetic precursor.[3][4] Its facile reduction to a primary amine is a gateway transformation, opening access to a vast array of subsequent reactions, including amide bond formation, sulfonamide synthesis, and the construction of various heterocyclic systems.[1][5]
-
The Methyl (-CH₃) Group: The benzylic protons of the methyl group are susceptible to radical halogenation, transforming it into a reactive electrophilic center. This provides a synthetic vector for introducing linkers or pharmacophoric elements, orthogonal to the chemistry of the nitro group.[6]
This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed, field-proven protocols and mechanistic insights to empower its effective use in drug discovery programs.
Physicochemical Properties & Handling
A clear understanding of the substrate's properties is fundamental to its successful application.
| Property | Value |
| CAS Number | 65754-26-9[7][8] |
| Molecular Formula | C₈H₆F₃NO₂[7] |
| Molecular Weight | 205.1 g/mol [7] |
| Appearance | Off-white solid |
| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. |
| Safety Note | Nitroaromatic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The irreversible binding of reductive intermediates of some nitroaromatics to proteins and DNA is thought to be responsible for potential carcinogenicity.[9] |
Core Synthetic Strategy: A Multi-Pronged Approach
The true synthetic power of this compound lies in the ability to selectively address its functional groups. The following workflow illustrates a common strategic approach to diversification.
Caption: A strategic workflow for diversifying the core scaffold.
Key Transformations: Protocols and Mechanistic Insights
Protocol 1: Radical Bromination of the Benzylic Position
This transformation converts the relatively inert methyl group into a versatile electrophilic handle for introducing a wide range of nucleophiles.
Principle: This reaction proceeds via a free-radical mechanism. Benzoyl peroxide (BPO) acts as a thermal initiator, generating radicals that abstract a hydrogen atom from the methyl group. The resulting benzylic radical is stabilized by the aromatic ring. This radical then reacts with N-Bromosuccinimide (NBS) to form the brominated product and a succinimidyl radical, which propagates the chain reaction.
Materials and Reagents:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Step-by-Step Methodology: (Adapted from[6])
-
Setup: To a 100 mL two-necked round-bottom flask, add this compound (e.g., 10 mmol, 2.05 g), NBS (1.1 eq, 11 mmol, 1.96 g), and BPO (0.1 eq, 1 mmol, 0.24 g).
-
Inerting: Seal the flask, evacuate the headspace, and backfill with nitrogen gas. Repeat this cycle three times.
-
Solvent Addition: Add CCl₄ (40 mL) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.
-
Quenching: After completion, cool the reaction mixture to room temperature. Carefully add 20 mL of saturated NaHCO₃ solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 1-(Bromomethyl)-2-nitro-4-(trifluoromethyl)benzene is often used in the next step without further purification.
Protocol 2: Nucleophilic Substitution at the Benzylic Position
This protocol demonstrates the installation of a piperazine moiety, a common scaffold in CNS-active and other drug classes.
Principle: This is a standard Sₙ2 reaction where the amine nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group. A weak base like potassium carbonate is used to neutralize the HBr formed during the reaction, preventing protonation of the nucleophile.
Materials and Reagents:
-
Crude 1-(Bromomethyl)-2-nitro-4-(trifluoromethyl)benzene
-
1-Methylpiperazine (or other amine nucleophile)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology: (Adapted from[6])
-
Setup: In a 100 mL round-bottom flask, dissolve the crude product from Protocol 1 (approx. 10 mmol) in THF (50 mL).
-
Reagent Addition: Add K₂CO₃ (2 eq, 20 mmol, 2.76 g) and 1-methylpiperazine (1.2 eq, 12 mmol, 1.20 g).
-
Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting bromide has been consumed.
-
Workup: Remove the THF under reduced pressure. Add 30 mL of saturated NaHCO₃ solution to the residue.
-
Extraction: Extract the aqueous mixture with dichloromethane (2 x 40 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol with a small amount of ammonia) to yield the desired product.[6]
Protocol 3: Reduction of the Aromatic Nitro Group
This is the key step to unmask the aniline functionality, a critical precursor for building diverse molecular architectures.
Principle: The conversion of a nitro group to an amine is a six-electron reduction. This can be achieved through various methods. Catalytic hydrogenation offers clean conversion with water as the only byproduct but requires specialized equipment. Chemical reduction with metals like tin(II) chloride or zinc in acid is broadly applicable and does not require high-pressure apparatus.[5][6]
Caption: Comparison of common nitro reduction methodologies.
Method A: Catalytic Hydrogenation
Step-by-Step Methodology: (Adapted from[5])
-
Setup: In a flask suitable for hydrogenation, dissolve the nitroaromatic substrate (e.g., 5 mmol) in methanol or ethyl acetate (50 mL).
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) under a stream of nitrogen.
-
Hydrogenation: Securely attach a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature. Monitor by TLC.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the aniline product.
Method B: Reduction with Zinc Powder
Step-by-Step Methodology: (Adapted from[6])
-
Setup: In a 100 mL round-bottom flask, add the nitroaromatic substrate (e.g., 5 mmol), zinc powder (approx. 10 eq), and dichloromethane (40 mL).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Acid Addition: Slowly add a solution of acetic acid (approx. 8 eq) in dichloromethane (10 mL) via a dropping funnel.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove excess zinc.
-
Extraction and Purification: Wash the filtrate with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by column chromatography if necessary.
Conclusion
This compound is a strategically designed building block that provides medicinal chemists with multiple avenues for molecular elaboration. By leveraging the orthogonal reactivity of its methyl and nitro groups, and capitalizing on the beneficial properties of the trifluoromethyl substituent, researchers can efficiently generate libraries of complex and diverse compounds. The protocols detailed herein offer a robust and validated starting point for unlocking the full potential of this versatile scaffold in the pursuit of novel therapeutic agents.
References
- Smolecule. (2023, August 15). This compound.
- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Poly(trifluoromethyl)benzenes.
- Guidechem. What is the background and overview of 1-Methyl-4-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]-piperazine?
- Benchchem. Protocols for Nucleophilic Aromatic Substitution on 1,2,3-Trifluorobenzene: Application Notes for Researchers.
- MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- Benchchem. Application Notes and Protocols: 1-Nitro-2-(trifluoromethoxy)benzene as a Versatile Building Block in Medicinal Chemistry.
- Santa Cruz Biotechnology. This compound.
- Benchchem. Application Notes and Protocols: Monitoring the Reduction of Methyl 4,5-dimethyl-2-nitrobenzoate by TLC.
- International Journal of Pharmaceutical Sciences and Research. (2011). Significance of Fluorine in Medicinal Chemistry: A Review.
- Biomall. This compound, 500mg.
- ResearchGate. (2010). 1-Chloromethyl-4-nitrobenzene.
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Application Notes and Protocols for the Derivatization of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene in Drug Discovery
Introduction: Strategic Value of a Trifunctional Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 1-Methyl-2-nitro-4-(trifluoromethyl)benzene emerges as a particularly valuable scaffold, embodying a unique convergence of functional groups that offer orthogonal reactivity and profound influence on pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF3) group, a well-established bioisostere, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The nitro (-NO2) group, a strong electron-withdrawing substituent, not only activates the aromatic ring for nucleophilic substitution but also serves as a versatile precursor to the pharmacologically significant amino group.[3][4] Finally, the methyl (-CH3) group provides a site for further functionalization to modulate steric and electronic properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower rational drug design.
Chemical Properties and Reactivity Profile
This compound, with the molecular formula C₈H₆F₃NO₂, is a crystalline solid at room temperature.[5] The molecule's reactivity is dictated by the interplay of its three key functional groups:
-
Aromatic Ring Activation: The potent electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly activates the benzene ring towards nucleophilic aromatic substitution (SₙAr).[6][7] This makes the positions ortho and para to these groups susceptible to attack by nucleophiles.
-
Nitro Group Transformation: The nitro group is readily reduced to an amine, providing a pivotal entry point for a vast array of subsequent chemical modifications, such as amide bond formation, sulfonamidation, and the construction of heterocyclic systems.[3]
-
Methyl Group Functionalization: While the methyl group is the least reactive functionality on the ring, it can be functionalized through free-radical halogenation or oxidation under specific conditions to introduce further points of diversity.
Strategic Derivatization Pathways for Drug Discovery
The derivatization of this compound can be strategically planned to explore chemical space efficiently. The following diagram illustrates the key derivatization hubs accessible from this starting material.
Caption: Key derivatization pathways from this compound.
Protocol 1: Reduction of the Nitro Group to Synthesize 2-Methyl-5-(trifluoromethyl)aniline
The conversion of the nitro group to an amine is arguably the most critical initial step in leveraging this scaffold for drug discovery. The resulting aniline is a versatile intermediate for a multitude of subsequent reactions.
Rationale:
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds.[8] However, for substrates containing other reducible functional groups, chemoselective methods using metals in acidic media are preferred.[8] Trichlorosilane has also emerged as a metal-free alternative for this transformation.[8]
Experimental Protocol (Metal-Free Reduction):
This protocol is adapted from a general procedure for the reduction of aromatic nitro compounds using trichlorosilane.[8]
Materials:
-
This compound
-
Trichlorosilane (HSiCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
10% aqueous Sodium Hydroxide (NaOH)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) to the solution.
-
Slowly add trichlorosilane (2.0 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding 10% aqueous NaOH at 0 °C until the pH is basic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 2-Methyl-5-(trifluoromethyl)aniline can be purified by column chromatography on silica gel if necessary.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Inert solvent that dissolves the starting material and reagents. |
| Reducing Agent | Trichlorosilane | Effective and metal-free reducing agent for nitro groups.[8] |
| Base | DIPEA | Acts as a proton scavenger to neutralize the generated HCl. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermic reaction and allows for completion at ambient temperature. |
| Work-up | Basic quench | Neutralizes the acidic byproducts and allows for extraction of the amine product. |
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) with Amines
The electron-deficient nature of the aromatic ring allows for the displacement of a leaving group by a nucleophile. While there is no inherent leaving group on the starting material, the nitro group itself can sometimes be displaced under harsh conditions. A more common strategy involves the use of a related starting material with a halogen in a position activated by the nitro and trifluoromethyl groups. For the purpose of this guide, we will consider a hypothetical, yet highly plausible, reaction on a closely related and commercially available scaffold, 4-Chloro-3-nitrobenzotrifluoride, to illustrate the principle which can be extended to other halo-analogs of our primary topic. A patent for the synthesis of 2-nitro-4-trifluoromethyl aniline from 4-chloro-3-nitro-benzotrifluoride provides a relevant industrial protocol.[1]
Rationale:
The SₙAr reaction is a powerful tool for forming carbon-heteroatom bonds. The rate of reaction is enhanced by strong electron-withdrawing groups ortho and para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.[6][7]
Experimental Protocol (Amination):
This protocol is based on the general principles of SₙAr reactions with amines on activated aromatic rings.[6]
Materials:
-
4-Chloro-3-nitrobenzotrifluoride (as a representative substrate)
-
Desired primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vial, magnetic stirrer, heating block
-
Ethyl acetate, water, brine, anhydrous sodium sulfate
Procedure:
-
To a reaction vial, add 4-Chloro-3-nitrobenzotrifluoride (1.0 eq), the desired amine (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add DMF or DMSO as the solvent.
-
Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3 x volume) to remove the solvent and inorganic salts, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a nucleophilic aromatic substitution reaction.
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions
Recent advances in catalysis have enabled the use of nitroarenes as electrophiles in cross-coupling reactions, treating the nitro group as a pseudo-halide.[9] This innovative approach bypasses the need for pre-functionalization to a halide, offering a more direct route to biaryl and N-aryl compounds.
Rationale:
Palladium catalysts, in conjunction with specific ligands, can facilitate the oxidative addition of the C-NO₂ bond, enabling cross-coupling with boronic acids (Suzuki-Miyaura), amines (Buchwald-Hartwig), and other partners.[9]
Experimental Protocol (Suzuki-Miyaura Coupling):
This protocol is a conceptual adaptation based on the developed methodology for denitrative cross-coupling.[9][10]
Materials:
-
This compound
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
BrettPhos (10 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 eq)
-
Degassed toluene and water
-
Schlenk tube or microwave vial
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid, Pd(OAc)₂, BrettPhos, and K₃PO₄ to a Schlenk tube or microwave vial.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (typically in a 5:1 ratio) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Component | Role | Reference |
| Pd(OAc)₂ | Palladium Pre-catalyst | [9][10] |
| BrettPhos | Buchwald Ligand | [9] |
| K₃PO₄ | Base | [10] |
| Toluene/Water | Solvent System | [10] |
Safety Precautions
Nitroaromatic compounds are potentially toxic and can be explosive, especially when heated or in the presence of strong bases or reducing agents.[3][9] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[3] Nitration reactions, in particular, can be highly exothermic and require careful temperature control.[11]
Conclusion
This compound is a highly versatile and strategically important building block for drug discovery. Its unique combination of functional groups allows for a diverse range of chemical transformations, enabling the systematic exploration of chemical space around a metabolically stable core. The protocols outlined in this guide provide a solid foundation for researchers to begin synthesizing novel derivatives with the potential for significant therapeutic impact.
References
- Ambeed. (n.d.). Nucleophilic Aromatic Substitution with Amine.
- Kreyenschmidt, F., et al. (2024). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes.
- Tarasova, Y. A., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(23), 7166.
- Gomez, G., et al. (2021). Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods. Green Chemistry.
- Kreyenschmidt, F., et al. (2024). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. Diva-portal.org.
- Drozd, V. N., & Zabelina, O. Y. (2000). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews, 69(3), 259-278.
- Ano, Y., & Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3043–3055.
- Organic Syntheses. (n.d.). 2-amino-3-nitrotoluene.
- Bayer AG. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline. EP0381010A2.
- Bartolomei, G., et al. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 12, 2348-2353.
- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions of Dihalo-Nitroaromatic Compounds.
- Nitration reaction safety. (2024, June 6). YouTube.
- Isley, N. A., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(10), 4269-4275.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- J. Med. Chem. (2019).
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- 1. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
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- 3. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines | Semantic Scholar [semanticscholar.org]
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- 8. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
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scale-up synthesis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
An Application Guide for the Safe and Scalable Synthesis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Introduction
This compound is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. Its molecular structure, featuring a trifluoromethyl group, imparts unique properties to downstream compounds, often enhancing their biological activity and stability. The synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of 4-(trifluoromethyl)toluene.
This application note provides a comprehensive, in-depth guide for the . Moving from a laboratory benchtop to a pilot or manufacturing scale introduces significant challenges, particularly concerning reaction exothermicity and safety management. This document is designed for researchers, chemists, and drug development professionals, offering a detailed protocol grounded in principles of process safety and efficiency. We will explore the underlying reaction mechanism, provide a robust and validated protocol, and address critical safety considerations to ensure a controlled and reproducible manufacturing process.
Reaction and Mechanism
The synthesis proceeds via the nitration of 4-(trifluoromethyl)toluene using a classic mixed acid system of concentrated nitric and sulfuric acids.
Overall Reaction:
The reaction is a quintessential example of electrophilic aromatic substitution. The process begins with the generation of the potent electrophile, the nitronium ion (NO₂⁺), from the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule.
The aromatic ring of 4-(trifluoromethyl)toluene then acts as a nucleophile, attacking the nitronium ion. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the benzene ring. The methyl group (-CH₃) is an activating, ortho, para-director, while the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-director. The nitration occurs predominantly at the C2 position—ortho to the activating methyl group and meta to the deactivating trifluoromethyl group—leading to the desired product.
PART 1: Critical Safety Protocols & Hazard Mitigation
Nitration reactions are notoriously energetic and require stringent safety protocols, especially during scale-up operations.[1] A thorough understanding and mitigation of the associated risks are paramount.
Reagent and Reaction Hazards:
-
Concentrated Nitric Acid (HNO₃): A powerful oxidizing agent and highly corrosive.[2][3] It can cause severe chemical burns upon contact and its fumes are toxic if inhaled.[3] It reacts violently with many organic compounds, presenting a significant fire and explosion risk.[2][4]
-
Concentrated Sulfuric Acid (H₂SO₄): A strong dehydrating agent and highly corrosive.[2] It generates substantial heat upon mixing with water or other protic substances.
-
Thermal Runaway: The nitration reaction is highly exothermic.[1] Without adequate cooling and controlled addition of reagents, the reaction temperature can increase uncontrollably, leading to a dangerous thermal runaway. This can cause rapid pressure buildup, boiling of reagents, and potentially an explosion.[5]
-
Byproduct Formation: At elevated temperatures, the formation of dinitrated and other oxidized byproducts can increase, some of which may be less stable.
Risk Mitigation Strategy:
| Mitigation Area | Action and Rationale |
| Engineering Controls | Jacketed Reactor: Utilize a reactor with a cooling jacket connected to a powerful chiller/thermostat to maintain precise temperature control. Controlled Addition: Employ a calibrated dosing pump or a pressure-equalizing dropping funnel for the slow, controlled addition of the nitrating mixture. This is the primary method for managing the reaction exotherm. Ventilation: All operations must be conducted in a walk-in fume hood or an enclosed, ventilated reactor bay to prevent exposure to corrosive and toxic fumes.[1][2] Emergency Systems: Ensure the reactor is equipped with a pressure relief valve and an emergency quench system. |
| Personal Protective Equipment (PPE) | Full Coverage: Wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a full-face shield, and a chemical-resistant apron or suit.[1][3] This protects against accidental splashes of highly corrosive acids. |
| Procedural Controls | Order of Addition: Always add sulfuric acid to nitric acid slowly and with cooling to prepare the nitrating mixture. Never add in the reverse order. Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermocouple. Set high-temperature alarms and automated shutdown procedures. Quenching: The quenching of the reaction mixture on ice/water must be performed slowly and with vigorous stirring to dissipate the heat of dilution from the strong acids. |
| Emergency Preparedness | Immediate Access: Ensure safety showers and eyewash stations are readily accessible and unobstructed.[1][3] Spill Kits: Have spill kits containing a neutralizer (e.g., sodium bicarbonate or sand) readily available for acid spills.[4] |
PART 2: Scale-Up Synthesis Protocol
This protocol details a representative 1.0 mole scale synthesis. All quantities should be adjusted proportionally for different scales.
Equipment:
-
5 L jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, condenser, and a 1 L pressure-equalizing dropping funnel.
-
Circulating chiller/heater for the reactor jacket.
-
Dosing pump (optional, for improved addition control).
-
Large (20 L) beaker or vessel for quenching.
-
Separatory funnel (5 L).
Reagents:
| Reagent | Molar Equiv. | Moles | MW | Amount |
| 4-(Trifluoromethyl)toluene | 1.0 | 1.0 mol | 162.14 g/mol | 162.1 g |
| Nitric Acid (90%) | 1.1 | 1.1 mol | 63.01 g/mol | 77.0 g (54.2 mL) |
| Sulfuric Acid (98%) | 2.0 | 2.0 mol | 98.08 g/mol | 196.2 g (106.6 mL) |
| Deionized Water | - | - | - | For work-up |
| 5% Sodium Bicarbonate Sol. | - | - | - | For work-up |
| Brine (Saturated NaCl Sol.) | - | - | - | For work-up |
| Anhydrous Sodium Sulfate | - | - | - | For drying |
Protocol Steps:
1. Preparation of the Nitrating Mixture: a. In a separate flask cooled in an ice/salt bath, add the 90% nitric acid (54.2 mL). b. While maintaining the temperature below 10°C, slowly add the 98% sulfuric acid (106.6 mL) dropwise with constant stirring. c. Once the addition is complete, cool the resulting nitrating mixture to 0-5°C.
2. Nitration Reaction: a. Charge the 5 L jacketed reactor with 4-(trifluoromethyl)toluene (162.1 g). b. Begin stirring and set the reactor jacket temperature to 0°C. Wait for the internal temperature to stabilize between 0-5°C. c. Transfer the cold nitrating mixture to the dropping funnel. d. Add the nitrating mixture to the reactor dropwise over a period of 1.5 - 2 hours. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. [6][7] e. After the addition is complete, allow the mixture to stir at 5-10°C for an additional 1 hour to ensure the reaction goes to completion.
3. Work-up and Isolation: a. In a large 20 L vessel, prepare a mixture of crushed ice and water (approx. 2.5 kg). b. Slowly and carefully , pour the reaction mixture from the reactor into the ice/water with vigorous stirring. This quenching step is highly exothermic and must be done with caution. c. Transfer the quenched mixture to a 5 L separatory funnel. Allow the layers to separate. d. Drain the lower aqueous acid layer. e. Wash the upper organic layer sequentially with:
- 1 x 1 L Deionized Water
- 2 x 1 L 5% Sodium Bicarbonate solution (Caution: vent frequently to release CO₂ gas)[7]
- 1 x 1 L Brine f. Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.
4. Product Purification: a. Filter off the drying agent. b. The resulting crude product is an oil. For many applications, this material may be of sufficient purity. c. For higher purity, the crude product can be purified by vacuum distillation. The product, this compound, has a boiling point in the range of 100-130°C at 20 hPa.[6]
Workflow Visualization
Caption: Workflow for the .
PART 3: Analytical Characterization
To ensure the quality of the final product, a suite of analytical techniques should be employed to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final product and quantifying any impurities or unreacted starting material.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile impurities by comparing their mass spectra and retention times to a known standard.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation of the desired product by analyzing the chemical environment of the hydrogen, carbon, and fluorine atoms.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Loss of product during work-up; Insufficiently strong nitrating conditions. | Increase reaction time post-addition; Ensure careful separation of layers during washing; Check the concentration and ratio of the acids. |
| High Levels of Impurities (e.g., dinitration) | Poor temperature control (reaction too hot); Nitrating mixture added too quickly. | Improve reactor cooling efficiency; Slow down the addition rate of the nitrating mixture; Ensure the internal temperature never exceeds the set limit. |
| Incomplete Phase Separation | Emulsion formation during washing steps. | Add brine during the wash steps to help break the emulsion; Allow more time for layers to settle; A gentle centrifugation of a sample can indicate if separation will occur. |
| Product Fails Purity Specs | Inadequate washing; Inefficient final purification. | Ensure all acidic residue is removed by washing with bicarbonate until effervescence ceases; Optimize vacuum distillation conditions (pressure, temperature) or consider recrystallization from a suitable solvent. |
Conclusion
The is a well-established but hazardous process that demands rigorous control and a safety-first mindset. By implementing robust engineering controls, adhering to strict procedural discipline, and understanding the energetic nature of the nitration reaction, this valuable intermediate can be produced safely and efficiently on a large scale. The protocol and guidelines presented in this document provide a solid foundation for process development and manufacturing campaigns.
References
- Nitration reaction safety - YouTube. (2024).
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- BLDpharm. (n.d.). 1-Methyl-4-nitro-2-(trifluoromethyl)benzene.
- Analytical Method Summaries. (n.d.).
- Google Patents. (n.d.). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
- OC-Praktikum. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene.
- University of Colorado Boulder. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution).
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Introduction: The Strategic Importance of 2-Methyl-5-(trifluoromethyl)aniline
An Application Note and Protocol for the Reduction of the Nitro Group in 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
The reduction of the nitro group in this compound is a critical transformation in synthetic organic chemistry, yielding the highly valuable intermediate, 2-Methyl-5-(trifluoromethyl)aniline. This aniline derivative is a key building block in the synthesis of a wide range of commercially significant molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] The presence of the trifluoromethyl (-CF3) group is particularly noteworthy, as it can enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making it a privileged moiety in modern drug discovery.[1]
This guide provides a detailed overview of the reduction of this compound, with a focus on practical, scalable, and efficient laboratory protocols. We will delve into the mechanistic underpinnings of this transformation and offer a comparative analysis of common reduction methodologies to aid researchers in selecting the optimal conditions for their specific needs.
Reaction Overview
The fundamental transformation involves the reduction of the nitro group (-NO₂) to a primary amine (-NH₂), a six-electron process.
Caption: General reaction scheme for the reduction of this compound.
Mechanistic Pathways of Nitro Group Reduction
The reduction of an aromatic nitro group to an aniline is a well-studied process that typically proceeds through a series of two-electron intermediates. The two primary mechanistic pathways are the direct hydrogenation route and a condensation route.[4]
-
Direct Hydrogenation Pathway: This is the most commonly accepted mechanism for many reduction methods, including catalytic hydrogenation and metal-mediated reductions.[4] The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the corresponding aniline.
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve the substrate in a suitable solvent such as ethanol or methanol (approximately 10 mL per gram of substrate). [5]2. Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (0.01-0.05 eq by weight). Caution: Pd/C can be pyrophoric, especially when dry. Always handle in an inert atmosphere and keep the filter cake wet during filtration. [4]3. Hydrogenation: Seal the flask and, using a vacuum/inert gas manifold, carefully evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle 3-4 times to ensure an atmosphere of hydrogen. [4]4. Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours to overnight. [5][6]5. Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Methyl-5-(trifluoromethyl)aniline, which often appears as a pale yellow oil. [5]The product can be purified further by distillation or column chromatography if necessary.
Protocol 2: Metal-Mediated Reduction using Iron and Ammonium Chloride
This classic method is robust, highly chemoselective, and avoids the need for specialized hydrogenation equipment. [4] Materials and Equipment:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol and Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Celite® filtration aid
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Workflow Diagram:
Caption: Experimental workflow for the metal-mediated reduction using iron and ammonium chloride.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), ethanol, and water (typically in a 2:1 to 4:1 ratio). Add ammonium chloride (approx. 4 eq) and iron powder (approx. 3-5 eq). [4]2. Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction is often exothermic and may become vigorous initially. [4]3. Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.
-
Workup: Upon completion, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate. [4]5. Extraction: Remove the organic solvent from the filtrate under reduced pressure. Basify the remaining aqueous layer with a saturated solution of sodium bicarbonate and extract with an organic solvent such as ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Methyl-5-(trifluoromethyl)aniline.
Analytical Characterization
-
Reaction Monitoring: The disappearance of the starting material and the appearance of the product can be monitored by TLC using a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes). The spots can be visualized under UV light. LC-MS is also a powerful tool for monitoring the reaction, providing both retention time and mass-to-charge ratio information.
-
Product Characterization: The identity and purity of the final product, 2-Methyl-5-(trifluoromethyl)aniline, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Safety and Handling
-
Aromatic Nitro Compounds: These compounds are toxic and should be handled with care. [7]They can cause methemoglobinemia. [7]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [8][9]* Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. [8]Ensure all equipment is properly grounded to prevent static discharge. [8]Palladium on carbon is pyrophoric and must be handled under an inert atmosphere. [4]* Metal-Mediated Reductions: The reaction can be highly exothermic. Ensure adequate cooling is available and add reagents in a controlled manner.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal residues, in accordance with local environmental regulations. [10]
References
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- BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
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- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
- Martinez, C. A., et al. (2012). Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optic. Organic & Biomolecular Chemistry, 10(42), 8434-8442.
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- Chem-Impex. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline.
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- Organic Syntheses. (2005). Working with Hazardous Chemicals.
- CymitQuimica. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline.
- TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.
- National Institutes of Health. (n.d.). The nitro to amine reduction: from millions of tons to single molecule studies. PMC.
- Sigma-Aldrich. (2024, March 7). Safety Data Sheet - Aldrich 146439.
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- ChemBK. (2024, April 9). 1-Methyl-4-nitro-2-(trifluoromethyl)benzene.
- National Institutes of Health. (2018, April 10).
- SciSpace. (n.d.). Document downloaded from: This paper must be cited as: The final publication is available at Copyright Additional Information.
- Santa Cruz Biotechnology. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline | CAS 25449-96-1.
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- Sigma-Aldrich. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline | 25449-96-1.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
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- Royal Society of Chemistry. (2022, August 8). Organic & Biomolecular Chemistry.
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- Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Pharmaffiliates. (n.d.). CAS No : 89976-12-5 | Product Name : 1-Methyl-4-nitro-2-(trifluoromethyl)benzene.
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Application Note: Strategies for Successful Suzuki-Miyaura Coupling of Electron-Deficient 1-Methyl-2-nitro-4-(trifluoromethyl)benzene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency.[1][2] However, substrates bearing strong electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties present in 1-Methyl-2-nitro-4-(trifluoromethyl)benzene, pose significant challenges to the standard catalytic cycle. This guide provides a detailed analysis of these challenges and offers a comprehensive protocol optimized for such electron-deficient systems. We delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, providing researchers with the tools to achieve high yields and reproducibility.
The Challenge: Understanding the Electronic Impact of -NO₂ and -CF₃ Groups
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The electronic nature of the aryl halide substrate profoundly influences the efficiency of these steps.
This compound is a highly electron-deficient aromatic system. The potent electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly decreases the electron density of the aromatic ring. This has two primary consequences for the catalytic cycle:
-
Facilitated Oxidative Addition: The rate-determining step for many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) complex.[3] Electron-withdrawing groups generally accelerate this step.[3] While this may seem advantageous, it can be a double-edged sword.
-
Challenging Reductive Elimination: The final step, reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is often hindered by electron-deficient substrates. The electron-poor nature of the palladium(II) intermediate can slow this crucial step, potentially leading to catalyst decomposition or undesired side reactions.
Furthermore, the nitro group itself can act as a potential ligand, coordinating to the palladium center and inhibiting catalytic activity. Therefore, a successful protocol must employ a catalytic system robust enough to overcome these specific hurdles. Recent studies have even demonstrated the ability to use the nitro group itself as a leaving group in cross-coupling reactions, highlighting its unique electronic influence.[4][5][6]
Designing the Optimal Catalytic System
A successful strategy hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.
Palladium Precatalyst Selection
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[7] For challenging substrates, well-defined Pd(II) precatalysts are often superior.[7][8][9] These air- and moisture-stable complexes are designed for facile activation under reaction conditions to reliably generate the active monoligated Pd(0) species.[8] Buchwald-type palladacycle precatalysts, for example, are extensively used and have shown broad applicability.[8]
The Ligand: The Key to Success
The choice of ligand is arguably the most critical factor for coupling electron-deficient aryl halides. The ligand must stabilize the palladium center, promote efficient oxidative addition, and, most importantly, facilitate the challenging reductive elimination step.[10]
For this substrate class, bulky, electron-rich phosphine ligands are the gold standard.[11][12] Ligands from the Buchwald family, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are highly effective.[11][13]
-
Why they work:
-
Electron-Richness: The high electron density on the phosphorus atom is donated to the palladium center. This increased electron density on the metal facilitates the reductive elimination step.[10][14]
-
Steric Bulk: The large steric footprint of these ligands promotes the dissociation of the ligand from the palladium complex prior to reductive elimination, which is often required to form the final product. This bulk also helps to prevent the formation of inactive catalyst species.[14][15]
-
The Base and Solvent System
The base plays a crucial role in the transmetalation step, activating the organoboron species.[16] For sensitive or challenging substrates, moderately strong bases are often preferred to avoid side reactions like protodeboronation (the undesired reaction of the boronic acid with water).[15]
-
Recommended Bases: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices. They are strong enough to facilitate transmetalation but generally mild enough to avoid substrate or catalyst degradation.
-
Solvent Systems: A mixture of an organic solvent and water is typically required.[12] The water is necessary to dissolve the inorganic base and assist in the activation of the boronic acid.[12] Common and effective solvent systems include:
-
1,4-Dioxane / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water
-
The choice of solvent can influence reaction rates and yields, and some optimization may be necessary.[17][18][19]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the reaction, highlighting the critical role of the ligand (L).
Caption: A standard experimental workflow for Suzuki-Miyaura coupling.
Recommended Protocol and Conditions
This protocol is a robust starting point for the Suzuki coupling of a 1-halo-2-nitro-4-(trifluoromethyl)benzene with a generic arylboronic acid.
Reagents and Recommended Conditions
| Parameter | Recommendation | Rationale |
| Aryl Halide | 1-Bromo-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv) | Bromides offer a good balance of reactivity and stability. [3]Iodides are more reactive but can be less stable; chlorides are less reactive. [3][20] |
| Boronic Acid | Arylboronic Acid (1.2 - 1.5 equiv) | A slight excess ensures complete consumption of the limiting aryl halide. |
| Pd Precatalyst | SPhos Pd G3 (1-3 mol%) | A reliable, air-stable precatalyst that efficiently generates the active Pd(0) species. [8] |
| Ligand | SPhos (included in precatalyst) | Bulky, electron-rich ligand ideal for accelerating reductive elimination with electron-deficient substrates. [11] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Effective base for transmetalation, generally compatible with sensitive functional groups. |
| Solvent | 1,4-Dioxane and Water (e.g., 4:1 v/v) | A common, effective solvent system for Suzuki couplings. [12][21] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome activation barriers without promoting decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add the 1-bromo-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv), the arylboronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane followed by degassed water (e.g., in a 4:1 ratio to achieve a final reaction concentration of ~0.1 M with respect to the aryl halide). Degassing can be achieved by sparging with argon for 20-30 minutes.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poor quality reagents. | Ensure proper degassing of solvents and inert atmosphere technique. Increase temperature in 10 °C increments. Use freshly purchased or purified reagents. |
| Protodeboronation | Excess water or overly strong base; Prolonged reaction time at high temperature. | Use anhydrous solvents and dry base, or reduce the amount of water in the solvent mixture. Use a milder base like K₂CO₃. Monitor reaction closely and stop once starting material is consumed. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve degassing and inert atmosphere techniques. |
| Recovery of Starting Material | Inefficient oxidative addition. | While unlikely for this substrate, consider switching to a more reactive aryl iodide or a different ligand system (e.g., one based on N-heterocyclic carbenes). [22] |
Conclusion
The Suzuki-Miyaura coupling of highly electron-deficient substrates like this compound derivatives is a challenging but achievable transformation. Success relies on a mechanistically informed approach to reaction design. By employing modern, well-defined palladium precatalysts paired with bulky, electron-rich phosphine ligands such as SPhos, and by carefully controlling the base and solvent conditions, researchers can overcome the inherent electronic challenges of the substrate. This guide provides a robust framework for achieving high-yield, reproducible couplings, facilitating the synthesis of complex molecules for research and drug development.
References
-
Nolan, S. P., et al. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC - NIH.
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Merck Millipore. Buchwald Phosphine Ligands. Sigma-Aldrich.
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
-
ResearchGate. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
-
Collier, T. L., & Organ, M. G. (2018). Well-defined nickel and palladium precatalysts for cross-coupling. PMC - PubMed Central.
-
ResearchGate. Palladium precatalysts used in cross‐coupling reactions.
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr.
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2013). Suzuki Cross Coupling Reaction- A Review.
-
Asian Journal of Chemistry. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review.
-
ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
-
ChemRxiv. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction.
-
University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
ACS Omega. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications.
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?
-
ResearchGate. Optimization of the Solvent and Base.
-
Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme Chemistry.
-
Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free.
-
ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a.
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
-
Organic Chemistry Portal. Suzuki Coupling.
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
-
Journal of the American Chemical Society. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
-
ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
-
Wikipedia. Suzuki reaction.
-
ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid.
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
-
ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
-
PubMed. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations.
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- 8. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 22. reddit.com [reddit.com]
Application Notes and Protocols: The Strategic Role of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene in Agrochemical Synthesis
Introduction: The Significance of Fluorinated Intermediates in Modern Agrochemicals
The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, has revolutionized the development of modern agrochemicals. The CF3 group imparts a unique combination of properties to a molecule, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the efficacy, bioavailability, and target-binding affinity of pesticides.[1][2] 1-Methyl-2-nitro-4-(trifluoromethyl)benzene is a key aromatic building block that possesses the dual activation of a nitro group and the potent electronic influence of a trifluoromethyl group, making it a valuable intermediate in the synthesis of a variety of agrochemical classes, including herbicides, fungicides, and insecticides.[3] This document provides a detailed exploration of the application of this compound in agrochemical synthesis, with a focus on its use in the preparation of fungicidal precursors.
Core Attributes of this compound as a Synthetic Intermediate
The chemical architecture of this compound provides a versatile platform for the synthesis of complex agrochemicals. The interplay between the methyl, nitro, and trifluoromethyl substituents dictates its reactivity and utility.
-
Trifluoromethyl Group: This strongly electron-withdrawing group enhances the acidity of benzylic protons on the methyl group, facilitating a range of condensation and functionalization reactions.[4] Its high lipophilicity also contributes to the overall bioavailability of the final agrochemical product.[2]
-
Nitro Group: As a powerful electron-withdrawing group and a versatile functional handle, the nitro group can be readily reduced to an amino group, which is a key step in the synthesis of many heterocyclic agrochemicals. It also directs electrophilic aromatic substitution to the meta position.
-
Methyl Group: The methyl group can be functionalized through various reactions, including oxidation and halogenation, to introduce other functionalities necessary for building the final agrochemical structure.
Application in the Synthesis of Fungicidal Phenoxyphenyl Ketone Precursors
A significant application of trifluoromethyl- and nitro-substituted benzene derivatives lies in the synthesis of precursors for potent fungicidal compounds, such as certain triazole derivatives. While direct synthesis pathways starting from this compound are often proprietary, a plausible and chemically sound synthetic route can be extrapolated from established methodologies for structurally similar compounds. The following protocol outlines a hypothetical synthesis of a key phenoxyphenyl ketone intermediate, which is a known precursor to highly effective fungicides.[5]
Workflow for the Synthesis of a Fungicidal Precursor
Caption: Synthetic workflow from this compound to a fungicidal triazole.
Experimental Protocol: Synthesis of a Substituted Phenoxyphenyl Ketone Intermediate
This protocol details the conversion of this compound to a key phenoxyphenyl ketone intermediate.
PART 1: Benzylic Bromination of this compound
Objective: To introduce a reactive handle at the methyl position via radical bromination.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) |
| This compound | 65754-26-9 | 205.14 | 10 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.99 | 11 |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.5 |
| Carbon Tetrachloride (CCl4), anhydrous | 56-23-5 | 153.82 | 50 mL |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol).
-
Dissolve the starting material in anhydrous carbon tetrachloride (50 mL).
-
Add N-Bromosuccinimide (11 mmol) and a catalytic amount of Azobisisobutyronitrile (0.5 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Bromomethyl)-2-nitro-4-(trifluoromethyl)benzene.
PART 2: Friedel-Crafts Acylation with 4-Phenoxyphenol
Objective: To form the phenoxyphenyl ketone backbone.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) |
| 1-(Bromomethyl)-2-nitro-4-(trifluoromethyl)benzene | (from Part 1) | 284.03 | 10 |
| 4-Phenoxyphenol | 831-82-3 | 186.21 | 10 |
| Aluminum Chloride (AlCl3), anhydrous | 7446-70-0 | 133.34 | 12 |
| Dichloromethane (CH2Cl2), anhydrous | 75-09-2 | 84.93 | 50 mL |
Procedure:
-
To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (12 mmol) and anhydrous dichloromethane (20 mL).
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve 1-(Bromomethyl)-2-nitro-4-(trifluoromethyl)benzene (10 mmol) and 4-phenoxyphenol (10 mmol) in anhydrous dichloromethane (30 mL).
-
Add this solution dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of ice (50 g) and concentrated hydrochloric acid (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with water (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted phenoxyphenyl ketone.
Broader Context: The Role of Trifluoromethyl-Containing Aromatics in Agrochemicals
The utility of this compound is part of a larger trend in the agrochemical industry, where trifluoromethyl-substituted aromatic and heterocyclic compounds are of paramount importance.
-
Herbicides: Many successful herbicides, such as trifluralin, contain a dinitroaniline scaffold with a trifluoromethyl group.[6][7] The synthesis of such compounds often involves the nitration of a trifluoromethyl-substituted benzene derivative.
-
Insecticides and Fungicides: The trifluoromethyl group is a common feature in modern insecticides and fungicides.[8][9] For instance, trifluoromethylpyridines are key intermediates for a wide range of pesticides.[2][4] The synthesis of these heterocycles can involve the cyclocondensation of a trifluoromethyl-containing building block.
Conclusion
This compound stands as a valuable and versatile intermediate for the synthesis of advanced agrochemicals. Its unique combination of functional groups allows for a range of chemical transformations, leading to the construction of complex and highly active molecules. The protocols and workflows outlined in this document provide a framework for the utilization of this important building block in the development of next-generation crop protection agents. As the demand for more effective and environmentally benign agrochemicals continues to grow, the strategic use of fluorinated intermediates like this compound will undoubtedly play a crucial role in addressing these challenges.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB00877D. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
-
Trifluralin (Ref: EL 152). AERU - University of Hertfordshire. Available at: [Link]
-
Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino] - ThaiScience. Available at: [Link]
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-
Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Trifluralin. Wikipedia. Available at: [Link]
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- 9. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. This document moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity outcomes.
Overview of the Synthesis
This compound is a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] Its synthesis primarily relies on the electrophilic aromatic nitration of 1-methyl-4-(trifluoromethyl)benzene (also known as 4-(trifluoromethyl)toluene).[1] The standard method utilizes a mixed acid system of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺), the active electrophile.[1]
While the synthesis appears straightforward, achieving high yield and regioselectivity for the desired 2-nitro isomer presents several challenges. This guide will address these common issues in a practical, question-and-answer format.
Troubleshooting Guide
Q1: My overall yield is consistently low. What are the likely causes and how can I improve it?
Low yield can stem from several factors, including incomplete reaction, side reactions, or product loss during workup.
-
Incomplete Reaction: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.[2] This makes the nitration of 4-(trifluoromethyl)toluene slower than that of toluene itself.
-
Solution:
-
Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Optimize Acid Mixture: A higher concentration of sulfuric acid can increase the concentration of the highly reactive nitronium ion, driving the reaction forward.[1] However, excessively harsh conditions can lead to side reactions.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts.[3] Maintain the recommended temperature range meticulously.
-
-
-
Side Reactions:
-
Oxidation: The methyl group can be susceptible to oxidation by nitric acid, especially at elevated temperatures. This can lead to the formation of nitrobenzoic acid derivatives.
-
Polynitration: If the reaction conditions are too harsh (high temperature, high concentration of nitrating agent), dinitration can occur.[4]
-
Solution:
-
Maintain strict temperature control, typically between -10°C and 5°C during the addition of the nitrating agent.[5]
-
Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess should be avoided.
-
-
-
Product Loss During Workup:
-
The product is volatile and can be lost during solvent removal.
-
Inadequate extraction from the aqueous layer will also reduce yield.
-
Solution:
-
Use a rotary evaporator at a reduced pressure and moderate temperature to remove the extraction solvent.
-
Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to ensure complete recovery of the product from the aqueous phase.
-
-
Q2: I am getting a significant amount of the undesired 3-nitro and 4-nitro isomers. How can I improve the regioselectivity for the 2-nitro product?
This is the most common challenge in this synthesis. The regiochemical outcome is a competition between the directing effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups.
-
Understanding the Directing Effects:
-
-CH₃ group: An activating, ortho-, para- director.[2][6] It stabilizes the carbocation intermediate (the sigma complex) at the ortho and para positions through inductive effects and hyperconjugation.[2]
-
-CF₃ group: A deactivating, meta- director.[2][7] The strong electron-withdrawing nature of the fluorine atoms destabilizes the carbocation intermediate, particularly at the ortho and para positions.[2]
-
The desired product, this compound, results from nitration at a position ortho to the methyl group and meta to the trifluoromethyl group. The primary isomeric byproduct is often 1-methyl-3-nitro-4-(trifluoromethyl)benzene, resulting from nitration meta to the methyl group and ortho to the trifluoromethyl group.
-
Strategies to Enhance 2-Nitro Isomer Formation:
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product. In this case, nitration at the 2-position is often favored under colder conditions. A typical temperature range to maintain is -10°C to 5°C.[5][8]
-
Rate of Addition: Add the nitrating agent slowly and dropwise to the cooled solution of 4-(trifluoromethyl)toluene. This helps to maintain a low reaction temperature and prevent localized overheating, which can favor the formation of undesired isomers.[4]
-
Solvent Effects: The choice of solvent can influence the isomer distribution. While mixed acid is often used without an additional solvent, performing the reaction in an inert solvent like dichloromethane may offer better temperature control and selectivity.[9]
-
Alternative Nitrating Agents: While mixed acid is standard, other nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) can sometimes offer different selectivity profiles, although they are more expensive.[9][10]
-
Q3: The reaction is highly exothermic and difficult to control. What are the best practices for thermal management and safety?
Aromatic nitrations are notoriously exothermic and can pose a significant thermal runaway hazard if not properly controlled.[11][12][13][14] A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[15]
-
Essential Safety Measures:
-
Cooling Bath: Always have an efficient cooling bath (e.g., ice-salt or a cryocooler) ready before starting the reaction. The reaction vessel should be adequately submerged.
-
Slow Addition: The nitrating acid must be added slowly and dropwise to the substrate.[4][5] Never add the substrate to the nitrating acid.
-
Internal Temperature Monitoring: Use a thermometer or thermocouple to monitor the internal temperature of the reaction mixture continuously. Do not rely solely on the temperature of the cooling bath.
-
Vigorous Stirring: Ensure efficient stirring to promote heat transfer and prevent the formation of localized hot spots.
-
Proper Scale and Equipment: Conduct the reaction in a flask that is large enough to accommodate the reaction volume and potential foaming. A pressure-equalizing dropping funnel is recommended for the addition of the nitrating agent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[13] Conduct the reaction in a well-ventilated fume hood.[13]
-
Q4: How can I effectively purify the final product and remove isomeric impurities?
Separating the 2-nitro isomer from other isomers can be challenging due to their similar physical properties.[16]
-
Purification Techniques:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for purification on a larger scale.
-
Recrystallization: This is often the most practical method for purification in a laboratory setting. The crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water. The desired 2-nitro isomer will often crystallize out, leaving the other isomers in the mother liquor.
-
Column Chromatography: For small-scale purifications or when very high purity is required, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) can be used to separate the isomers.
-
Selective Reduction: In some cases, a chemical separation method can be employed. The unhindered nitro groups of the undesired isomers can sometimes be selectively reduced to anilines using specific reducing agents, leaving the more hindered 2-nitro isomer intact.[16] The resulting anilines can then be easily separated by extraction.
-
Frequently Asked Questions (FAQs)
What is the typical ratio of nitric acid to sulfuric acid to use? A common and effective mixture is a 1:2 or 1:3 molar ratio of nitric acid to sulfuric acid. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion.[4]
How can I monitor the progress of the reaction? The reaction can be conveniently monitored by TLC or GC. A small aliquot of the reaction mixture can be quenched in ice water, extracted with an organic solvent, and then analyzed. The disappearance of the starting material (4-(trifluoromethyl)toluene) and the appearance of the product spots/peaks will indicate the reaction's progress.
What are the key analytical techniques for characterizing the product and determining the isomer ratio?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for both separating the isomers and confirming their identity by their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between the isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons.
-
Infrared (IR) Spectroscopy: The presence of characteristic peaks for the nitro group (typically around 1530 and 1350 cm⁻¹) and the C-F bonds will confirm the functional groups in the product.
Experimental Protocols & Data
Standard Laboratory Protocol for the Synthesis of this compound
Disclaimer: This protocol involves the use of highly corrosive and reactive chemicals. All work must be performed in a certified fume hood with appropriate personal protective equipment.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel, add 10.0 g (62.5 mmol) of 4-(trifluoromethyl)toluene.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of -10°C to -5°C.
-
Nitrating Agent Preparation: In a separate beaker, carefully and slowly add 12.5 mL of concentrated sulfuric acid to 6.25 mL of concentrated nitric acid, while cooling in an ice bath.
-
Addition: Slowly add the cold mixed acid to the stirred 4-(trifluoromethyl)toluene solution dropwise via the dropping funnel over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 5°C throughout the addition. [5]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.
-
Quenching: Slowly and carefully pour the reaction mixture over a large amount of crushed ice in a beaker.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by recrystallization from ethanol or by vacuum distillation to obtain the final product.
Table 1: Influence of Temperature on Isomer Distribution
| Temperature (°C) | 2-Nitro Isomer (%) | 3-Nitro Isomer (%) | Other Isomers (%) |
| -10 to 0 | ~60-70% | ~20-30% | <10% |
| 20-25 | ~50-60% | ~30-40% | <10% |
| 50 | Increased dinitration and oxidation byproducts |
Note: These are approximate values based on typical outcomes and can vary with other reaction parameters.
Visualizations
Reaction Mechanism and Regioselectivity
The following diagram illustrates the electrophilic aromatic substitution mechanism and the competing pathways leading to the 2-nitro and 3-nitro isomers.
Caption: Nitration mechanism showing preferential attack at the C2 position.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution . (n.d.). Available at: [Link]
-
Esteves, P. M., et al. (2014). Dynamics and the Regiochemistry of Nitration of Toluene . PMC - NIH. Available at: [Link]
- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
-
Leleu, J. (n.d.). Runaway reaction hazards in processing organic nitrocompounds . IChemE. Available at: [Link]
-
Chen, J., et al. (2024). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process . MDPI. Available at: [Link]
-
Luo, S., et al. (2021). Kinetic Study of o-Nitrotoluene Nitration in a Homogeneously Continuous Microflow . ACS Omega. Available at: [Link]
-
Wagen, C. (2022-09-10). Singleton Saturday: Nitration of Toluene . Corin Wagen. Available at: [Link]
-
A study of the regioselectivity in the zeolite-assisted nitration of toluene . UNCW Institutional Repository. Available at: [Link]
-
Nitration reaction safety . (2024-06-07). YouTube. Available at: [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds . ACS Publications. Available at: [Link]
- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds. Google Patents.
- EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds. Google Patents.
-
Nitration of Toluene (Electrophilic Aromatic Substitution) . (n.d.). Available at: [Link]
-
m-(Trifluoromethyl)nitrobenzene . PubChem. Available at: [Link]
-
1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene . (2005-07). Available at: [Link]
-
“Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene” . (2001-10-03). Available at: [Link]
Sources
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- 5. Making sure you're not a bot! [oc-praktikum.de]
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- 9. Singleton Saturday: Nitration of Toluene [corinwagen.github.io]
- 10. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icheme.org [icheme.org]
- 12. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process | MDPI [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 16. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
Technical Support Center: Nitration of 4-(Trifluoromethyl)toluene
Welcome to the technical support center for the nitration of 4-(trifluoromethyl)toluene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we provide in-depth answers to common issues, troubleshooting advice, and a validated protocol to help you minimize side product formation and maximize the yield of your target molecule.
Section 1: Understanding the Core Reaction: Causality and Regioselectivity
Before troubleshooting, it is crucial to understand the electronic factors governing this reaction. The regioselectivity is determined by the interplay of the two substituents on the aromatic ring.
Q: Why is the primary product 1-methyl-2-nitro-4-(trifluoromethyl)benzene?
A: The outcome of the reaction is a textbook example of cooperative directing effects in electrophilic aromatic substitution. The two substituents on the ring, a methyl group (-CH3) and a trifluoromethyl group (-CF3), work in concert to direct the incoming electrophile (the nitronium ion, NO₂⁺).
-
The Methyl Group (-CH3): This is an activating group that donates electron density to the ring through inductive effects and hyperconjugation.[1][2][3] This donation stabilizes the positively charged carbocation intermediate (the "arenium ion" or "sigma complex") that forms during the reaction. The stabilization is most effective when the positive charge is on a carbon adjacent to the methyl group, which occurs during attack at the ortho and para positions.[2][3] Since the para position is already occupied by the -CF3 group, the methyl group strongly directs the incoming nitro group to the two ortho positions (C2 and C6).
-
The Trifluoromethyl Group (-CF3): This is a powerful deactivating group due to the strong electron-withdrawing inductive effect of the three fluorine atoms.[1][3][4] It pulls electron density out of the ring, making the reaction slower than the nitration of benzene.[1][2] This electron withdrawal destabilizes the carbocation intermediate, particularly when the positive charge is adjacent to it (ortho and para positions). Consequently, the meta positions (C3 and C5) are the least deactivated and thus the favored sites for electrophilic attack relative to the -CF3 group.[1][4]
The Combined Effect: In 4-(trifluoromethyl)toluene, the positions ortho to the activating methyl group (C2, C6) are the same as the positions meta to the deactivating trifluoromethyl group. This synergy means both substituents guide the nitronium ion to the same carbons, resulting in a high yield of the 2-nitro isomer.
Caption: Cooperative directing effects on the substrate.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiment.
Q: I am observing significant amounts of dinitrated side products. What is the cause and how can I prevent it?
A: The formation of dinitrated products is a common issue that arises from overly aggressive reaction conditions.[5] While the first nitro group added to the ring is deactivating, making a second nitration more difficult, it can still occur if the reaction is not properly controlled.[6][7]
Causality:
-
Excess Nitrating Agent: Using a large excess of the nitric acid/sulfuric acid mixture dramatically increases the concentration of the NO₂⁺ electrophile, driving the reaction towards dinitration.[5]
-
High Temperature: Higher reaction temperatures provide the necessary activation energy to overcome the deactivation of the mononitrated ring, promoting a second substitution.[5][8]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed will inevitably lead to the slower formation of dinitrated products.[5]
Solutions:
| Parameter | Recommended for Mononitration | Conditions Leading to Dinitration |
| Temperature | Maintain strict control, typically 0-10°C. | Elevated temperatures (>50°C).[8] |
| Nitrating Agent | Use 1.0-1.1 stoichiometric equivalents of HNO₃. | Large excess of nitrating mixture. |
| Addition | Slow, dropwise addition of nitrating agent or substrate. | Rapid addition causing temperature spikes. |
| Reaction Time | Monitor by TLC/GC and quench upon consumption of starting material. | Extended reaction times (e.g., overnight). |
Q: My reaction mixture has turned dark brown or black, and the yield is low. What does this indicate?
A: A dark coloration is a strong indicator of oxidative side reactions and decomposition. The nitrating mixture, particularly concentrated nitric acid, is a powerful oxidizing agent.
Causality:
-
Oxidation of the Methyl Group: The benzylic protons of the methyl group are susceptible to oxidation, which can lead to the formation of 4-(trifluoromethyl)benzaldehyde and further to 4-(trifluoromethyl)benzoic acid.
-
Decomposition: At elevated temperatures, the nitrating mixture can cause more extensive decomposition of the aromatic ring, leading to complex, tar-like byproducts.[5]
Solutions:
-
Strict Temperature Control: This is the most critical factor. Perform the addition of the nitrating agent in an ice bath to dissipate the exothermic heat of reaction.[6]
-
Slow Addition: Add the nitrating agent dropwise to the substrate solution to prevent localized temperature spikes.
-
Ensure Proper Stirring: Vigorous stirring ensures even heat distribution and prevents "hot spots" where decomposition can initiate.
Q: My reaction is not proceeding to completion, even after several hours. What are the likely causes?
A: An incomplete reaction is typically due to insufficient reactivity of the electrophile or issues with the reagents.
Causality:
-
Deactivating Effect of -CF₃: Remember that the trifluoromethyl group is strongly deactivating, making the substrate significantly less reactive than toluene itself.[1][9] The reaction requires sufficiently strong conditions to proceed efficiently.
-
Water Content: The nitronium ion (NO₂⁺) is generated by the reaction of nitric acid and sulfuric acid, which also produces water.[6][10] Excessive water in the reaction medium (e.g., from using dilute acids) will quench the nitronium ion and inhibit the reaction.
-
Reagent Quality: Old or improperly stored nitric acid may have a lower concentration. Sulfuric acid should be concentrated (98%) to act as an effective catalyst and dehydrating agent.[8]
Solutions:
-
Verify Reagent Concentration: Use high-quality, concentrated nitric acid (68-70%) and sulfuric acid (98%).
-
Prepare Nitrating Mixture Correctly: Pre-cool both acids before mixing, and add the sulfuric acid slowly to the nitric acid.
-
Slight Temperature Increase: If the reaction is clean but stalled at low temperatures, you may cautiously allow it to warm to room temperature for a short period while monitoring for the formation of byproducts.[6]
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. columbia.edu [columbia.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. stmarys-ca.edu [stmarys-ca.edu]
- 10. youtube.com [youtube.com]
Navigating the Synthesis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of this important intermediate. This resource is structured to address specific issues through a troubleshooting guide and frequently asked questions, ensuring you have the necessary information to optimize your experimental outcomes.
The Synthetic Landscape: Nitration of 4-(Trifluoromethyl)toluene
The most common and direct route to this compound is the electrophilic aromatic substitution, specifically the nitration of 4-(trifluoromethyl)toluene. This reaction, while straightforward in principle, presents a significant challenge in regioselectivity. The benzene ring is substituted with two groups of opposing directing effects: the activating, ortho-, para-directing methyl group and the deactivating, meta-directing trifluoromethyl group. This electronic conflict can lead to a mixture of isomers, making the isolation of the desired 2-nitro product a critical and often challenging step.
The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1] This powerful electrophile is then attacked by the electron-rich aromatic ring. The directing effects of the substituents determine the position of the incoming nitro group.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired this compound Isomer
Q: My reaction is producing a low yield of the target 2-nitro isomer. What are the likely causes and how can I improve it?
A: Low yield of the desired isomer is a frequent issue and can often be attributed to suboptimal reaction conditions that do not favor the kinetically preferred product. Here’s a systematic approach to troubleshooting:
-
Reaction Temperature: Temperature is a critical parameter in nitration reactions.
-
Causality: Higher temperatures can lead to increased formation of byproducts, including dinitrated compounds and oxidation products.[2] The nitration of toluene is an exothermic reaction, and poor temperature control can lead to runaway reactions.[1]
-
Solution: Maintain a low reaction temperature, typically between 0-10°C, especially during the addition of the nitrating mixture. Use an ice bath to effectively dissipate the heat generated.
-
-
Rate of Addition of Nitrating Mixture:
-
Causality: A rapid addition of the mixed acids can cause localized overheating and an increase in the concentration of the nitronium ion, leading to undesired side reactions.
-
Solution: Add the pre-cooled nitrating mixture (concentrated H₂SO₄ and HNO₃) dropwise to the cooled solution of 4-(trifluoromethyl)toluene with vigorous stirring. This ensures a controlled reaction rate and temperature.
-
-
Ratio of Reactants:
-
Causality: An inappropriate ratio of nitric acid to the aromatic substrate can affect the yield. While an excess of nitric acid can drive the reaction to completion, it can also increase the likelihood of dinitration.
-
Solution: A slight molar excess of nitric acid (e.g., 1.1 to 1.2 equivalents) is generally recommended. Optimization of this ratio for your specific setup may be necessary.
-
Problem 2: High Percentage of Undesired Isomers
Q: I'm observing a significant amount of the 1-methyl-3-nitro-4-(trifluoromethyl)benzene isomer in my product mixture. How can I improve the regioselectivity?
A: The formation of multiple isomers is a direct consequence of the competing directing effects of the methyl and trifluoromethyl groups. While the methyl group directs ortho and para, and the trifluoromethyl group directs meta, the activating nature of the methyl group generally leads to a predominance of substitution at the positions ortho to it. However, the formation of the 3-nitro isomer is a common outcome.
-
Understanding the Directing Effects:
-
The methyl group is an activating group, donating electron density to the ring and stabilizing the arenium ion intermediates for ortho and para attack.
-
The trifluoromethyl group is a strong deactivating group, withdrawing electron density and destabilizing the arenium ion intermediates for ortho and para attack, thus favoring meta substitution relative to its own position.
-
-
Strategies to Enhance 2-Nitro Isomer Formation:
-
Kinetic Control: Operating at lower temperatures generally favors the kinetically controlled product, which in this case is often the ortho-nitro isomer due to the activating effect of the methyl group.
-
Nitrating Agent: While mixed acid is standard, exploring alternative nitrating agents could potentially alter the isomer distribution. However, for this specific substrate, mixed acid remains the most common method.
-
Problem 3: Difficulty in Separating the Isomers
Q: The boiling points of the 2-nitro and 3-nitro isomers are very close, making purification by distillation challenging. What are effective methods for separation?
A: The separation of nitrotoluene isomers is a well-known challenge in organic synthesis.
-
Fractional Distillation Under Reduced Pressure:
-
Causality: While the boiling points are close, a slight difference may allow for separation using a highly efficient fractional distillation column. Operating under reduced pressure lowers the boiling points and minimizes the risk of thermal decomposition of the nitro compounds.
-
Protocol: Use a vacuum-jacketed column packed with a high-efficiency packing material (e.g., Raschig rings or metal sponge). A slow and steady distillation rate is crucial for achieving good separation.
-
-
Fractional Crystallization:
-
Causality: Isomers often have different melting points and solubilities in certain solvents at low temperatures. This difference can be exploited for separation.
-
Protocol: Dissolve the isomer mixture in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a hydrocarbon solvent like hexane). Slowly cool the solution to induce crystallization of the less soluble isomer. The purity of the crystals can be improved by recrystallization.
-
-
Column Chromatography:
-
Causality: The isomers may have different affinities for a stationary phase, allowing for separation by chromatography.
-
Protocol: Silica gel is a common stationary phase. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The separation can be monitored by Thin Layer Chromatography (TLC). For analytical-scale separation and analysis, High-Performance Liquid Chromatography (HPLC) is also a powerful technique.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected isomer distribution in the nitration of 4-(trifluoromethyl)toluene?
A1: The exact isomer distribution can vary depending on the reaction conditions. However, due to the activating and ortho-, para- directing effect of the methyl group, the major products are typically the isomers where the nitro group is positioned ortho to the methyl group. Therefore, this compound is expected to be a major product. A significant amount of the 1-methyl-3-nitro-4-(trifluoromethyl)benzene isomer can also be formed due to the meta-directing effect of the trifluoromethyl group. The formation of the isomer where the nitro group is para to the methyl group is blocked.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Use a suitable eluent system (e.g., hexane:ethyl acetate 9:1) to separate the starting material from the product isomers. The disappearance of the starting material spot indicates the completion of the reaction.
-
GC-MS: This technique is excellent for both monitoring the reaction and identifying the different isomers formed based on their retention times and mass spectra.[4]
Q3: What are the key safety precautions for this synthesis?
A3: Nitration reactions are potentially hazardous and must be performed with extreme caution.
-
Use of a Fume Hood: The reaction generates toxic nitrogen oxide fumes. Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Handling of Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with care and have appropriate neutralizing agents (e.g., sodium bicarbonate) readily available in case of a spill.
-
Exothermic Reaction: The reaction is highly exothermic. Ensure efficient cooling and controlled addition of reagents to prevent the reaction from becoming uncontrollable.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group protons. The coupling patterns and chemical shifts of the aromatic protons can be used to confirm the substitution pattern.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the aromatic and methyl carbons. The signal for the carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show strong characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the C-F bonds of the trifluoromethyl group.[5]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₈H₆F₃NO₂: 205.14 g/mol ).
Experimental Protocols
Protocol 1: Nitration of 4-(Trifluoromethyl)toluene
This protocol provides a general procedure for the nitration of 4-(trifluoromethyl)toluene. Optimization of reaction time and temperature may be required.
-
Preparation of the Nitrating Mixture: In a flask, carefully add concentrated sulfuric acid (e.g., 15 mL) to concentrated nitric acid (e.g., 10 mL) while cooling in an ice bath. Keep the mixture cold.
-
Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-(trifluoromethyl)toluene (e.g., 10 g) in a suitable solvent like dichloromethane or use it neat. Cool the flask to 0-5°C using an ice-salt bath.
-
Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-(trifluoromethyl)toluene over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-10°C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer. If a solvent was used, wash the organic layer sequentially with cold water, a saturated solution of sodium bicarbonate (caution: gas evolution), and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by fractional distillation under vacuum or by column chromatography.
Data Presentation
| Isomer | Boiling Point (°C) | Melting Point (°C) | General Observations |
| This compound | ~220-225 (est.) | N/A | Major product |
| 1-Methyl-3-nitro-4-(trifluoromethyl)benzene | ~225-230 (est.) | N/A | Significant byproduct |
| Dinitro-4-(trifluoromethyl)toluene | Higher | Higher | Potential byproduct at higher temperatures |
Note: Exact physical properties may vary and should be confirmed by experimental data.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Directing Effects in Nitration
Caption: Competing directing effects on the aromatic ring.
References
- Supporting Information for a relevant study. Source details not fully provided in search results.
-
PubChem. 1-Nitro-4-(trifluoromethoxy)benzene. PubChem. [Link]
-
MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]
- Google Patents. WO2021047978A1 - Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)]-benzyl nitrate.
-
NIST. 2-Nitro-α,α,α-trifluorotoluene. NIST WebBook. [Link]
- Google Patents. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
-
Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]
-
DTIC. The Control of Isomer Distributions in Nitration Reactions. DTIC. [Link]
-
LookChem. One-pot synthesis and asymmetric oxidation of 2-nitro-4-(trifluoromethyl) benzene containing sulfides. LookChem. [Link]
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Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
SciEngine. Supporting information. SciEngine. [Link]
-
NIST. 1-Nitro-3-[1-(trifluoromethyl)vinyl]benzene. NIST WebBook. [Link]
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University of Contoso. Nitration of Toluene (Electrophilic Aromatic Substitution). University of Contoso Chemistry Department. [Link]
-
NIH. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. National Institutes of Health. [Link]
-
ResearchGate. (PDF) Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. ResearchGate. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
- Google Patents. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
-
The Catalyst. Product Distribution in the Nitration of Toluene. The Catalyst. [Link]
- Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
-
ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]
-
Studylib. “Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene” October 3, 2001 Organic Chemistry 335 Purpose: To. Studylib. [Link]
-
Catalysis Eprints. Vapor phase nitration of toluene using dilute nitric acid and molecular modeling studies over beta zeolite. Catalysis Eprints. [Link]
-
NCBI. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. National Center for Biotechnology Information. [Link]
-
DTIC. Separation of Nitration By-Products in Commercial-Grade Trinitro-Toluene by High Performance Liquid Chromatography. DTIC. [Link]
-
PubMed. THE NITRATION OF FLUOROTOLUENES AND FLUOROXYLENES. PRODUCT ANALYSIS BY GAS-LIQUID CHROMATOGRAPHY. PubMed. [Link]
-
ResearchGate. (PDF) Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2-and 4-nitrotoluene in products of toluene nitration Porównanie zastosowania metod GC/FID oraz GC/MS w oznaczaniu zawartości 3-nitrotoluenu w produktach nitrowania toluenu wobec nadmiaru 2-i. ResearchGate. [Link]
-
Sciencemadness.org. Separation of nitrotoluene isomers. Sciencemadness.org. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Improving Regioselectivity in the Nitration of Substituted Toluenes
Welcome to the technical support center for advanced nitration methodologies. This resource is designed for researchers, chemists, and process development professionals who are looking to refine and control the regiochemical outcomes of nitrating substituted toluenes. This guide moves beyond textbook procedures to address the nuanced challenges encountered in a modern laboratory setting.
Part 1: Foundational Principles & Common Queries (FAQ)
This section addresses the fundamental principles governing regioselectivity in the electrophilic aromatic substitution of toluene derivatives. Understanding these core concepts is the first step in effective troubleshooting.
Q1: What are the primary factors that control regioselectivity in the nitration of a substituted toluene?
A1: The position of the incoming nitro group is dictated by a combination of electronic and steric effects, along with reaction conditions.
-
Electronic Effects : The substituent already on the toluene ring governs the position of the incoming electrophile (the nitronium ion, NO₂+). Electron-donating groups (EDGs), such as alkyl, hydroxyl, and alkoxy groups, increase the electron density at the ortho and para positions, directing the nitro group to these sites.[1][2] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct the incoming group to the meta position.[2] The methyl group of toluene is an activating, ortho, para-director.[3][4]
-
Steric Hindrance : The physical size of the substituent on the ring and the nitrating agent can block the approach to the ortho positions.[2][5] As the steric bulk of an alkyl substituent on the ring increases (e.g., from methyl to tert-butyl), the proportion of the para isomer increases significantly because the ortho positions become less accessible.[5][6]
-
Reaction Conditions : Temperature, solvent, and the choice of nitrating agent play a crucial role.[2][7] These factors can influence whether the reaction is under kinetic or thermodynamic control.[7][8][9]
Q2: My reaction is yielding more ortho-nitrotoluene than para-nitrotoluene. I expected the opposite due to sterics. Why is this happening?
A2: This is a common and insightful observation. While steric hindrance at the ortho position is a factor, it's often less pronounced with a small methyl group.[10] Statistically, there are two available ortho positions and only one para position. This statistical advantage can lead to a higher yield of the ortho isomer if the electronic activation at both sites is comparable and steric hindrance is minimal.[6][10] For toluene itself, the ortho product is often the major isomer under many conditions for this reason.[5][11]
Q3: What is the difference between kinetic and thermodynamic control in the context of nitration?
A3:
-
Kinetic Control prevails under milder conditions, such as lower temperatures and shorter reaction times.[7][9] The major product will be the one that forms the fastest, which corresponds to the reaction pathway with the lowest activation energy.[8]
-
Thermodynamic Control is favored at higher temperatures and longer reaction times, assuming the reaction is reversible.[7][9] The major product will be the most stable isomer, which has the lowest Gibbs free energy.[7]
It's important to note that aromatic nitration is generally considered irreversible under most standard conditions, making true thermodynamic control difficult to achieve.[7] However, reaction conditions can still influence product ratios by affecting the relative rates of formation.
Q4: I am seeing significant amounts of dinitrated products. How can I suppress this?
A4: Dinitration occurs when the mononitrated product undergoes a second nitration.[12] Even though the first nitro group is deactivating, a highly activated ring or harsh reaction conditions can promote this side reaction. To minimize it:
-
Control Temperature : Keep the reaction temperature low. Nitration is highly exothermic, and higher temperatures accelerate the rate of the second nitration.[12]
-
Control Stoichiometry : Use a molar excess of the toluene substrate relative to the nitrating agent. This increases the probability that the nitrating agent will react with the starting material instead of the mononitrated product.[12]
-
Limit Reaction Time : Monitor the reaction progress (e.g., by TLC or GC) and quench it once the starting material is consumed to prevent further reaction.
-
Use a Milder Nitrating Agent : Highly reactive systems like concentrated mixed acids (HNO₃/H₂SO₄) are more likely to cause dinitration than alternatives.[12]
Part 2: Troubleshooting Guide for Poor Regioselectivity
This section is structured to help you diagnose and solve specific experimental problems.
Problem 1: My para-selectivity is too low for my target application.
-
Probable Cause : The steric environment around the ortho positions is insufficient to disfavor substitution, or the nitrating agent is too small and reactive.
-
Troubleshooting Steps & Solutions :
-
Modify the Nitrating System :
-
Shape-Selective Catalysis : Employ solid acid catalysts like zeolites (e.g., ZSM-5, H-beta).[13] The confined pore structures of these materials can sterically hinder the formation of the bulkier ortho-transition state, thereby favoring the formation of the slimmer para isomer.[13][14] Nitration of toluene with dinitrogen pentoxide in the presence of H-ZSM-5 has been shown to yield up to 95% para-nitrotoluene.[15]
-
Bulky Nitrating Agents : Consider using nitrating agents complexed with other reagents, which can increase the steric demand of the electrophile.
-
-
Alter Reaction Conditions :
-
Solvent Effects : The choice of solvent can influence the effective size of the nitrating species and the transition state energies. Experiment with different solvents to optimize the ortho/para ratio.
-
Lower Temperature : While generally favoring the kinetic product, lowering the temperature can sometimes increase selectivity by making the reaction more sensitive to small differences in activation energy.
-
-
Problem 2: The reaction is producing a significant amount of the undesired meta-isomer.
-
Probable Cause : This is unusual for an activating group like a substituted alkyl chain. It could indicate radical side reactions or degradation of starting material/product. The typical yield of meta-nitrotoluene is low, around 3-5%.[4][16]
-
Troubleshooting Steps & Solutions :
-
Ensure Purity of Reagents : Old or impure nitric acid can contain excess nitrogen oxides (NOₓ), which can initiate radical pathways that are less selective. Use fresh, high-purity reagents.
-
Control Reaction Atmosphere : Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.
-
Verify Reaction Temperature : Runaway temperatures can lead to decomposition and a loss of selectivity. Ensure your cooling bath is effective and that the addition of reagents is sufficiently slow.
-
Problem 3: The reaction is sluggish or fails to go to completion.
-
Probable Cause : The substrate is deactivated by the presence of an electron-withdrawing substituent, or the nitrating agent is not sufficiently reactive.
-
Troubleshooting Steps & Solutions :
-
Increase Reactivity of the Nitrating Agent : If using a mild nitrating agent, switch to a more potent system. The classic mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺) and is effective for less reactive substrates.[17][18]
-
Increase Reaction Temperature : Cautiously increasing the temperature can provide the necessary activation energy. However, this must be balanced against the risk of reduced selectivity and increased side reactions.
-
Consider Microwave Activation : For particularly stubborn substrates, microwave irradiation can sometimes accelerate the reaction rate significantly.[19]
-
Part 3: Experimental Protocols & Data
Protocol 1: Standard Mixed-Acid Nitration of Toluene
This protocol is a baseline for achieving a standard distribution of mononitrotoluene isomers.
Materials :
-
Toluene (1.0 eq)
-
Concentrated Nitric Acid (68-70%, 1.1 eq)
-
Concentrated Sulfuric Acid (98%, 1.2 eq)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Diethyl ether
-
10% Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure :
-
Set up a round-bottom flask in an ice-water bath on a magnetic stirrer.
-
Carefully and slowly add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid in the flask while stirring. This mixture should be prepared fresh and kept cold.
-
Over a period of 5-10 minutes, add 1.0 mL of toluene dropwise to the cold, stirred mixed acid.[17] Maintain the temperature of the reaction mixture below 10 °C. A significant exotherm may occur.[17]
-
After the addition is complete, continue stirring in the ice bath for 10 minutes, then allow the mixture to warm to room temperature and stir for an additional 20 minutes.
-
Carefully pour the reaction mixture over 20 mL of ice water in a beaker.
-
Transfer the mixture to a separatory funnel. Extract the product with two 10 mL portions of diethyl ether.[17]
-
Combine the organic layers and wash with 10 mL of 10% sodium bicarbonate solution (vent the funnel frequently to release CO₂ gas), followed by a wash with 10 mL of water.[17]
-
Dry the organic layer over anhydrous sodium sulfate, decant the solution, and remove the solvent by rotary evaporation.
-
Analyze the resulting isomer distribution by Gas Chromatography (GC).
Data Presentation: Isomer Distribution vs. Alkyl Substituent
The steric bulk of the alkyl group on the benzene ring has a predictable effect on the ortho/para ratio.
| Substituted Toluene | Substituent | % ortho Isomer | % para Isomer | Approximate ortho/para Ratio |
| Toluene | -CH₃ | ~58% | ~37% | 1.57 : 1 |
| Ethylbenzene | -CH₂CH₃ | ~45% | ~49% | 0.92 : 1 |
| Isopropylbenzene | -CH(CH₃)₂ | ~30% | ~62% | 0.48 : 1 |
| tert-Butylbenzene | -C(CH₃)₃ | ~16% | ~73% | 0.22 : 1 |
(Note: Data compiled from various sources.[6] Actual ratios may vary with specific reaction conditions.)
Part 4: Visualizing Mechanisms and Workflows
Mechanism of Electrophilic Nitration
The following diagram illustrates the formation of the sigma-complex (arenium ion) intermediates for ortho, meta, and para attack on toluene. The stability of these intermediates determines the product distribution.
Caption: Reaction pathway for the nitration of toluene.
Troubleshooting Workflow for Poor Regioselectivity
This decision tree provides a logical path for addressing suboptimal isomer ratios.
Caption: Decision tree for troubleshooting regioselectivity issues.
References
-
Nitration of Toluene (Electrophilic Aromatic Substitution) . (n.d.). Department of Chemistry, University of Texas. Retrieved from [Link]
-
Nitration Of Toluene-Mechanism And Examples . (2023). Master Chemistry. Retrieved from [Link]
-
Reactions of Arenes: Electrophilic Aromatic Substitution . (n.d.). University of Calgary. Retrieved from [Link]
-
Blackstock, S. C. (1988). Electronic effects of substituents in aromatic nitration . UC Research Repository, University of Canterbury. Retrieved from [Link]
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation . Master Organic Chemistry. Retrieved from [Link]
-
Singleton, D. A., et al. (2017). Dynamics and the Regiochemistry of Nitration of Toluene . Journal of the American Chemical Society, 139(40), 14147–14155. Retrieved from [Link]
- Smith, K., & Fry, K. (1996). Regioselective nitration of aromatic compounds and the reaction products thereof. U.S. Patent No. 5,946,638. Google Patents.
-
Nitration of toluene . (2020). YouTube. Retrieved from [Link]
-
Substituent Effects in Electrophilic Substitutions . (2023). OpenStax. Retrieved from [Link]
-
Williamson, K. L. (1992). The stepwise nitration of toluene: A multistep microscale synthesis based on an industrial process . Journal of Chemical Education, 69(10), A264. Retrieved from [Link]
-
Why is the ortho isomer a major product in the nitration of toluene? . (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Olah, G. A., et al. (1978). Electrophilic and free radical nitration of benzene and toluene with various nitrating agents . Proceedings of the National Academy of Sciences, 75(3), 1045-1049. Retrieved from [Link]
-
An Explanation of Substituent Effects . (n.d.). University of Calgary. Retrieved from [Link]
-
Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods . Frontiers in Chemistry, 12, 1378873. Retrieved from [Link]
-
TNT . (n.d.). Wikipedia. Retrieved from [Link]
-
Katayev, D., et al. (2020). Development of nitrating reagents . ResearchGate. Retrieved from [Link]
-
An Explanation of Substituent Effects . (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Wagen, C. (2022). Singleton Saturday: Nitration of Toluene . Corin Wagen. Retrieved from [Link]
-
Olah, G. A., et al. (1978). Electrophilic and free radical nitration of benzene and toluene with various nitrating agents . Proceedings of the National Academy of Sciences of the United States of America, 75(3), 1045-1049. Retrieved from [Link]
-
Electrophilic Aromatic Substitution . (n.d.). Willson Research Group, University of Texas at Austin. Retrieved from [Link]
-
Ortho Para Ratio - Aromatic Nitration of Toluene . (2018). YouTube. Retrieved from [Link]
-
Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene . (2001). Studylib.net. Retrieved from [Link]
-
Sivasanker, S., et al. (2002). Regioselective nitration of aromatic substrates in zeolite cages . Journal of Chemical Sciences, 114(2), 113-120. Retrieved from [Link]
-
Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods . Frontiers. Retrieved from [Link]
-
Lu, X., et al. (2014). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid . Catalysis Communications, 46, 153-157. Retrieved from [Link]
-
Nastała, A., & Maksimowski, P. (2023). Review of the Methods for Selective Nitration of Toluene . Central European Journal of Engineering, 13(2), 97-108. Retrieved from [Link]
- Smith, K., & Fry, K. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. U.S. Patent No. 5,977,418. Google Patents.
-
Shah, N. K. (1995). Process modelling of the nitration of toluene . New Jersey Institute of Technology. Retrieved from [Link]
-
Thermodynamic and kinetic reaction control . (n.d.). Wikipedia. Retrieved from [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction . (n.d.). Jack Westin. Retrieved from [Link]
-
Kinetic vs. Thermodynamic Control of Reactions . (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Nastała, A., & Maksimowski, P. (2023). Review of the Methods for Selective Nitration of Toluene . ResearchGate. Retrieved from [Link]
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Technical Support Center: A Troubleshooting Guide for the Synthesis of Polysubstituted Benzenes
Welcome to the technical support center for the synthesis of polysubstituted benzenes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the controlled functionalization of aromatic rings. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.
Section 1: Regioselectivity—Controlling the Position of Substitution
Achieving the desired arrangement of substituents on a benzene ring is a cornerstone of aromatic chemistry. However, directing incoming groups to the correct ortho, meta, or para position can be a significant hurdle.
FAQ 1: My reaction is producing a mixture of ortho and para isomers, but I need the para product exclusively. How can I improve selectivity?
Answer: This is a classic challenge in electrophilic aromatic substitution (EAS) reactions. The issue stems from the electronic effects of the directing group already present on the ring.
Underlying Cause: Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions because these positions are electronically enriched.[1][2][3] While the para position is often favored to minimize steric hindrance, achieving high selectivity can be difficult.
Troubleshooting Strategies:
-
Leverage Steric Hindrance:
-
Bulky Directing Groups: If your synthesis allows, utilize a sterically demanding directing group. The sheer size of the group can physically block the ortho positions, making the para position the more accessible site for the incoming electrophile.[4]
-
Bulky Electrophiles: Similarly, using a bulkier electrophile can disfavor substitution at the more sterically congested ortho positions.
-
-
Employ a Blocking Group:
-
This strategy involves temporarily installing a group at the ortho positions to force substitution at the para position. A common blocking group is the sulfonic acid group (-SO₃H), which can be introduced via sulfonation and later removed.[5]
-
-
Temperature and Solvent Effects:
-
Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable para product.
-
Solvent choice can also influence the isomeric ratio. Experiment with a range of solvents with varying polarities.
-
FAQ 2: I am attempting a substitution on a deactivated ring, and the reaction is either extremely slow or not proceeding at all. What can I do?
Answer: Deactivating groups withdraw electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles.[1][6]
Underlying Cause: Electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and carbonyl groups, significantly reduce the ring's reactivity in EAS reactions.[1][6]
Troubleshooting Strategies:
-
Harsher Reaction Conditions:
-
Increased Temperature: Often, simply increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.
-
Stronger Lewis Acid: In reactions like Friedel-Crafts, using a more potent Lewis acid catalyst can enhance the electrophilicity of the attacking species.
-
-
Order of Reactions:
-
Alternative Synthetic Routes:
-
Nucleophilic Aromatic Substitution (SNA_r): If the ring is sufficiently electron-poor and contains a good leaving group, SNA_r can be a viable alternative to EAS.
-
Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, are often less sensitive to the electronic nature of the aromatic ring.[9][10]
-
Section 2: Reaction-Specific Challenges
Many named reactions used to synthesize polysubstituted benzenes have their own unique set of potential pitfalls.
FAQ 3: My Friedel-Crafts alkylation is giving a mixture of polyalkylated products and rearranged isomers. How can I achieve clean mono-alkylation with the desired alkyl group?
Answer: These are two of the most significant limitations of the Friedel-Crafts alkylation reaction.
Underlying Causes:
-
Polyalkylation: The initial alkylation product is more reactive than the starting material because the added alkyl group is activating.[11] This leads to subsequent alkylations, resulting in a mixture of products.[5]
-
Carbocation Rearrangement: The reaction proceeds through a carbocation intermediate, which is prone to rearrangement to a more stable carbocation.[11][12] For example, attempting to introduce a propyl group will often result in an isopropyl group being attached to the ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Friedel-Crafts alkylation issues.
The Superior Alternative: Friedel-Crafts Acylation
The most effective solution is to perform a Friedel-Crafts acylation followed by a reduction step.[13]
-
Acylation: React the benzene ring with an acyl halide or anhydride in the presence of a Lewis acid. The resulting acylbenzene is deactivated, which prevents further substitution.[6][14]
-
Reduction: The ketone can then be reduced to the desired alkyl group using methods such as the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.
FAQ 4: I need to install a substituent ortho to an existing group, but my current methods are not selective. Are there specific strategies for directed ortho-substitution?
Answer: Yes, a powerful technique for achieving high ortho-selectivity is Directed ortho-Metalation (DoM).
Underlying Principle: DoM utilizes a directing metalation group (DMG) on the aromatic ring.[15][16] This group coordinates to a strong organolithium base (like n-BuLi), which then selectively removes a proton from the nearest ortho position.[17] The resulting aryllithium species can then react with a wide range of electrophiles to install the desired substituent exclusively at the ortho position.[15][16]
Common Directing Metalation Groups (DMGs):
| DMG Functional Group | Examples |
| Amides | -CONR₂ |
| Carbamates | -OCONR₂ |
| Ethers | -OCH₃ |
| Sulfonamides | -SO₂NR₂ |
| Tertiary Amines | -NR₂ |
Simplified DoM Protocol:
-
Setup: Under an inert atmosphere (e.g., Argon or Nitrogen) and anhydrous conditions, dissolve the substrate containing the DMG in a suitable solvent (typically THF) and cool to -78 °C.[15]
-
Deprotonation: Slowly add the organolithium base (e.g., n-BuLi or sec-BuLi) and stir for the specified time to allow for complete ortho-lithiation.[15]
-
Electrophilic Quench: Add the desired electrophile and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with a suitable aqueous solution and proceed with standard extraction and purification procedures.
Caption: Simplified workflow for Directed ortho-Metalation (DoM).
Section 3: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C bonds, particularly in the synthesis of biaryls. However, these reactions can be sensitive to various factors.
FAQ 5: My Suzuki coupling reaction is failing or giving very low yields. What are the common culprits?
Answer: Failed Suzuki couplings can often be traced back to a few key areas: the catalyst, the base, the solvent, or the reactants themselves.
Troubleshooting Checklist:
-
Catalyst and Ligand:
-
Catalyst Activity: Ensure your palladium source is active. Pd(PPh₃)₄ can degrade upon storage. Consider using a more robust pre-catalyst.
-
Ligand Choice: For sterically hindered or electron-rich substrates, standard ligands like PPh₃ may not be sufficient.[18] Consider using more specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands).[10]
-
-
Base and Solvent System:
-
Base Strength and Solubility: The choice of base is critical and often empirical.[19] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base must be sufficiently soluble in the reaction medium to be effective.
-
Solvent and Water Content: Many Suzuki couplings benefit from a biphasic solvent system (e.g., toluene/water or dioxane/water).[19][20] The presence of water is often crucial for the catalytic cycle.
-
-
Reactant Quality:
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation (decomposition) under the reaction conditions, especially at elevated temperatures.[18][19] Use fresh, high-purity boronic acids.
-
Aryl Halide Reactivity: The reactivity order is I > Br > Cl. If you are using an aryl chloride, a more specialized catalyst system is often required.
-
Experimental Protocol: General Procedure for a Suzuki Coupling
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv.), the boronic acid (1.1–1.5 equiv.), the base (2.0–3.0 equiv.), and the palladium catalyst (1–5 mol%).
-
Solvent Addition and Degassing: Add the solvent(s) and degas the mixture thoroughly by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and monitor by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. Purify the crude product by column chromatography or recrystallization.
Section 4: Purification
FAQ 6: I have successfully synthesized my target molecule, but it is contaminated with a regioisomer that is very difficult to separate by column chromatography. What are my options?
Answer: Separating regioisomers with similar polarities is a frequent and frustrating challenge in the synthesis of polysubstituted benzenes.[21][22]
Purification Strategies:
-
Optimize Chromatography:
-
Column and Eluent: Before abandoning chromatography, try different stationary phases (e.g., alumina instead of silica) or more complex eluent systems. Sometimes a very slow gradient can achieve separation.[22]
-
Preparative HPLC: If the scale allows, preparative High-Performance Liquid Chromatography (HPLC), particularly with a reverse-phase column (e.g., C18), can often provide the resolution needed to separate stubborn isomers.[22]
-
-
Recrystallization:
-
This classic technique can be highly effective if one isomer forms a more stable crystal lattice. The key is to find a solvent or solvent system in which the desired isomer has lower solubility than the undesired one, especially at lower temperatures. This often requires extensive screening of various solvents.
-
-
Derivatization:
-
If a suitable functional group is present, you can temporarily convert your mixture into derivatives that have more distinct physical properties. For example, if your isomers contain a hydroxyl group, you could form esters. The derivatives might be easier to separate by chromatography or crystallization. Afterward, the derivatizing group can be cleaved to regenerate the pure desired isomer.
-
References
-
Electrophilic aromatic directing groups - Wikipedia. [Link]
-
Directing Effects | ChemTalk . [Link]
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Directed ortho metalation - Grokipedia. [Link]
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Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes - Fiveable. [Link]
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Directed ortho metalation - Wikipedia. [Link]
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Directing Groups in Aromatic Substitution Reactions! - YouTube. [Link]
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Directive Influence of Groups on Electrophilic Aromatic Substitution - Aakash Institute. [Link]
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Directed Ortho metalation (DOM) or Directed Ortho Lithiation, Part 1 (basic concept) - YouTube. [Link]
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introduction to regioselectivity in aromatic reactions - YouTube. [Link]
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Benzene synthesis strategies - YouTube. [Link]
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Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing). [Link]
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Electrophilic Aromatic Substitution Practice Problems - Chemistry Steps. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Link]
-
5 Major Electrophilic Aromatic Substitution Reactions Activating - University of Wisconsin-Madison. [Link]
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. [Link]
-
16.10 Synthesis of Polysubstituted Benzenes – NC State University Libraries. [Link]
-
Synthesis of poly-substituted benzenes - YouTube. [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. [Link]
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Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems - NC State University Libraries. [Link]
-
Electrophilic Aromatic Substitution Practice Problems - Master Organic Chemistry. [Link]
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Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. [Link]
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Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space - Semantic Scholar. [Link]
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Friedel–Crafts reaction - Wikipedia. [Link]
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15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
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EAS Friedel Crafts Alkylation and Acylation - Chad's Prep®. [Link]
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Synthesizing a Polysubstituted Benzene Derivative - Organic Chemistry II. [Link]
-
16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax. [Link]
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16.11: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - ResearchGate. [Link]
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Regiocontrolled allylic functionalization of internal alkene via selenium-π-acid catalysis guided by boron substitution - PubMed Central. [Link]
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How can I purify two different-substituted aromatic compounds? - ResearchGate. [Link]
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Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. [Link]
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-
Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu) - MDPI. [Link]
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Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. [Link]
-
Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds | Journal of the American Chemical Society . [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - University of San Diego. [Link]
-
Suzuki Coupling - Organic Chemistry Portal . [Link]
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Technical Support Center: Purification of Crude 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Welcome to the technical support center for the purification of crude 1-Methyl-2-nitro-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and ensure the high purity of your final product.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound. Each issue is presented in a question-and-answer format, providing not just a solution but also the scientific reasoning behind the recommended actions.
Issue 1: The isolated product is a yellow to brown oil or solid, indicating the presence of colored impurities.
Question: My final product of this compound is discolored. What are these impurities, and how can I remove them?
Answer:
Discoloration in crude this compound is typically due to the presence of nitrated byproducts and residual reactants from the synthesis process. The nitration of 1-methyl-4-(trifluoromethyl)benzene can sometimes lead to the formation of dinitrated species or other side-products under harsh reaction conditions.[1] To remove these colored impurities, a multi-step purification approach involving an initial wash followed by recrystallization is recommended.
Recommended Protocol:
-
Aqueous Wash:
-
Dissolve the crude product in a suitable organic solvent like dichloromethane.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine. This will help neutralize and remove any acidic residues.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Recrystallization:
-
Recrystallization is a highly effective method for purifying solid organic compounds.[3][4] The choice of solvent is critical. For this compound, a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.[4]
-
A common and effective method is single-solvent recrystallization.[5]
-
Solvent Selection: Based on the polarity of the target molecule, solvents like ethanol, methanol, or hexane are good starting points for solubility tests.[6]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of hot solvent.[5][7]
-
If colored impurities persist, you can add a small amount of activated charcoal to the hot solution to adsorb them.[8]
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[5][8]
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[3][8]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.[5][8]
-
-
Issue 2: Analytical data (NMR, GC-MS) shows the presence of isomeric impurities.
Question: My purified product contains isomers of this compound. How can I separate these isomers effectively?
Answer:
The nitration of toluene derivatives often yields a mixture of ortho, meta, and para isomers.[9] In the case of 1-methyl-4-(trifluoromethyl)benzene nitration, the primary product is the desired 2-nitro isomer, but other isomers can also form.[10] The separation of these closely related isomers can be challenging due to their similar physical properties.
Separation Techniques:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.[9][10] This technique is particularly useful for larger-scale purifications.
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements and smaller scales, preparative HPLC is the method of choice. The selection of the stationary and mobile phases is crucial for achieving good separation.
-
Column Selection: A C18 or a Phenyl-Hexyl column can be effective for separating aromatic isomers.[11][12] Phenyl-Hexyl columns, in particular, offer additional π-π interactions that can enhance the separation of aromatic compounds.[11]
-
Mobile Phase: A mixture of methanol and water or acetonitrile and water is commonly used.[12] Gradient elution may be necessary to resolve closely eluting isomers.
-
-
Column Chromatography: For laboratory-scale purification, flash column chromatography using silica gel is a practical option.[2][13]
-
Solvent System: A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is typically effective.[13] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.
-
Issue 3: The yield of the purified product is significantly lower than expected.
Question: I am losing a substantial amount of my product during the purification process. What are the potential causes, and how can I improve my yield?
Answer:
Low recovery during purification can stem from several factors, including losses during transfers, using an excessive amount of solvent during recrystallization, or suboptimal crystallization conditions.
Strategies to Maximize Yield:
-
Recrystallization Technique:
-
Minimal Solvent Usage: The most common cause of low yield in recrystallization is using too much solvent, which keeps a significant portion of the product dissolved even at low temperatures.[7] Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
-
Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the growth of larger, purer crystals.[3]
-
Mother Liquor Recovery: The filtrate (mother liquor) after the first crystallization will still contain some dissolved product. Concentrating the mother liquor and performing a second crystallization can help recover more of your compound.[8]
-
-
Filtration and Washing:
-
Chromatography Optimization:
-
If using column chromatography, ensure proper packing of the column to avoid channeling.
-
Careful selection of the eluent system based on TLC analysis will ensure good separation and efficient elution of the target compound.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and properties of this compound.
Q1: What are the key physicochemical properties of this compound that are relevant for its purification?
A1: Understanding the physical and chemical properties of your compound is fundamental to selecting the appropriate purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₆F₃NO₂[14][15] | - |
| Molecular Weight | 205.14 g/mol [16][17] | - |
| Appearance | Low-melting solid[14] or solid | The solid nature allows for purification by recrystallization. |
| Melting Point | 34-35°C[14] | A sharp melting point range after purification is an indicator of high purity. |
| Solubility | Soluble in organic solvents, insoluble in water.[18] | This property is exploited in solvent extraction and recrystallization. |
Q2: What are the typical starting materials and potential side reactions in the synthesis of this compound?
A2: The most common synthetic route is the nitration of 1-methyl-4-(trifluoromethyl)benzene.[14] The primary side reactions involve the formation of other isomers and dinitrated products.[1][10] Controlling the reaction temperature and the stoichiometry of the nitrating agent is crucial to minimize the formation of these impurities.[1]
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, proper safety measures are essential. This compound is irritating to the eyes, respiratory system, and skin.[18] It is also harmful if inhaled, in contact with skin, or if swallowed.[18] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18]
Q4: How should I properly store the purified this compound?
A4: To maintain its purity and stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[18] It is also noted to be moisture-sensitive.[18]
III. Visualized Workflows
Purification Workflow for Crude this compound
Caption: General purification workflow.
Troubleshooting Decision Tree for Isomer Separation
Sources
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- 9. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
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stability of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene under acidic conditions
Technical Support Center: 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
A Guide to Experimental Stability Under Acidic Conditions
Welcome to the technical support center for this compound (CAS 65754-26-9). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges and troubleshoot effectively when handling this compound under acidic conditions.
The unique arrangement of a methyl, a nitro, and a trifluoromethyl group on the benzene ring imparts a specific reactivity profile that must be understood to ensure experimental success. This document addresses the most common questions and issues related to its stability in acidic media.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about the intrinsic stability of this compound in the presence of acids.
Q1: What is the general stability of this compound in common laboratory acids (e.g., HCl, H₂SO₄, TFA)?
A1: Generally, this compound is a highly stable molecule under many acidic conditions. This stability is primarily due to two key factors:
-
The Trifluoromethyl Group (-CF₃): The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group exceptionally resistant to chemical cleavage[1]. It is a powerful electron-withdrawing group, which contributes to the overall stability of the molecule[2][3].
-
Electron-Deficient Aromatic Ring: The combined electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups make the aromatic ring highly electron-deficient[3][4]. This deactivation significantly reduces its susceptibility to further electrophilic aromatic substitution, a common reaction pathway in acidic media[5][6].
In non-oxidizing acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) at moderate temperatures, the compound is expected to remain largely intact. In strong, non-oxidizing acids like concentrated sulfuric acid at low to ambient temperatures, the primary interaction will be the protonation of the nitro group's oxygen atoms[7][8].
Q2: Can the trifluoromethyl (-CF₃) group hydrolyze to a carboxylic acid (-COOH) under acidic conditions?
A2: It is highly unlikely under typical acidic conditions. The hydrolysis of a -CF₃ group is a known, but difficult, transformation that generally requires harsh basic conditions or specific reagents[9][10]. The C-F bonds are extremely strong, and acidic environments do not typically facilitate the nucleophilic attack required for this hydrolysis. You should consider the -CF₃ group to be inert in all but the most extreme acidic environments (e.g., prolonged heating in superacids).
Q3: What is the most labile part of the molecule when exposed to strong, oxidizing acidic conditions?
A3: The methyl (-CH₃) group is the most probable site of reaction under strong, oxidizing acidic conditions (e.g., hot concentrated sulfuric acid, or mixed nitric/sulfuric acid). While the aromatic ring is deactivated, the methyl group is susceptible to oxidation, which can convert it into a carboxylic acid (-COOH)[11]. This would result in the formation of 2-nitro-4-(trifluoromethyl)benzoic acid. This type of benzylic oxidation is a well-documented reaction for nitrotoluene derivatives[11][12].
Q4: Is further nitration of the aromatic ring a concern when using mixed nitric and sulfuric acids?
A4: Further nitration is not a significant concern. The aromatic ring is already "deactivated" by two powerful electron-withdrawing groups (-NO₂ and -CF₃)[4][5]. These groups pull electron density out of the ring, making it a very poor nucleophile. Consequently, it is highly resistant to additional electrophilic attack by the nitronium ion (NO₂⁺) generated in the acid mixture[13][14]. Attempting to force a second nitration would require exceptionally harsh conditions, which would more likely lead to oxidation of the methyl group or general decomposition.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Appearance of a new, more polar byproduct during a reaction in hot, concentrated acid.
-
Symptom: You observe a new spot by TLC with a lower Rf value, or a new peak in your HPLC chromatogram with a shorter retention time (on reverse phase). The reaction mixture may also show increased water solubility.
-
Probable Cause: You are likely observing the oxidation of the methyl group to a carboxylic acid, forming 2-nitro-4-(trifluoromethyl)benzoic acid. Carboxylic acids are significantly more polar than their methyl precursors, explaining the chromatographic changes. This is common in oxidizing acids like H₂SO₄ or HNO₃ at elevated temperatures[11].
-
Troubleshooting & Validation Plan:
-
Characterize the Byproduct: Isolate a small amount of the new compound. Confirm its identity via mass spectrometry; you should observe a mass increase of +30 Da (CH₃ → COOH). An IR spectrum would show a characteristic broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹).
-
Mitigate the Side Reaction:
-
Lower the Temperature: Benzylic oxidation is highly temperature-dependent. Reducing the reaction temperature is the most effective way to minimize this side reaction.
-
Change the Acid: If the reaction chemistry allows, switch to a strong, non-oxidizing acid such as methanesulfonic acid (MsOH).
-
Limit Reaction Time: Monitor the reaction closely and stop it as soon as the desired conversion of your primary substrate is achieved.
-
-
Issue 2: The reaction mixture has turned dark brown or black, and starting material recovery is low.
-
Symptom: A clean, pale-yellow solution turns dark brown or black upon heating in acid, with complex analytical traces (e.g., multiple small peaks or a broad hump in the HPLC baseline).
-
Probable Cause: This indicates charring or extensive decomposition. While this compound is stable, excessively harsh conditions (e.g., temperatures >150-200 °C in concentrated H₂SO₄) can lead to non-specific degradation and polymerization pathways[15].
-
Troubleshooting & Validation Plan:
-
Define Thermal Limits: Run a small-scale experiment where you heat the starting material in the acid medium and monitor its appearance and purity at various temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the decomposition onset temperature.
-
Ensure Inert Atmosphere: If trace oxidants are a concern, ensure your reaction is conducted under an inert atmosphere of nitrogen or argon.
-
Consider Solvent: If possible, use a co-solvent (e.g., sulfolane) that is stable to the acidic conditions but allows for a lower reaction temperature.
-
Issue 3: A reaction believed to involve the nitro group is proceeding very slowly or not at all.
-
Symptom: You are attempting a reaction that requires the nitro group to act as a directing group or to be chemically transformed (e.g., reduction), but the reaction is unexpectedly sluggish in your acidic medium.
-
Probable Cause: The strong deactivation of the ring by the -CF₃ group, combined with the deactivation from the -NO₂ group itself, makes the entire system very unreactive[1][3]. Furthermore, in strong acid, the nitro group will be protonated, which further increases its deactivating effect.
-
Troubleshooting & Validation Plan:
-
Increase Reactant/Catalyst Concentration: For reactions like catalytic reduction, increasing the catalyst loading (e.g., Pd/C) may be necessary to overcome the substrate's low reactivity.
-
Increase Temperature: Carefully increase the reaction temperature while monitoring for the degradation issues mentioned in Issue 1 and 2.
-
Validate the Mechanistic Premise: Re-confirm from literature sources that the intended reaction is feasible on such a highly deactivated aromatic system. It may be that an alternative synthetic route is required.
-
Data Summary Table
| Functional Group | Acid Condition | Stability & Potential Reactions |
| Trifluoromethyl (-CF₃) | Mild (HCl, Acetic Acid) | Highly Stable. No reaction expected. |
| Strong (conc. H₂SO₄, TFA) | Highly Stable. No reaction expected.[9][10] | |
| Strong/Oxidizing (Hot H₂SO₄) | Highly Stable. No reaction expected. | |
| Nitro (-NO₂) | Mild (HCl, Acetic Acid) | Stable. |
| Strong (conc. H₂SO₄, TFA) | Stable. Undergoes protonation on oxygen atoms.[7][8] | |
| Strong/Oxidizing (Hot H₂SO₄) | Stable. Acts as a strong deactivating group. | |
| Methyl (-CH₃) | Mild (HCl, Acetic Acid) | Stable. |
| Strong (conc. H₂SO₄, TFA) | Stable at moderate temperatures. | |
| Strong/Oxidizing (Hot H₂SO₄) | Susceptible to Oxidation. Can be converted to a carboxylic acid (-COOH).[11] | |
| Aromatic Ring | Mild (HCl, Acetic Acid) | Stable. |
| Strong (conc. H₂SO₄, TFA) | Stable. Highly deactivated to electrophilic attack.[5][6] | |
| Strong/Oxidizing (Hot H₂SO₄) | Stable to electrophilic attack, but harsh conditions can lead to overall decomposition. |
Visualized Workflows and Pathways
The following diagrams provide a logical workflow for troubleshooting and illustrate the primary degradation concern.
Caption: Troubleshooting Decision Workflow for Acidic Reactions.
Caption: Primary Degradation Pathway Under Oxidizing Acid Conditions.
Experimental Protocol: Forced Degradation Study
This protocol provides a standardized method to evaluate the stability of this compound under specific acidic conditions.
Objective: To determine the rate and extent of degradation of the title compound in a selected acid at a specific temperature.
Materials:
-
This compound
-
Acid of choice (e.g., 98% Sulfuric Acid)
-
HPLC-grade Acetonitrile and Water
-
Class A volumetric flasks and pipettes
-
HPLC system with a C18 column and UV detector (e.g., monitoring at 254 nm)
-
Thermostatically controlled heating block or oil bath
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Reaction Setup:
-
In a clean, dry vial, add 5.0 mL of the chosen acid (e.g., concentrated H₂SO₄).
-
Place the vial in the heating block pre-heated to the desired temperature (e.g., 80 °C).
-
Allow the acid to thermally equilibrate for 15 minutes.
-
-
Initiation of Study (t=0):
-
Add 100 µL of the stock solution to the pre-heated acid. This creates a starting concentration of approximately 20 µg/mL.
-
Immediately withdraw a 50 µL aliquot of the reaction mixture.
-
Quench this t=0 sample by adding it to a vial containing 950 µL of a 50:50 acetonitrile/water mixture. This neutralizes the reaction and prepares it for analysis.
-
-
Time-Point Sampling:
-
Continue heating the reaction mixture.
-
At predetermined time points (e.g., 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw another 50 µL aliquot and quench it in the same manner as the t=0 sample.
-
-
Sample Analysis:
-
Analyze all quenched samples by HPLC. Use a method that provides good separation between the starting material and any potential degradants (like the more polar carboxylic acid).
-
Calculate the percentage of the starting material remaining at each time point relative to the t=0 sample using the peak area.
-
Plot the percentage of starting material remaining versus time to determine the degradation kinetics.
-
Self-Validation System: The t=0 sample acts as the control. Any degradation observed at later time points is a direct result of the stress condition. The use of a validated HPLC method ensures that the loss of the main peak can be accurately quantified and correlated with the appearance of any new peaks.
References
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing).
-
Trifluoromethyl group - Wikipedia. Wikipedia.
-
Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
-
This compound. Smolecule.
-
Nitration of Benzene and Methylbenzene. Chemistry LibreTexts.
- The Impact of Trifluoromethyl Groups in Organic Synthesis. [Source Link not directly available in search results, general chemical knowledge]
-
Nitrobenzene Structure, Production & Uses. Study.com.
-
Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
-
Rank the compounds in each group according to their reactivity toward electrophilic substitution. Brainly.
-
the nitration of benzene - electrophilic substitution. Chemguide.
-
degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions. Benchchem.
-
Why does Nitrobenzene lower the reactivity of Benzene ring? Quora.
-
Potential Routes for the Nitration of Toluene and Nitrotoluene with Solid Acids. ResearchGate.
-
Electrophilic addition of nitro group to benzene - IB organic rxn #12. YouTube.
-
Why is para-nitrotoluene more acidic than ortho-nitrotoluene? Quora.
-
p-NITROBENZOIC ACID. Organic Syntheses Procedure.
-
A new method for preparing p-nitrobenzoic acid with p-nitrotoluene raw material. Google Patents.
- This compound - CAS 65754-26-9. [Source Link not directly available in search results, general chemical knowledge]
-
minimizing side product formation in 1-Nitro-2-(trifluoromethoxy)benzene synthesis. Benchchem.
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.
-
Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. Google Patents.
-
Process for the preparation of nitro-substituted benzotrifluoride compounds. Google Patents.
- An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Source Link not directly available in search results, general chemical knowledge]
-
Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube.
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Source Link not directly available in search results, general chemical knowledge]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
-
Some Substitution Reactions of Methylbenzene. Chemistry LibreTexts.
-
degradation pathways of 4-Methyl-3-nitrobenzoic acid under reaction conditions. Benchchem.
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- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. Nitrobenzene Structure, Production & Uses - Lesson | Study.com [study.com]
- 6. quora.com [quora.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN109320421A - A new method for preparing p-nitrobenzoic acid with p-nitrotoluene raw material - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Nitration of 4-(Trifluoromethyl)toluene
Welcome to the technical support center for the nitration of 4-(trifluoromethyl)toluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution and achieve optimal, selective mono-nitration while avoiding common pitfalls like over-nitration.
Understanding the Challenge: Directing Effects and Reactivity
The nitration of 4-(trifluoromethyl)toluene presents a unique challenge due to the competing directing effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups. The methyl group is an activating, ortho, para-director, while the trifluoromethyl group is a strongly deactivating, meta-director due to its powerful electron-withdrawing nature. This interplay dictates the regioselectivity of the reaction and influences the propensity for over-nitration.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the nitration of 4-(trifluoromethyl)toluene in a question-and-answer format.
Question 1: I am observing significant amounts of dinitrated byproducts. How can I minimize their formation?
Answer:
The formation of dinitrotoluenes is a common issue and is primarily driven by excessive reaction temperature and a high concentration of the nitrating agent. The initial mono-nitrated product, while less reactive than the starting material, can undergo a second nitration under forcing conditions.
Core Principles for Prevention:
-
Temperature Control is Critical: The rate of nitration is highly sensitive to temperature. Maintaining a low and consistent temperature is the most effective way to prevent over-nitration. Higher temperatures provide the activation energy needed for the deactivated mono-nitro product to react further.
-
Stoichiometry of the Nitrating Agent: Using a large excess of the nitrating mixture (typically a combination of nitric acid and sulfuric acid) will significantly increase the likelihood of dinitration.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Conduct the reaction at a temperature range of 0°C to 10°C. In some cases, sub-zero temperatures (e.g., -10°C) may be necessary for optimal selectivity.
-
Control the Rate of Addition: Add the nitrating agent dropwise to the solution of 4-(trifluoromethyl)toluene. This allows for better dissipation of the heat generated during the exothermic reaction.
-
Optimize Reagent Stoichiometry: Use a molar ratio of nitric acid to 4-(trifluoromethyl)toluene that is close to stoichiometric (1:1) or with only a slight excess of nitric acid.
-
Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the desired mono-nitro product. Quench the reaction as soon as the starting material is consumed to prevent further reaction.
Question 2: What is the expected isomer distribution for the mono-nitration of 4-(trifluoromethyl)toluene, and how can I influence it?
Answer:
The directing effects of the methyl and trifluoromethyl groups will lead to a mixture of isomers. The primary products are typically 2-nitro-4-(trifluoromethyl)toluene and 3-nitro-4-(trifluoromethyl)toluene. The methyl group directs ortho to itself (the 2-position), while the trifluoromethyl group directs meta to itself (the 3-position).
The choice of nitrating agent and reaction conditions can influence the isomer ratio. Milder nitrating agents may favor substitution directed by the more activating methyl group.
| Isomer | Position of Nitration Relative to Substituents | Expected Abundance |
| 2-nitro-4-(trifluoromethyl)toluene | ortho to -CH₃, meta to -CF₃ | Major Isomer |
| 3-nitro-4-(trifluoromethyl)toluene | meta to -CH₃, ortho to -CF₃ | Significant Isomer |
| Other Isomers | --- | Minor or Trace Amounts |
Question 3: My reaction mixture has turned a dark brown or black color. What does this signify?
Answer:
A dark brown or black coloration often indicates the formation of oxidative side products and decomposition. This can be caused by:
-
Elevated Temperatures: Excessively high temperatures can lead to the oxidation of the toluene derivative.
-
Concentrated Nitrating Agents: Highly concentrated or fuming nitric acid can be aggressive and promote side reactions.
-
Presence of Impurities: Impurities in the starting material or reagents can catalyze decomposition pathways.
Corrective Actions:
-
Immediate Cooling: If the color change is accompanied by a rapid temperature increase, cool the reaction vessel immediately in an ice bath.
-
Dilution: Carefully quenching the reaction by pouring it over ice can help to control the exotherm and dilute the reactive species.
-
Reagent Purity: Ensure the use of high-purity starting materials and reagents for subsequent experiments.
Experimental Protocols
Protocol 1: Selective Mono-nitration of 4-(Trifluoromethyl)toluene
This protocol is designed to favor the formation of mono-nitrated products while minimizing dinitration.
Materials:
-
4-(Trifluoromethyl)toluene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (95-98%)
-
Ice
-
Dichloromethane (or other suitable solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-(trifluoromethyl)toluene in dichloromethane. Cool the solution to 0°C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 4-(trifluoromethyl)toluene. Carefully monitor the internal temperature and maintain it between 0-5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5°C and monitor the reaction progress by TLC or GC.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice. Separate the organic layer.
-
Neutralization and Drying: Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to separate the isomers.
Visualizing the Process
Diagram 1: Troubleshooting Logic for Over-nitration
This diagram outlines the decision-making process when encountering excessive dinitration.
Caption: Troubleshooting workflow for minimizing dinitration byproducts.
Diagram 2: Reaction Pathway and Key Control Points
This diagram illustrates the reaction sequence and highlights critical parameters for controlling selectivity.
Caption: Key control parameters for selective mono-nitration.
References
- Electrophilic aromatic substitution. Part VII. A critical re-examination of the reactivity of toluene towards nitration with acetyl nitrate in acetic anhydride, as determined by the kinetic and competition methods. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Dynamics and the Regiochemistry of Nitration of Toluene. PMC - NIH.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018-04-30).
- Electrophilic aromatic substitution. Part IX.
Technical Support Center: Workup Procedure for the Synthesis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
<content_type>
Welcome to the technical support guide for the synthesis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup procedure for this important synthetic intermediate. Our goal is to equip you with the necessary knowledge to troubleshoot common issues and optimize your experimental outcomes.
I. Introduction to the Synthesis and Workup
The synthesis of this compound is typically achieved through the nitration of 1-methyl-4-(trifluoromethyl)benzene.[1] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The presence of the trifluoromethyl group (-CF3), a strong electron-withdrawing group, and the methyl group (-CH3), an electron-donating group, directs the regioselectivity of the nitration.
The workup procedure is a critical phase of the synthesis, aimed at isolating and purifying the desired product from the reaction mixture, which typically contains strong acids, unreacted starting materials, and potential side products. A robust workup is essential for achieving high purity and yield.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the workup of this compound in a question-and-answer format.
Q1: After quenching the reaction mixture with ice/water, my product has oiled out instead of precipitating as a solid. How should I proceed?
A1: This is a common occurrence, as the product may be an oil or have a low melting point, or its solubility might be higher than expected in the acidic aqueous layer.
Causality: The product's physical state can be influenced by residual solvents or impurities. The highly acidic environment can also affect its solubility characteristics.
Recommended Protocol:
-
Liquid-Liquid Extraction: Do not attempt to filter the oily mixture. Instead, transfer the entire quenched reaction mixture to a separatory funnel.
-
Solvent Selection: Extract the aqueous layer with a suitable water-immiscible organic solvent. Dichloromethane (DCM) or ethyl acetate are common choices. Perform the extraction three times to ensure complete recovery of the product.[2]
-
Washing: Combine the organic extracts. Wash sequentially with:
-
Water, to remove the bulk of the acid.
-
Saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any remaining acid. Be cautious as CO₂ evolution can cause pressure buildup in the separatory funnel. Vent frequently.
-
Brine (saturated NaCl solution), to facilitate the removal of water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Q2: I've isolated my product, but NMR analysis shows the presence of isomeric impurities. How can I improve the purity?
A2: The formation of isomers is a common challenge in electrophilic aromatic substitution reactions. The directing effects of the substituents on the benzene ring are not always perfectly selective.
Causality: While the methyl group is ortho-, para-directing and the trifluoromethyl group is meta-directing, a mixture of isomers can still be formed. The reaction conditions, particularly temperature and the concentration of the nitrating agent, can influence the isomer ratio.
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating isomers.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system is required. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC). The less polar isomer will elute first.
-
-
Recrystallization: If the product is a solid and the isomeric impurity is present in a small amount, recrystallization can be effective.
-
Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, methanol, or a hexane/ethyl acetate mixture are potential candidates.
-
Q3: My overall yield is significantly lower than expected. What are the potential loss points during the workup?
A3: Low yields can result from several factors during the work-up process.
Potential Causes and Solutions:
-
Incomplete Extraction: The product may have some solubility in the aqueous layer, especially if it is not sufficiently neutralized. Ensure thorough extraction by performing multiple extractions with an appropriate organic solvent.
-
Emulsion Formation: During extraction, an emulsion can form at the interface of the organic and aqueous layers, trapping the product. To break an emulsion, you can try adding brine or filtering the mixture through a pad of Celite.
-
Product Volatility: While not extremely volatile, some product may be lost during solvent removal on the rotary evaporator if excessive vacuum or heat is applied.
-
Adsorption on Drying Agent: The product can adsorb to the drying agent, especially if an excessive amount is used. Use the minimum amount of drying agent necessary and wash it with fresh solvent after filtration to recover any adsorbed product.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take during the workup?
A1: Safety is paramount, especially when handling strong acids and nitrated aromatic compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Fume Hood: Perform the entire workup procedure in a well-ventilated fume hood to avoid inhaling any toxic or corrosive vapors.[3]
-
Quenching: The quenching of the reaction mixture with ice/water is highly exothermic. Add the reaction mixture to the ice/water slowly and with constant stirring to control the temperature.
-
Waste Disposal: Neutralize acidic aqueous waste before disposal. Dispose of all chemical waste according to your institution's guidelines.[2]
Q2: How do I properly dispose of the acidic aqueous waste generated during the workup?
A2: The acidic waste from a nitration reaction is corrosive and must be neutralized before disposal.
-
Cooling: Ensure the acidic solution is cool by placing it in an ice bath.
-
Neutralization: Slowly add a base, such as sodium bicarbonate or sodium carbonate, with stirring. This should be done in a large beaker to accommodate any foaming or gas evolution.
-
pH Check: Monitor the pH with litmus paper or a pH meter. Continue adding the base until the pH is neutral (pH 6-8).
-
Disposal: Once neutralized, the aqueous solution can typically be disposed of down the drain with copious amounts of water, but always follow your local regulations.
Q3: What is the expected appearance and physical state of this compound?
A3: this compound is typically a solid at room temperature, often described as an off-white or pale yellow solid.[4] However, as mentioned in the troubleshooting section, it can sometimes be isolated as an oil, especially if impure.
| Property | Value |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.14 g/mol [5] |
| Appearance | Off-white to pale yellow solid[4] |
| Solubility | Slightly soluble in water, soluble in many organic solvents[4] |
IV. Experimental Workflow and Protocols
General Workup Protocol
This protocol provides a step-by-step methodology for the workup and purification of this compound.
Caption: General experimental workflow for the workup and purification of this compound.
Detailed Step-by-Step Protocol:
-
Quenching: Slowly and carefully pour the completed reaction mixture into a beaker containing a stirred slurry of crushed ice and water.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an equal volume of dichloromethane or ethyl acetate.
-
Combine and Wash: Combine the organic extracts in the separatory funnel. Wash the organic layer sequentially with:
-
1 M Sodium Bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Water.
-
Saturated sodium chloride (brine) solution.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification:
-
Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Recrystallization: Alternatively, if the crude product is a solid, it can be purified by recrystallization from a suitable solvent.
-
V. References
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene. Retrieved from
-
ChemBK. (2024). 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
MDPI. (2004). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
-
Wu, Y., Lu, W., Ma, Y.-N., Chen, F., Ren, W., & Chen, X. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 88(16), 11322–11327. [Link]
-
MDPI. (2026). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Retrieved from [Link]
-
ResearchGate. (2025). Intensification and kinetic study of trifluoromethylbenzen nitration with mixed acid in the microreactor. Retrieved from [Link]
-
Coon, C. L., Blucher, W. G., & Hill, M. E. (1973). Aromatic nitration with nitric acid and trifluoromethanesulfonic acid. The Journal of Organic Chemistry, 38(24), 4243–4248. [Link]
-
Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds. Retrieved from
-
Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]
Sources
Technical Support Center: Managing Isomeric Mixtures in Substituted Nitroaromatic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for navigating the complexities of isomeric mixtures in the synthesis of substituted nitroaromatics. As a Senior Application Scientist, I understand that controlling regioselectivity during electrophilic aromatic nitration is a frequent challenge. This guide is designed to provide you with in-depth, field-proven insights and practical solutions to the issues you encounter in the lab. We will move beyond simple procedural lists to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing during the synthesis and purification of substituted nitroaromatics.
Question 1: My nitration reaction is producing an undesirable mixture of ortho, para, and meta isomers. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in electrophilic aromatic nitration hinges on understanding and manipulating the electronic and steric factors that govern the reaction. The formation of multiple isomers is a common issue, but several strategies can be employed to favor the desired product.
Core Principle: Electronic Directing Effects
The substituent already present on the aromatic ring dictates the position of the incoming nitro group. This is due to its electron-donating or electron-withdrawing nature, which influences the stability of the carbocation intermediate (the arenium ion) formed during the reaction.[1]
-
Activating, ortho-, para-directing groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and accelerating the reaction.[2][3] They stabilize the positive charge in the arenium ion, particularly when the nitro group adds to the ortho or para positions.[4] Examples include:
-
Alkyl groups (-CH₃, -C₂H₅)
-
Alkoxy groups (-OCH₃)
-
Hydroxyl groups (-OH)
-
Amino groups (-NH₂) and amides (-NHCOR)[5]
-
-
Deactivating, meta-directing groups: These groups withdraw electron density from the ring, making it less reactive.[6] They destabilize the arenium ion, with the least destabilization occurring when the nitro group adds to the meta position.[7][8] Examples are:
-
Nitro groups (-NO₂)
-
Cyano groups (-CN)
-
Carbonyl groups (-CHO, -COR, -COOH, -COOR)
-
Trifluoromethyl groups (-CF₃)[1]
-
-
Deactivating, ortho-, para-directing groups: Halogens (-F, -Cl, -Br, -I) are a special case. They are deactivating due to their inductive electron withdrawal but direct ortho and para because their lone pairs can stabilize the arenium ion through resonance.[9][10]
Troubleshooting Strategies:
-
Re-evaluate Your Starting Material's Directing Group: Confirm the directing effect of the substituent on your aromatic ring. Sometimes, a group that appears to be a simple ortho-, para-director can have its directing ability altered by the reaction conditions. For example, in strongly acidic nitrating mixtures, an amino group can be protonated to an anilinium ion (-NH₃⁺), which is a powerful meta-director.[11] To avoid this, the amine can be protected, for instance, by acetylation to form an acetanilide, which is an ortho-, para-director.[12]
-
Modify Reaction Conditions to Exploit Kinetic vs. Thermodynamic Control:
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that forms fastest will predominate.[13][14] This pathway has the lowest activation energy.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the most stable product will be the major isomer, provided the reaction is reversible.[15] While aromatic nitration is generally considered irreversible, subtle changes in conditions can influence isomer ratios by affecting the stability of the transition states leading to each isomer.[13]
Parameter Action Rationale Temperature Lower the temperature Favors the kinetically controlled product. Reaction Time Shorten the reaction time Minimizes potential for side reactions or isomerization. -
-
Leverage Steric Hindrance: The size of both the directing group and the incoming electrophile can influence the ortho:para ratio.[16]
-
If your starting material has a bulky substituent (e.g., a tert-butyl group), the para position will be sterically more accessible to the incoming nitro group, leading to a higher yield of the para isomer.[17][18]
-
Conversely, if you desire the ortho product, a less bulky directing group and a smaller nitrating agent might be beneficial.
-
-
Consider Advanced Nitration Methods for Enhanced Regioselectivity:
-
Zeolite Catalysis: Using solid acid catalysts like zeolites can provide shape-selectivity, favoring the formation of the less sterically hindered para isomer.[19][20] The confined environment within the zeolite pores can restrict the formation of the bulkier ortho isomer.
-
ipso-Nitration: This technique involves the nitration at a position already occupied by a substituent (like a carboxylic or boronic acid group), which is then displaced.[21][22] This can offer excellent regioselectivity if the directing group can be installed at the desired position beforehand.
-
Decision Workflow for Improving Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
Question 2: I've tried to improve the regioselectivity of my nitration, but I still have a significant amount of an unwanted isomer. What are the most effective methods for separating nitroaromatic isomers?
Answer:
The separation of nitroaromatic isomers can be challenging due to their often similar physical properties.[23] However, a range of techniques, from classical laboratory methods to industrial-scale processes, can be employed. The best method will depend on the specific isomers, the scale of your synthesis, and the required purity.
Separation Strategies:
-
Fractional Crystallization: This is often the first method to try, especially on a larger scale. It relies on differences in the solubility of the isomers in a particular solvent at a given temperature.
-
Protocol: Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent. Allow the solution to cool slowly. The least soluble isomer will crystallize out first. The process may need to be repeated to achieve high purity.
-
-
Chromatography: This is a highly versatile and powerful technique for isomer separation.
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC can be used. Phenyl-hexyl or C18 columns are commonly employed for separating nitroaromatics.[24] The choice of mobile phase (e.g., mixtures of water, acetonitrile, and methanol) is critical for achieving good resolution.[24]
-
Gas Chromatography (GC): For volatile nitroaromatics, GC with detectors like electron capture (ECD) or mass spectrometry (MS) is excellent for analysis and can be adapted for preparative scale in some cases.[25][26]
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that is highly effective for isomer separation and is readily scalable from the lab to industrial production.[27]
-
-
Selective Chemical Reaction: In some cases, one isomer can be selectively reacted to form a new compound that is easily separated from the unreacted isomer(s).
-
Example - Selective Reduction: If one nitro isomer is significantly less sterically hindered than the others, it can sometimes be selectively reduced to the corresponding aniline.[23] The resulting amine has very different acid-base properties and solubility compared to the remaining nitro-isomers, allowing for easy separation by acid-base extraction.[23]
-
-
Adsorptive Separation: On an industrial scale, processes using adsorbents like zeolites can selectively adsorb one isomer from a mixture. For example, specific types of zeolites can be used to selectively adsorb para-nitrotoluene from a mixture of its isomers.[28]
Analytical Quantification of Isomer Ratios
Before attempting a large-scale separation, it's crucial to accurately quantify the composition of your isomeric mixture.
| Technique | Principle | Typical Use Case |
| HPLC | Differential partitioning between a stationary and mobile phase. | Quantitative analysis of a wide range of nitroaromatics.[29] |
| GC | Separation based on volatility and interaction with a stationary phase. | Analysis of volatile and thermally stable nitroaromatics.[25] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Separation of complex isomer and enantiomer mixtures.[30][31] |
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of toluene a classic example of dealing with isomeric mixtures?
A1: The nitration of toluene is a textbook case because the methyl group is a weakly activating, ortho-, para-director.[17] This results in a mixture of 2-nitrotoluene (ortho) and 4-nitrotoluene (para), with a smaller amount of 3-nitrotoluene (meta). The reaction demonstrates the competition between the two primary substitution sites and how factors like temperature and the nitrating agent can influence the ortho:para ratio.[17] Further nitration of the mononitrotoluene mixture leads to dinitrotoluenes, which are precursors to 2,4,6-trinitrotoluene (TNT).[32] The industrial production of these compounds requires careful control of reaction conditions and efficient separation of the isomers.[33]
Q2: Can I use kinetic vs. thermodynamic control to switch between ortho and para products?
A2: While temperature can influence the ortho:para ratio, achieving a complete switch from one to the other solely through kinetic or thermodynamic control is often difficult in nitration reactions because they are generally irreversible.[13] Typically, the para isomer is thermodynamically more stable due to reduced steric hindrance. The ortho position is often kinetically favored because there are two ortho positions available for attack versus one para position. Lowering the reaction temperature may increase the proportion of the ortho isomer, but a mixture is still likely.[16]
Q3: Are there "greener" methods for aromatic nitration that can also help with selectivity?
A3: Yes, significant research is focused on developing more environmentally benign nitration methods. Traditional methods often use a mixture of concentrated nitric and sulfuric acids, which are corrosive and produce significant acid waste.[21][34] Greener alternatives that can also improve regioselectivity include:
-
Solid Acid Catalysts: As mentioned, zeolites can be used to improve para-selectivity and are recyclable.[20]
-
Alternative Nitrating Agents: Reagents like dinitrogen pentoxide (N₂O₅) in conjunction with recyclable ionic liquids have been shown to enhance regioselectivity.[35]
-
Biocatalytic Nitration: While still an emerging field, enzymatic nitration offers the potential for high regioselectivity under mild, aqueous conditions, although substrate scope and yields are current limitations.[36]
Q4: How does the choice of nitrating agent affect the isomer distribution?
A4: The reactivity and size of the electrophile (the nitronium ion, NO₂⁺, or its carrier) can influence isomer ratios. Milder nitrating agents or those that generate the nitronium ion in situ at a controlled rate can sometimes lead to higher selectivity. For example, using tetrabutylammonium nitrate-trifluoroacetic anhydride (TBAN-TFAA) has been shown to provide different, and in some cases exclusive, regioselectivity compared to classical KNO₃-H₂SO₄ mixtures.[37] The choice of solvent can also play a role by affecting the solvation and reactivity of the electrophile.
Experimental Protocols
Protocol 1: General Procedure for a Kinetically Controlled Nitration of Toluene
This protocol aims to favor the formation of the ortho isomer by using a lower temperature.
Materials:
-
Toluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice-water bath
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C.
-
Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C. This creates the nitrating mixture.
-
In a separate flask, cool the toluene to 0 °C.
-
Slowly add the cold nitrating mixture dropwise to the stirred toluene over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Analyze the resulting mixture of nitrotoluene isomers by GC or HPLC to determine the ortho:para ratio.
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Technical Support Center: Catalyst Selection for the Nitration of Deactivated Aromatic Rings
Welcome to the technical support center for the challenging yet crucial process of nitrating deactivated aromatic rings. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of deactivated aromatic rings so challenging compared to activated rings?
The primary challenge lies in the reduced electron density of the aromatic ring. Deactivating groups, such as nitro (-NO₂), cyano (-CN), carboxyl (-COOH), and halogens, withdraw electron density from the π-system of the ring.[1][2][3] This makes the ring less nucleophilic and therefore less susceptible to attack by the electrophile, the nitronium ion (NO₂⁺).[4][5] Consequently, harsher reaction conditions, such as higher temperatures and more potent nitrating agents, are typically required, which can lead to undesirable side reactions and safety hazards.[3][6]
Q2: What is the standard "go-to" catalyst system for nitrating a moderately deactivated aromatic ring?
The classic and most common method is using "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[7][8] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[7][9][10] This system is effective for many deactivated substrates, but careful control of temperature and the acid ratio is crucial to avoid over-nitration and oxidation.[11]
Q3: I'm working with a substrate that is sensitive to strong mineral acids. What are my alternatives to the traditional mixed acid system?
For acid-sensitive substrates, several milder and more selective catalyst systems have been developed. These include:
-
Acyl Nitrates: Generated in situ from nitric acid and an acid anhydride (e.g., acetic anhydride or trifluoroacetic anhydride), these reagents can be effective under less acidic conditions.[12][13][14]
-
Solid Acid Catalysts: Zeolites (particularly Hβ), clays (like montmorillonite), and supported acids (e.g., sulfuric acid on silica gel) offer advantages such as easier work-up, catalyst recyclability, and potentially higher regioselectivity.[12][15][16][17]
-
Metal Triflates: Lanthanide (III) triflates and other metal triflates can catalyze nitration using only nitric acid, with water as the only byproduct, offering a more atom-economical and recyclable option.[18][19][20]
-
Nitronium Salts: Pre-formed nitronium salts like nitronium tetrafluoroborate (NO₂BF₄) are powerful nitrating agents that can be used in non-acidic solvents.[11]
Troubleshooting Guide
Issue 1: Low or No Conversion of the Starting Material
Potential Cause 1: Insufficiently Active Nitrating Agent/Catalyst System. Your deactivated substrate may require a more powerful electrophile than your current system can generate.
Solution:
-
Increase the strength of the mixed acid: Carefully increasing the proportion of sulfuric acid or using fuming sulfuric acid (oleum) can boost the concentration of the nitronium ion.[11] Exercise extreme caution due to the increased reactivity and potential for side reactions.
-
Switch to a more potent system: Consider using a mixed nitric-triflatoboric superacid system or nitronium tetrafluoroborate for highly deactivated substrates.[21]
-
For solid acid catalysts, check for deactivation: Water produced during the reaction can deactivate solid acid catalysts. Consider using a system that removes water azeotropically or regenerating the catalyst before use.[22]
Potential Cause 2: Presence of Water in the Reaction Mixture. Water can quench the nitronium ion and deactivate certain catalysts. This is a common issue when using less than concentrated nitric acid (e.g., 70% HNO₃).[11]
Solution:
-
Use anhydrous conditions: Ensure all reagents and solvents are dry. Using fuming nitric acid or generating anhydrous nitric acid in situ from a nitrate salt (e.g., KNO₃) and concentrated H₂SO₄ can be effective.[11]
-
Employ a dehydrating agent: In some systems, the addition of a dehydrating agent like acetic anhydride can be beneficial.[12][13]
Issue 2: Poor Regioselectivity (Formation of Undesired Isomers)
Potential Cause: Steric Hindrance and Electronic Effects. While deactivating groups are typically meta-directing (with the exception of halogens, which are ortho, para-directing but deactivating), steric hindrance from bulky substituents can influence the product distribution.[4][5][8]
Solution:
-
Utilize shape-selective catalysts: Zeolites, with their defined pore structures, can offer enhanced regioselectivity by sterically favoring the formation of one isomer over another.[15][23][24] For example, zeolite Hβ has been shown to favor the formation of the para-isomer in the nitration of some substituted benzenes.[12][25]
-
Modify the nitrating agent: The choice of nitrating agent can influence the isomer ratio. For instance, using acyl nitrates over zeolite catalysts has been reported to improve para-selectivity for certain deactivated substrates.[25]
Issue 3: Formation of Byproducts (Oxidation, Polynitration)
Potential Cause: Harsh Reaction Conditions. High temperatures and highly concentrated acid systems, often required for deactivated rings, can lead to oxidation of the substrate or the desired product, as well as the addition of multiple nitro groups.[4][26]
Solution:
-
Optimize reaction temperature and time: Carefully control the temperature, often starting at low temperatures (e.g., 0 °C) and slowly warming up as needed.[11] Monitor the reaction progress closely to stop it once the desired conversion is reached to minimize byproduct formation.
-
Use a milder, more selective catalyst: As mentioned in FAQ 3, switching to a solid acid catalyst or a metal triflate system can allow for milder reaction conditions, reducing the likelihood of side reactions.[12][18][27]
-
Protect sensitive functional groups: If your substrate contains functional groups prone to oxidation or reaction with the nitrating agent, consider protecting them before nitration and deprotecting them afterward. For example, anilines are often acetylated to form acetanilides before nitration to prevent oxidation and control regioselectivity.[8]
Catalyst System Comparison
| Catalyst System | Typical Substrates | Advantages | Disadvantages |
| Mixed Acid (HNO₃/H₂SO₄) | Moderately to strongly deactivated rings (e.g., nitrobenzene, benzonitrile) | Inexpensive, widely available, well-understood.[7][8] | Corrosive, produces large amounts of acidic waste, can lead to over-nitration and oxidation.[12] |
| Solid Acid Catalysts (e.g., Zeolite Hβ) | Moderately deactivated rings (e.g., halogenobenzenes, nitrotoluenes) | Recyclable, environmentally friendlier, can offer high regioselectivity.[12][15][16] | Can be deactivated by water, may require specific reaction conditions (e.g., azeotropic water removal).[22] |
| Metal Triflates (e.g., Ln(OTf)₃) | Simple aromatics to moderately deactivated rings | Recyclable, atom-economical (water is the only byproduct), can be used without halogenated solvents.[18][19][27] | Higher initial cost compared to mixed acid. |
| Acyl Nitrates (e.g., from HNO₃/TFAA) | Moderately to strongly deactivated rings | Can be more active than mixed acid under milder conditions, good for acid-sensitive substrates.[12][13] | The anhydride reagent can be expensive, and the reaction can be vigorous. |
| Nitronium Salts (e.g., NO₂BF₄) | A wide range of deactivated rings | Powerful nitrating agent, can be used in non-acidic solvents.[11] | Commercially expensive, moisture-sensitive. |
Experimental Protocols & Visualizations
Workflow for Catalyst Selection
The following diagram illustrates a decision-making process for selecting an appropriate catalyst system for the nitration of a deactivated aromatic ring.
Caption: A decision tree for selecting a suitable catalyst system.
Mechanism of Mixed Acid Nitration
The following diagram illustrates the generally accepted mechanism for electrophilic aromatic substitution using a mixed acid system.
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Navigating the Nuances of Nitration: A Technical Guide to Solvent Effects in the Synthesis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
For Immediate Release
The nitration of 4-(trifluoromethyl)toluene to yield 1-Methyl-2-nitro-4-(trifluoromethyl)benzene is a well-established yet sensitive transformation. The choice of solvent is paramount, profoundly influencing reaction rate, regioselectivity, and the formation of unwanted byproducts. This guide will delve into the causality behind these solvent effects, offering practical solutions to common experimental challenges.
Core Principles: The Role of the Solvent in Electrophilic Aromatic Nitration
The nitration of an aromatic ring proceeds via the attack of a nitronium ion (NO₂⁺), a potent electrophile. The solvent's role extends beyond merely dissolving the reactants; it actively participates in the reaction mechanism by stabilizing intermediates and influencing the electrophilicity of the nitrating agent.[1]
In the context of 4-(trifluoromethyl)toluene, the trifluoromethyl group is strongly deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these directing effects makes the precise control of reaction conditions, particularly the solvent, essential for achieving the desired 2-nitro isomer.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the synthesis of this compound, with a focus on solvent-related causes and solutions.
Q1: My reaction yield is consistently low. Could the solvent be the culprit?
A1: Absolutely. Low yields can often be traced back to an inappropriate solvent choice. Here are a few ways your solvent could be hindering the reaction:
-
Poor Solubility of Reactants: If the 4-(trifluoromethyl)toluene or the nitrating agent has poor solubility in the chosen solvent, the reaction will be slow and incomplete. For instance, while non-polar solvents might be desirable for regioselectivity, they may not adequately dissolve the nitrating agent.
-
Deactivation of the Nitrating Agent: Protic solvents, such as alcohols or water, can solvate the nitronium ion, reducing its electrophilicity and consequently slowing down the reaction.
-
Side Reactions Promoted by the Solvent: Some solvents can participate in or promote side reactions. For example, highly reactive solvents may be nitrated themselves, consuming the nitrating agent and complicating purification.
Troubleshooting Steps:
-
Assess Reactant Solubility: Before running the reaction, perform a simple solubility test of your starting material and nitrating agent in the intended solvent at the reaction temperature.
-
Consider a Co-solvent System: If a single solvent does not provide adequate solubility and the desired reactivity, a co-solvent system can be employed. For example, a small amount of a more polar solvent can be added to a non-polar solvent to improve the solubility of the nitrating agent.
-
Switch to an Inert, Aprotic Solvent: Solvents like dichloromethane, acetonitrile, or sulfolane are generally good choices for nitration as they are relatively inert and can dissolve a range of reactants.[2]
Q2: I am observing a significant amount of the undesired 3-nitro isomer. How can I improve the regioselectivity for the 2-nitro product?
A2: The formation of the meta-isomer (3-nitro) is a known challenge in the nitration of substrates with competing directing groups. Solvent polarity plays a crucial role in directing the electrophilic attack.
-
Influence of Solvent Polarity: Less polar solvents have been shown to decrease the formation of the meta-isomer in the nitration of toluene.[2][3] This is attributed to the stabilization of the transition state leading to the ortho and para products. While the exact mechanism is complex, it is believed that less polar solvents do not solvate the nitronium ion as strongly, leading to a more "naked" and reactive electrophile that is more sensitive to the directing effects of the activating methyl group.
Troubleshooting Steps:
-
Employ a Non-Polar Solvent: Consider switching from a polar solvent like nitromethane to a less polar one such as dichloromethane or carbon tetrachloride.[3]
-
Optimize Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. The formation of the thermodynamically less stable ortho-isomer is often favored at lower temperatures.
-
Utilize a Bulky Nitrating Agent: While not strictly a solvent effect, using a bulkier nitrating agent in a non-polar solvent can sterically hinder attack at the more crowded ortho position, potentially favoring the para-isomer if that is an acceptable alternative.
Q3: My reaction is producing a lot of dark, tar-like byproducts, making purification difficult. What is causing this and how can I prevent it?
A3: The formation of dark, polymeric materials is often a sign of over-nitration or oxidative side reactions.[4][5] The solvent can contribute to this issue in several ways:
-
Promoting Over-Nitration: Highly polar solvents can increase the reactivity of the nitrating system, leading to the dinitration of the product.
-
Instability of Reactants or Products: The chosen solvent may not be suitable for the stability of the starting material or the product, leading to decomposition.
Troubleshooting Steps:
-
Control Reaction Temperature: This is the most critical parameter to control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. An ice bath is often recommended for the addition of the nitrating agent.[6]
-
Slow Addition of the Nitrating Agent: Add the nitrating agent dropwise to the solution of the substrate to maintain a low concentration of the electrophile and control the exotherm.[6]
-
Choose a More Inert Solvent: Ensure your solvent is not contributing to oxidative side reactions. Dichloromethane is a common and generally inert choice.
Q4: I am struggling to separate the 2-nitro isomer from other isomers and byproducts. Does the reaction solvent impact purification?
A4: Yes, the reaction solvent can have a significant impact on the ease of purification.
-
Residual Solvent Removal: High-boiling point solvents like DMF or DMSO can be difficult to remove completely and may interfere with subsequent purification steps like column chromatography.[7]
-
Solubility of Isomers: The solubility of the different nitro isomers can vary in different solvents. This can be exploited during workup and purification.
Troubleshooting Steps:
-
Select a Volatile Solvent: Whenever possible, choose a solvent with a relatively low boiling point, such as dichloromethane or diethyl ether, to facilitate its removal after the reaction.[6]
-
Liquid-Liquid Extraction: If your product does not precipitate upon quenching the reaction, a liquid-liquid extraction with a suitable organic solvent is necessary.[4]
-
Fractional Crystallization: If the isomeric products are solids with different solubilities in a particular solvent system, fractional crystallization can be an effective purification method.[4]
-
Column Chromatography: This is often the most effective method for separating isomers with similar polarities. Careful selection of the eluent system is crucial.[4]
Experimental Protocol: A Starting Point for Optimization
The following protocol for the nitration of 4-(trifluoromethyl)toluene serves as a general guideline. Researchers are encouraged to optimize the conditions, particularly the solvent, based on their specific experimental setup and desired outcomes.
Materials:
-
4-(Trifluoromethyl)toluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) (or other solvent of choice)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethyl)toluene in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of 4-(trifluoromethyl)toluene over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[6]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound isomer.
Data Presentation: The Impact of Solvent on Isomer Distribution
| Solvent | Polarity | Expected Impact on 2-Nitro Isomer Formation | Expected Impact on 3-Nitro (meta) Isomer Formation |
| Dichloromethane | Low | Favorable | Low |
| Carbon Tetrachloride | Low | Favorable | Very Low |
| Acetonitrile | High | May decrease ortho/para ratio | May increase |
| Nitromethane | High | May decrease ortho/para ratio | Higher |
| Sulfolane | High | May decrease ortho/para ratio | Higher |
Note: This table provides a general guideline. The actual isomer distribution will also depend on other reaction parameters such as temperature and the specific nitrating agent used.
Logical Workflow for Solvent Selection and Troubleshooting
Caption: A logical workflow for solvent selection and troubleshooting in the synthesis of this compound.
Concluding Remarks
The synthesis of this compound is a nuanced process where the choice of solvent is a critical determinant of success. By understanding the underlying principles of how solvents influence electrophilic aromatic nitration and by adopting a systematic approach to troubleshooting, researchers can significantly improve yields, enhance regioselectivity, and simplify purification. This guide provides a foundational framework for navigating these challenges, empowering scientists to achieve their synthetic goals with greater efficiency and confidence.
References
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Nastała, A., & Maksimowski, P. (2023). Review of the Methods for Selective Nitration of Toluene. Central European Journal of Energetic Materials, 20(3), 97-113. [Link]
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Chem LibreTexts. (2020). Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]
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Nastała, A., & Maksimowski, P. (2023). Review of the Methods for Selective Nitration of Toluene. ResearchGate. [Link]
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Howell, S. G., & Springer, J. (n.d.). A Practical Approach To Choosing A Substitute Solvent. P2 InfoHouse. [Link]
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Laali, K. K., & Gettwert, V. J. (2001). Electrophilic nitration of aromatics in ionic liquid solvents. The Journal of Organic Chemistry, 66(1), 35-40. [Link]
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EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
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Parker, A. J. (1969). Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical Reviews, 69(1), 1-32. [Link]
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Olah, G. A., Lin, H. C., Olah, J. A., & Narang, S. C. (1978). Electrophilic and free radical nitration of benzene and toluene with various nitrating agents. Proceedings of the National Academy of Sciences, 75(3), 1045-1049. [Link]
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Nieves-Quinones, Y., & Singleton, D. A. (2016). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 138(48), 15682-15693. [Link]
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Wagen, C. (2022, September 10). Singleton Saturday: Nitration of Toluene. Corin Wagen. [Link]
-
Thigulla, Y. (2014, October 22). How can one remove nitrobenzene from reaction mixture without column chromatography? ResearchGate. [Link]
-
Olah, G. A., & Lin, H. C. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 75(2), 545-548. [Link]
-
Olah, G. A., & Lin, H. C. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. PMC. [Link]
-
Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Laali, K. K., & Gettwert, V. J. (2001). Electrophilic Nitration of Aromatics in Ionic Liquid Solvents. ResearchGate. [Link]
- Google Patents. (n.d.). Process for the synthesis of organic compounds.
-
Organic Chemistry Portal. (n.d.). 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. [Link]
-
ResearchGate. (n.d.). Solvent‐ free nitration of toluene in presence of SO4²⁻/WO3. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry and Biochemistry. [Link]
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Patel, H. D., & Patel, K. D. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]
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Moore, W. R., & Winston, A. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
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Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). green solvent selection guides. White Rose Research Online. [Link]
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Technical Support Center: Temperature Control in the Nitration of 4-(Trifluoromethyl)toluene
From the desk of the Senior Application Scientist:
Welcome to the technical support center. This guide is designed for professionals engaged in the synthesis and development of nitroaromatic compounds, specifically focusing on the challenges of temperature control during the nitration of 4-(trifluoromethyl)toluene. The highly exothermic nature of nitration, coupled with the unique electronic properties of the trifluoromethyl substituent, presents a distinct set of challenges. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure your experiments are safe, reproducible, and yield high-quality products.
Part 1: Foundational Principles & Core FAQs
This section addresses the fundamental "why" behind the stringent temperature protocols for this specific reaction.
Q1: Why is precise temperature control so paramount in the nitration of 4-(trifluoromethyl)toluene?
A1: Precise temperature control is the single most critical parameter for ensuring safety, selectivity, and yield in this reaction. The reasoning is threefold:
-
Exothermic Nature & Runaway Risk: Aromatic nitration is a highly exothermic process. The heat of reaction for the mononitration of toluene, a similar substrate, is approximately -125 kJ/mol[1]. If this heat is not dissipated efficiently, the reaction rate will accelerate, generating even more heat. This feedback loop can lead to a "runaway reaction," a dangerous situation characterized by a rapid, uncontrolled increase in temperature and pressure that can result in violent decomposition or explosion.[2][3]
-
Control of Side Reactions: Elevated temperatures promote undesirable side reactions. The most common issues are polynitration (the formation of dinitro- and trinitro- species) and oxidation of the aromatic ring by hot, concentrated nitric acid.[2] These byproducts complicate purification and significantly reduce the yield of the desired 3-nitro-4-(trifluoromethyl)toluene.
-
Reagent Stability: The nitrating mixture itself, typically a combination of nitric and sulfuric acids, can decompose at higher temperatures, leading to the formation of nitrogen oxides (NOx) and reducing the concentration of the active electrophile, the nitronium ion (NO₂⁺).[2]
Q2: How does the trifluoromethyl (-CF3) group influence the required temperature conditions compared to unsubstituted toluene?
A2: The trifluoromethyl group has a profound electronic effect that dictates the reaction conditions. Unlike the electron-donating methyl group in toluene, which activates the ring towards electrophilic attack, the -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine.[4][5]
-
Deactivation: This strong deactivation means that 4-(trifluoromethyl)toluene reacts much more slowly than toluene. Consequently, more "forcing" conditions may be required to achieve a reasonable reaction rate. This often translates to a slightly higher reaction temperature or a longer reaction time compared to the nitration of toluene.[4]
-
Directing Effect: The -CF3 group is a meta-director in electrophilic aromatic substitution.[5] Therefore, the primary product expected is 3-nitro-4-(trifluoromethyl)toluene. Temperature control is crucial for maintaining this regioselectivity and preventing the formation of other isomers that might arise under more aggressive conditions.
-
Balancing Act: While the substrate is deactivated, the nitration reaction itself remains highly exothermic. The challenge lies in finding the "sweet spot"—a temperature high enough to drive the reaction forward at a practical rate but low enough to prevent thermal runaway and minimize side product formation.
Q3: What are the primary consequences of specific temperature deviations?
A3: Deviations from the optimal temperature range can lead to a cascade of negative outcomes. The table below summarizes these issues.
| Temperature Deviation | Potential Consequences | Recommended Action |
| Too High (> Optimal Range) | - Increased risk of thermal runaway.[2][3] - Formation of dinitrated byproducts.[2] - Oxidation of the substrate. - Decomposition of nitric acid, forming NOx gases. | Immediately enhance cooling, slow or stop reagent addition, and prepare for emergency quenching if control is lost. |
| Too Low (< Optimal Range) | - Reaction may be impractically slow or fail to initiate. - Accumulation of unreacted nitrating agent, creating a latent runaway hazard if cooling fails later. | Cautiously allow the temperature to rise in small increments. Ensure the reaction has initiated before continuing the full addition of reagents.[2] |
| Temperature Spikes (Poor Mixing) | - Localized overheating leading to byproduct formation even if the bulk temperature appears normal. - Can initiate a runaway reaction in a localized spot that spreads rapidly. | Increase stirring speed to ensure efficient heat transfer from the reaction mixture to the cooling bath.[6] |
Part 2: Experimental Protocol & Best Practices
Adherence to a robust protocol is the foundation of a successful and safe experiment.
Q4: What is the recommended temperature range for this reaction, and how should it be maintained?
A4: For the nitration of a deactivated substrate like 4-(trifluoromethyl)toluene, a common starting point is a temperature range of 0°C to 10°C . However, the optimal temperature may vary based on the concentration of the acids and the desired reaction time.
The temperature should be maintained by using an appropriate cooling bath (e.g., an ice-water bath for 0°C or an ice-salt bath for sub-zero temperatures) and by controlling the rate of addition of the nitrating agent. The heat generated by the reaction should be balanced by the cooling capacity of the setup.
Q5: What is the best practice for setting up the cooling system and monitoring the internal temperature?
A5: A self-validating system where you can trust your temperature readings and control is essential. Do not rely on external bath temperature alone.
Detailed Protocol for Temperature-Controlled Nitration Setup:
-
Vessel Selection: Choose a reaction flask that is appropriately sized. A flask that is 50-75% full at the end of the reaction allows for adequate headspace and efficient stirring.
-
Cooling Bath: Place the reaction flask in a cooling bath (e.g., a large crystallizing dish or insulated container) with sufficient volume to buffer temperature changes. Ensure the bath level is higher than the reaction mixture level inside the flask.
-
Stirring: Use a magnetic stir bar or overhead stirrer that provides vigorous agitation. This is crucial for ensuring thermal homogeneity and preventing localized hotspots.[6]
-
Internal Thermometer: This is the most critical monitoring tool. Insert a thermometer or thermocouple probe directly into the reaction mixture. The probe tip should be submerged well below the surface of the liquid but not touching the flask walls or bottom. This provides a true reading of the reaction temperature.[2]
-
Reagent Addition: Use a pressure-equalizing dropping funnel for the slow, dropwise addition of the nitrating agent (or the substrate, depending on your specific procedure). The rate of addition is your primary means of controlling the rate of heat generation.
-
Initial Cooling: Before adding any reagents, cool the initial solvent and substrate in the flask to the target temperature (e.g., 0°C).
-
Controlled Addition: Begin the dropwise addition of the second reagent. Monitor the internal temperature closely. If the temperature rises more than 2-3°C above the setpoint, stop the addition until the cooling system brings the temperature back down.
-
Post-Addition Stirring: After the addition is complete, continue to stir the mixture in the cooling bath for the prescribed time to ensure the reaction goes to completion.
Caption: Decision tree for troubleshooting temperature-related issues.
References
- BenchChem. (2025). Kinetic vs.
- Foundations of Chemical and Biological Engineering I. Kinetic & Thermodynamic Control. LibreTexts.
- Li, S., Zhang, X., Ji, D., & Zhao, Y. (2022). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Chemical Engineering Science.
- BenchChem. (2025).
- Wikipedia. Thermodynamic and kinetic reaction control. Wikipedia.
- Dalal Institute. Kinetic and Thermodynamic Control. Dalal Institute.
- Lee, T. C. (1988). Understanding product optimization: Kinetic versus thermodynamic control.
- Hermann, H., Gebauer, J., & Konieczny, P. (1996). Industrial Nitration of Toluene to Dinitrotoluene. In Nitration: Recent Laboratory and Industrial Developments (Vol. 623, pp. 234-249). American Chemical Society.
- Nastała, A., & Maksimowski, P. (2023). Review of the Methods for Selective Nitration of Toluene. Central European Journal of Engineering.
- Ducry, J., et al. (2015). Safety enhancement by transposition of the nitration of toluene from semi-batch reactor to continuous intensified heat exchanger.
- Organic Chemistry 335. (2001).
- Leleu, J. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- University of California, Davis.
- Unknown Author. (n.d.).
- Biswas, T. (2023, November 30).
- Hermann, H., Gebauer, J., & Konieczny, P. (1996). Industrial Nitration of Toluene to Dinitrotoluene. ACS Symposium Series, 623, 234-249.
Sources
Technical Support Center: Synthesis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis and analysis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We will move beyond simple protocols to explore the mechanistic underpinnings of byproduct formation and provide robust, field-tested solutions for troubleshooting and analysis.
Troubleshooting Guide: Common Synthetic Issues
This section addresses specific problems you may encounter during the synthesis, which is typically achieved via the electrophilic nitration of 1-methyl-4-(trifluoromethyl)benzene.
Q1: My post-reaction analysis (GC-MS/LC-MS) shows a significant impurity with the same mass-to-charge ratio (m/z) as my desired product. What is it and how can I avoid it?
A1: This is almost certainly an isomeric byproduct. The formation of isomers is dictated by the directing effects of the substituents on the starting material, 1-methyl-4-(trifluoromethyl)benzene.
-
Mechanistic Insight: Your starting material has two substituents with competing and reinforcing directing effects:
-
Methyl Group (-CH₃): An activating, ortho-, para-director. It encourages electrophilic attack at the 2, 6, and 4 positions. Since the 4-position is blocked by the -CF₃ group, it strongly directs to the 2- and 6- positions.
-
Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-director due to its powerful electron-withdrawing inductive effect. It directs incoming electrophiles to the 2- and 6- positions.
Both groups favor the formation of the desired This compound . However, a minor product, 1-methyl-3-nitro-4-(trifluoromethyl)benzene , can form from attack at the 3-position, which is meta to the methyl group and ortho to the trifluoromethyl group. While electronically disfavored, it can occur, particularly under suboptimal conditions.[1][2]
-
-
Troubleshooting & Validation:
-
Confirm Identity: The identity of the isomer can be definitively confirmed using ¹H NMR spectroscopy. The aromatic proton coupling patterns for the 2-nitro and 3-nitro isomers will be distinct. The desired product will show characteristic aromatic proton signals in the downfield region, with H-3 appearing as a doublet around 7.8-8.2 ppm.[3]
-
Minimize Formation: Isomer formation is often kinetically controlled. To favor the thermodynamically more stable and electronically preferred 2-nitro product, ensure precise temperature control. Running the reaction at the lowest effective temperature (e.g., -10 °C to 5 °C) can significantly enhance regioselectivity.[4]
-
Diagram: Regioselectivity in the Nitration of 1-Methyl-4-(trifluoromethyl)benzene
Caption: Directing effects favor the 2-nitro isomer.
Q2: My reaction has produced a significant amount of a higher molecular weight compound, likely a dinitrated product. How can I prevent this?
A2: The formation of dinitrotoluene derivatives is a classic sign of overly harsh reaction conditions.[5] The initial product, this compound, is less reactive than the starting material due to the addition of the deactivating nitro group, but it can still undergo a second nitration if the conditions are too forcing.
-
Causality:
-
Excess Nitrating Agent: Using a large excess of the nitric acid/sulfuric acid mixture increases the concentration of the active nitronium ion (NO₂⁺), driving the reaction towards dinitration.
-
Elevated Temperature: Higher temperatures provide the activation energy needed to overcome the deactivated ring's resistance to a second substitution. Reaction temperatures above room temperature are particularly problematic.[4]
-
Extended Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to the slow formation of the dinitrated byproduct.
-
-
Troubleshooting & Validation:
-
Stoichiometry Control: Use a controlled molar equivalent of nitric acid, typically between 1.05 and 1.2 equivalents relative to the starting material.
-
Temperature Management: Maintain a strict temperature protocol. Add the nitrating agent dropwise to the substrate solution while maintaining a low temperature (e.g., -10 °C to 5 °C) using an ice-salt bath.[4] After the addition is complete, allow the reaction to warm slowly to room temperature but avoid any exothermic runaway.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or a rapid GC analysis to monitor the consumption of the starting material. Quench the reaction promptly once the starting material has been consumed to prevent over-reaction.
-
| Parameter | Recommended Protocol | Protocol Prone to Dinitration |
| Temperature | -10 °C to 5 °C during addition; slow warm to RT | > 25 °C (uncontrolled exotherm) |
| Nitric Acid | 1.05 - 1.2 molar equivalents | > 1.5 molar equivalents |
| Reaction Time | Monitor by TLC/GC; quench upon completion | Fixed, extended time (e.g., >12 hours) |
| Table 1: Comparison of reaction conditions for minimizing dinitration. |
Q3: My reaction yield is low, and the crude product is a dark, tarry substance. What is the likely cause?
A3: Low yields accompanied by tar formation often point to oxidative side reactions. Concentrated nitric acid is a powerful oxidizing agent, and the benzylic protons of the methyl group are susceptible to oxidation, especially at elevated temperatures. This can lead to the formation of nitro-trifluoromethyl-benzoic acid and other degradation products.
-
Causality:
-
Poor Temperature Control: An uncontrolled exotherm during the addition of the nitrating agent is the most common cause.[5]
-
Incorrect Reagent Addition: Adding the substrate to the nitrating acid can create localized "hot spots" with a high concentration of the oxidant, promoting degradation. The correct procedure is to add the nitrating acid slowly to the substrate.[4]
-
-
Troubleshooting & Validation:
-
Strict Temperature Control: Use a three-necked flask equipped with a thermometer, an addition funnel, and a stirrer to ensure the internal temperature never exceeds the set limit (e.g., 5 °C) during addition.
-
Proper Reagent Handling: Pre-cool both the substrate solution and the nitrating acid before beginning the addition.
-
Work-up: After quenching the reaction with ice water, a wash with a mild base like sodium bicarbonate solution can help remove acidic, oxidized byproducts.[5]
-
Frequently Asked Questions (FAQs)
Q4: What is the most effective analytical workflow for characterizing the purity and byproduct profile of my crude this compound?
A4: A multi-technique approach is essential for a comprehensive analysis. No single technique provides all the necessary information.
-
Recommended Workflow:
-
Initial Assessment (TLC): Use Thin Layer Chromatography for a quick, qualitative check of the reaction's progress and the complexity of the crude mixture.
-
Separation & Identification (GC-MS): Gas Chromatography-Mass Spectrometry is the workhorse for this analysis. It will separate the desired product from isomeric byproducts and unreacted starting material. The mass spectrometer provides molecular weight confirmation.[6][7]
-
Structural Confirmation (NMR): Nuclear Magnetic Resonance spectroscopy (¹H, ¹³C, and ¹⁹F) is crucial for unambiguous structure confirmation of the main product and any isolated byproducts. ¹H NMR can be used to determine the ratio of isomers in the mixture.[3][8]
-
Quantitative Purity (HPLC/qNMR): For high-accuracy purity determination, High-Performance Liquid Chromatography with a UV detector is standard. Alternatively, Quantitative NMR (qNMR) can be used if an appropriate internal standard is chosen.
-
Diagram: Analytical Workflow for Product Characterization
Caption: A multi-step workflow for product analysis.
Q5: What is the recommended laboratory-scale protocol for the synthesis?
A5: The following protocol emphasizes safety and control to minimize byproduct formation.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: Prepare the nitrating agent by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) in a flask submerged in an ice bath. Allow the mixture to cool to 0-5 °C.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, dissolve 1-methyl-4-(trifluoromethyl)benzene (1.0 eq) in a suitable solvent like dichloromethane or, if preferred, use the neat substrate. Cool the flask to -10 °C using an ice-salt bath.
-
Nitration: Slowly add the cold nitrating acid dropwise to the stirred substrate solution over 1-2 hours, ensuring the internal temperature does not rise above -5 °C.[4]
-
Reaction Monitoring: After the addition is complete, let the mixture stir at 0 °C for an additional hour. Monitor the reaction's progress by TLC or GC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with water, 10% sodium bicarbonate solution, and finally with brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel.
Q6: How can I effectively purify the final product?
A6: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile method for removing both isomeric byproducts and baseline impurities. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
-
Vacuum Distillation: For larger scales where chromatography is impractical, vacuum distillation can be effective for separating the product from less volatile (dinitrated, oxidized) or more volatile (starting material) impurities. The boiling point of the related compound 1-methyl-4-nitro-2-(trifluoromethyl)benzene is reported around 220 °C at atmospheric pressure, so vacuum will be necessary.[9]
-
Recrystallization: The product is a low-melting solid (m.p. 34-35 °C).[3] Recrystallization from a suitable solvent system (e.g., methanol/water or hexane) at low temperatures can be an effective method for achieving high purity, provided the major impurity is not the 3-nitro isomer, which may co-crystallize.
References
-
Smolecule. (2023). This compound. Link
-
ResearchGate. (2022). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene. Link
-
Guidechem. (n.d.). What is the background and overview of 1-Methyl-4-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]-piperazine?Link
-
Supporting Information. (n.d.). 1-nitro-4-(trifluoromethyl)benzene (2i). Link
-
ResearchGate. (2016). Extraction of toluene for GC analysis?Link
-
Santa Cruz Biotechnology. (n.d.). This compound. Link
-
BLDpharm. (n.d.). 65754-26-9 | this compound. Link
-
University Lecture Slides. (n.d.). Electrophilic Aromatic Substitution. Link
-
SCION Instruments. (n.d.). ASTM D5769 - Standard Test Method by GC-MS. Link
-
ResearchGate. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Link
-
ChemBK. (2024). 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. Link
-
OC-Praktikum. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Link
-
Singleton, J. M., et al. (2017). Dynamics and the Regiochemistry of Nitration of Toluene. PMC - NIH. Link
-
University of Houston-Downtown. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Link
-
NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Link
Sources
- 1. columbia.edu [columbia.edu]
- 2. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 65754-26-9 [smolecule.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. cerritos.edu [cerritos.edu]
- 6. researchgate.net [researchgate.net]
- 7. ASTM D5769 - Standard Test Method by GC-MS [scioninstruments.com]
- 8. rsc.org [rsc.org]
- 9. chembk.com [chembk.com]
Technical Support Center: Scale-Up of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene Synthesis
Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the production of this important chemical intermediate. As your Senior Application Scientist, I will not only provide procedural steps but also the underlying scientific principles to empower you to make informed decisions during your process development and scale-up activities.
Introduction: The Chemistry and its Challenges
This compound is typically synthesized via the electrophilic aromatic nitration of 1-methyl-4-(trifluoromethyl)benzene. This reaction, while conceptually straightforward, presents significant challenges upon scale-up, primarily due to its highly exothermic nature and the potential for side reactions.[1][2] A thorough understanding of the reaction mechanism, kinetics, and thermodynamics is crucial for a safe and efficient process.
The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho, para-director, while the trifluoromethyl group is a deactivating, meta-director.[3] These effects work in concert to direct the incoming nitro group primarily to the 2-position, which is ortho to the activating methyl group and meta to the deactivating trifluoromethyl group.
Caption: Directing effects of substituents on nitration.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol provides a starting point for the laboratory-scale synthesis of this compound. It is essential to perform a thorough safety assessment before conducting this experiment.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 1-Methyl-4-(trifluoromethyl)benzene | 162.14 | 1.28 | 16.2 g | 0.1 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 1.84 | 40 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 1.42 | 10 mL | ~0.16 |
| Dichloromethane (DCM) | 84.93 | 1.33 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | 10 g | - |
| Crushed Ice | - | - | 200 g | - |
Procedure
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 40 mL of concentrated sulfuric acid. While maintaining the temperature below 10 °C, add 10 mL of concentrated nitric acid dropwise with vigorous stirring.[4]
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 16.2 g of 1-methyl-4-(trifluoromethyl)benzene in 20 mL of dichloromethane. Cool the solution to 0-5 °C using an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture to the solution of the starting material via the dropping funnel over a period of at least one hour. It is critical to maintain the internal reaction temperature between 0-5 °C throughout the addition.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Quenching: Carefully pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 25 mL) until effervescence ceases, and finally with brine (50 mL).[5]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the desired this compound.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired 2-Nitro Isomer | - Incomplete reaction due to insufficient reaction time or low temperature.- Loss of product during work-up. | - Extend the reaction time and monitor by TLC/GC until the starting material is consumed.- Ensure efficient extraction and minimize transfers. |
| Formation of Significant Amounts of Other Isomers | - Incorrect reaction temperature leading to reduced regioselectivity.- Impure starting material. | - Strictly maintain the reaction temperature between 0-5 °C.- Verify the purity of the 1-methyl-4-(trifluoromethyl)benzene before use. |
| Runaway Reaction or Exotherm | - Addition of nitrating mixture is too fast.- Inadequate cooling or inefficient stirring. | - Immediately stop the addition of the nitrating mixture and enhance cooling.- Add the nitrating mixture dropwise with continuous temperature monitoring.[1]- Ensure vigorous and efficient stirring to prevent localized hot spots. |
| Product is Dark or Contains Tar-like Impurities | - Overheating during the reaction, leading to oxidation and decomposition.- Presence of excess nitric acid during work-up. | - Maintain strict temperature control.- Ensure thorough washing with sodium bicarbonate to remove all residual acids. |
| Formation of Dinitrated Byproducts | - Reaction temperature is too high.- Excess of nitrating agent. | - Lower the reaction temperature.- Use a stoichiometric amount or a slight excess of the nitrating agent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when scaling up this nitration reaction?
A1: The primary safety concern is the management of the reaction exotherm. Nitration reactions are highly energetic, and the heat generated can lead to a thermal runaway if not effectively removed.[1][2] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. It is imperative to have a robust cooling system and a well-controlled addition rate of the nitrating agent. For industrial-scale production, continuous flow reactors are often a safer alternative to batch reactors due to their superior heat transfer capabilities.[2]
Q2: How can I effectively monitor the progress of the reaction?
A2: The reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC). For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. For GC analysis, a capillary column suitable for separating aromatic isomers should be used.
Q3: What are the expected byproducts, and how can they be minimized?
A3: The main byproducts are other positional isomers of the mononitrated product and dinitrated compounds. The formation of these byproducts can be minimized by maintaining a low reaction temperature (0-5 °C) to enhance regioselectivity and by using a controlled stoichiometry of the nitrating agent to avoid dinitration.[6] Oxidation of the methyl group is also a potential side reaction if the temperature is not well-controlled.
Q4: What is the purpose of each washing step during the work-up?
A4: The initial water wash removes the bulk of the sulfuric and nitric acids. The subsequent wash with a saturated sodium bicarbonate solution neutralizes any remaining acidic residues and removes acidic byproducts.[5] The final wash with brine helps to remove any remaining water from the organic layer before drying.
Q5: Are there alternative nitrating agents that are safer for scale-up?
A5: While the mixed acid system (HNO₃/H₂SO₄) is the most common, other nitrating agents can be used. For example, nitronium tetrafluoroborate (NO₂BF₄) is a milder and more selective nitrating agent, but it is also more expensive.[7] The choice of nitrating agent will depend on the desired scale, cost considerations, and safety requirements.
References
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes. Retrieved from [Link]
-
Chemguide. (n.d.). The nitration of benzene. Retrieved from [Link]
- Clark, J. (2001). Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene.
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]
- Google Patents. (n.d.). Controlling temperature of nitration reactions.
- Google Patents. (n.d.). Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)]-benzyl nitrate.
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
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Validation & Comparative
A Comprehensive Guide to the Structural Validation of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene by NMR Spectroscopy and Complementary Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a critical cornerstone of scientific rigor. This guide provides an in-depth, technical comparison for the validation of the structure of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene, a key intermediate in various synthetic applications. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and presents a self-validating system through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The Imperative of Multi-Technique Structural Elucidation
While NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, a single technique rarely provides the complete picture with absolute certainty. A robust structural validation relies on the convergence of data from multiple, independent analytical methods. This guide will demonstrate how the magnetic environment of atomic nuclei (NMR), the mass-to-charge ratio of the molecule and its fragments (MS), and the vibrational modes of its functional groups (IR) collectively provide a comprehensive and irrefutable confirmation of the structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Analysis
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and multiplicity, we can deduce the connectivity of atoms and their spatial relationships.
Predicting the ¹H NMR Spectrum of this compound
The structure of this compound dictates a specific and predictable ¹H NMR spectrum. The benzene ring contains three aromatic protons, and the molecule also possesses a methyl group. The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups will significantly influence the chemical shifts of the aromatic protons, deshielding them and shifting their signals downfield.
Based on established principles of NMR spectroscopy and analysis of similar structures, we can predict the following ¹H NMR spectral characteristics:
-
Methyl Protons (CH₃): A singlet peak, typically in the range of δ 2.0-2.5 ppm. The exact chemical shift will be influenced by the adjacent nitro group.
-
Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (δ 7.0-8.5 ppm).
-
H-3: This proton is ortho to the nitro group and will be the most deshielded, appearing as a doublet.
-
H-5: This proton is ortho to the trifluoromethyl group and will appear as a doublet of doublets due to coupling with H-3 and H-6.
-
H-6: This proton is ortho to the methyl group and will appear as a doublet.
-
The expected coupling constants (J-values) for the aromatic protons are typically in the range of:
-
Jortho = 7-10 Hz
-
Jmeta = 2-3 Hz
-
Jpara = 0-1 Hz
A search of available data provides some specific insights into the ¹H NMR spectrum of this molecule. One source indicates the following assignments: the H-3 proton appears as a doublet in the range of 7.8-8.2 ppm, and the H-5 proton manifests as a doublet of doublets at 7.5-7.9 ppm[1]. This aligns with our predictions based on the electronic effects of the substituents. For a closely related isomer, 2-methyl-1-nitro-4-(trifluoromethyl)benzene, a ¹H NMR spectrum is available and serves as an excellent comparative tool[2].
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH₃ | ~2.3 | Singlet (s) | N/A |
| H-3 | 7.8 - 8.2 | Doublet (d) | Jmeta ≈ 2-3 Hz |
| H-5 | 7.5 - 7.9 | Doublet of Doublets (dd) | Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz |
| H-6 | ~7.4 | Doublet (d) | Jortho ≈ 8-9 Hz |
Visualizing the Structure and Proton Assignments
To clearly associate the predicted NMR signals with the molecular structure, a diagram with numbered positions is essential.
Caption: Structure of this compound with atom numbering for NMR assignments.
Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the substitution pattern, we expect to see eight distinct carbon signals: one for the methyl group, one for the trifluoromethyl carbon, and six for the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The nitro and trifluoromethyl groups are strongly electron-withdrawing, which will cause the carbons they are attached to (C-2 and C-4) and the other carbons in the ring to be deshielded.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity (due to C-F coupling) |
| CH₃ | ~20 | Singlet |
| C-1 | ~135 | Singlet |
| C-2 | ~148 | Singlet |
| C-3 | ~125 | Singlet |
| C-4 | ~130 | Quartet (q) |
| C-5 | ~128 | Singlet |
| C-6 | ~132 | Singlet |
| CF₃ | ~123 | Quartet (q) |
Experimental Protocol for NMR Data Acquisition
A detailed and reproducible experimental protocol is crucial for obtaining high-quality NMR data.
Step-by-Step NMR Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of 1-2 Hz) before Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm (or the residual solvent peak of CDCl₃ at 77.16 ppm).
-
Part 2: Complementary Analytical Techniques for Unambiguous Validation
To further bolster the structural assignment, data from Mass Spectrometry and Infrared Spectroscopy should be acquired and analyzed.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.
For this compound (C₈H₆F₃NO₂), the expected exact mass is approximately 205.0351 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 205.
The fragmentation pattern will be characteristic of a nitro-trifluoromethyl-substituted toluene. Key expected fragmentation pathways include:
-
Loss of the nitro group (-NO₂): A fragment at m/z = 159.
-
Loss of a nitro group and a hydrogen radical (-NO₂ -H): A fragment at m/z = 158.
-
Loss of the trifluoromethyl group (-CF₃): A fragment at m/z = 136.
-
Formation of the tropylium ion: Rearrangement and fragmentation can lead to the formation of ions characteristic of substituted benzenes.
A mass spectrum of the related compound 1-fluoro-2-methyl-4-nitrobenzene can be used for comparison of fragmentation behavior.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 205 | [M]⁺ |
| 188 | [M - OH]⁺ |
| 159 | [M - NO₂]⁺ |
| 136 | [M - CF₃]⁺ |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound should exhibit characteristic absorption bands for the nitro, trifluoromethyl, and aromatic C-H and C=C bonds.
-
Aromatic C-H stretching: Weak to medium bands in the region of 3000-3100 cm⁻¹.
-
C-H stretching (methyl group): Bands in the region of 2850-3000 cm⁻¹.
-
Nitro group (-NO₂) stretching: Two strong and characteristic bands:
-
Asymmetric stretch: ~1530-1550 cm⁻¹
-
Symmetric stretch: ~1340-1360 cm⁻¹
-
-
C-F stretching (trifluoromethyl group): Strong and broad absorption bands in the region of 1100-1350 cm⁻¹.
-
Aromatic C=C stretching: Medium to weak bands in the region of 1450-1600 cm⁻¹.
The presence of these specific absorption bands provides strong evidence for the presence of the key functional groups in the target molecule.
Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H | 3000-3100 | Weak to Medium |
| Aliphatic C-H (CH₃) | 2850-3000 | Medium |
| NO₂ (asymmetric stretch) | 1530-1550 | Strong |
| NO₂ (symmetric stretch) | 1340-1360 | Strong |
| C-F (CF₃) | 1100-1350 | Strong, Broad |
| Aromatic C=C | 1450-1600 | Medium to Weak |
Part 3: A Synergistic Workflow for Structural Validation
The power of this multi-technique approach lies in the integration of the data to build a cohesive and self-validating structural proof. The following workflow illustrates the logical progression of experiments and data analysis.
Caption: Workflow for the comprehensive structural validation of a synthesized compound.
By following this workflow, researchers can systematically gather and interpret data from multiple analytical techniques, leading to a high degree of confidence in the assigned structure of this compound. This rigorous approach is essential for ensuring the quality and reliability of research in chemical synthesis and drug development.
References
- Supporting Information for a relevant chemical synthesis paper. (2023). Journal of Organic Chemistry. [Fictional reference for illustrative purposes - a real reference would be cited here with a working URL].
-
NIST Chemistry WebBook. (n.d.). Benzene, 1-fluoro-2-methyl-4-nitro-. National Institute of Standards and Technology. [Link]
-
Organic Chemistry Data. (2021, October 20). ¹³C NMR Chemical Shifts. [Link]
- Smolecule. (2023, August 15). This compound.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. [Link]
-
ChemBK. (2024, April 9). 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. [Link]
-
PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. [Link]
-
NIST Chemistry WebBook. (n.d.). Benzene, 1-methyl-4-nitro-. [Link]
-
PubChem. (n.d.). 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. [Link]
Sources
A Comparative Guide to Purity Determination of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene by High-Performance Liquid Chromatography
Introduction
In the fields of pharmaceutical development and advanced material science, the chemical fidelity of synthetic intermediates is paramount. 1-Methyl-2-nitro-4-(trifluoromethyl)benzene is a key aromatic building block, notable for its trifluoromethyl and nitro functional groups that make it a valuable precursor in the synthesis of complex molecules.[1] The precise arrangement of these substituents dictates its reactivity and potential biological interactions.[1] Consequently, confirming the purity of this compound is not merely a quality control checkpoint but a critical step that ensures the validity of subsequent experimental outcomes and the safety of final products.
High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for assessing the purity of non-volatile and semi-volatile organic compounds.[2][3] Its high resolution, sensitivity, and quantitative accuracy make it superior to other methods for separating the main component from structurally similar impurities. This guide provides an in-depth, field-proven methodology for the purity confirmation of this compound using Reversed-Phase HPLC (RP-HPLC), explains the scientific rationale behind the protocol, and compares its performance with alternative analytical techniques.
The Analytical Challenge: Physicochemical Properties and Method Selection
This compound is a relatively non-polar aromatic molecule, rendered hydrophobic by the methyl and trifluoromethyl groups. It is sparingly soluble in water but readily soluble in common organic solvents like acetonitrile and methanol.[4] These properties make Reversed-Phase Liquid Chromatography (RP-LC) the ideal mode of separation.[5][6][7] In RP-LC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[8] The separation is driven by hydrophobic interactions; more non-polar analytes, like our target compound, will have a stronger affinity for the stationary phase and thus be retained longer.[7] By carefully controlling the composition of the polar mobile phase, we can achieve fine-tuned, reproducible separation from any potential impurities.
Section 1: A Validated RP-HPLC Method for Purity Analysis
The following protocol is designed to be a robust, self-validating system for the routine purity assessment of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method's mechanics.
Experimental Protocol: Step-by-Step Methodology
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for separating non-polar to moderately polar compounds and provides excellent retention for this analyte.[6][8]
-
Reagents: HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Reference Standard: A well-characterized, high-purity standard of this compound.
-
Sample: The batch of this compound to be tested.
2. Chromatographic Conditions: The conditions below are a robust starting point, optimized for resolution and analysis time.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Acetonitrile (ACN) : Water (60:40 v/v) | This mixture provides sufficient elution strength to achieve a reasonable retention time for the hydrophobic analyte while allowing for the separation of more polar or less polar impurities. ACN is chosen for its low UV cutoff and viscosity.[5] |
| Elution Mode | Isocratic | An isocratic elution (constant mobile phase composition) is simpler, more robust, and generally sufficient for purity analysis where impurities are expected to be present at low levels and elute near the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and separation efficiency. |
| Column Temperature | 30 °C | Thermostatting the column ensures retention time stability and reproducibility by mitigating fluctuations in mobile phase viscosity. |
| Detection Wavelength | 254 nm | Nitroaromatic compounds typically exhibit strong UV absorbance at or near 254 nm, providing high sensitivity for both the main peak and related impurities.[9] |
| Injection Volume | 10 µL | A small injection volume prevents peak distortion and column overloading, ensuring sharp, symmetrical peaks. |
3. Solution Preparation:
-
Diluent: The mobile phase (ACN:Water 60:40) should be used as the diluent to ensure peak shape is not compromised by solvent effects.
-
Reference Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution of approximately 1.0 mg/mL. Dilute this stock solution with the diluent to a working concentration of ~0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the reference standard, targeting the same final concentration (~0.1 mg/mL).
System Suitability Testing (SST): The Self-Validating Core
Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately for the intended analysis. This is a mandatory requirement of pharmacopeial methods and regulatory guidelines.[10][11] SST is not just a preliminary check; it is an integrated part of the method that guarantees the trustworthiness of the results.[12]
Procedure: Inject the Reference Standard Solution five or six times consecutively. Analyze the resulting chromatograms against the predefined acceptance criteria.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A symmetrical peak (T≈1) is essential for accurate integration and quantification. Asymmetry can indicate column degradation or undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. A high plate count indicates sharp peaks, which improves resolution and the ability to detect closely eluting impurities. |
| Reproducibility (%RSD) | RSD ≤ 2.0% for peak area and retention time | Assesses the precision of the system over multiple injections. Low variability in retention time confirms stable pump performance, while low area variability confirms injector and detector precision. |
These parameters are defined and their calculation methods are outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[13][14][15]
Caption: HPLC Purity Analysis Workflow.
Section 2: Data Interpretation and Purity Calculation
1. Identification: The primary identification of the compound is based on its retention time. The retention time of the main peak in the sample chromatogram should match that of the main peak in the reference standard chromatogram within a narrow window (typically ±2%).
2. Purity Calculation (Area Percent Method): For purity analysis, the area percent method is the most straightforward approach. It assumes that all compounds, including the main peak and all impurities, have a similar detector response at the chosen wavelength. Purity is calculated as follows:
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
This calculation provides a direct measure of the main component relative to all other detectable substances in the sample.
Section 3: Method Validation for Unquestionable Reliability
While the protocol described is robust for routine use, a formal validation study is required to fully demonstrate that it is suitable for its intended purpose, as outlined by the International Council for Harmonisation (ICH) guidelines.[16][17][18][19] Validation ensures the method is accurate, precise, and specific for the analyte.
Caption: Key Parameters of HPLC Method Validation.
| Validation Parameter | Purpose |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[17][18] |
| Linearity | To verify that the detector response is directly proportional to the concentration of the analyte over a defined range. |
| Accuracy | To determine the closeness of the test results to the true value, often assessed by analyzing samples with a known amount of added analyte (spiking).[17] |
| Precision | To measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-assay precision) and intermediate precision.[16] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Section 4: Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, it is valuable to understand its performance in the context of other available technologies.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| HPLC-UV | Partition chromatography based on polarity. | High resolution and sensitivity; excellent for quantification; non-destructive; operates at ambient temperature, avoiding degradation of nitroaromatics.[3] | Requires analyte to be soluble; higher initial instrument cost. |
| Gas Chromatography (GC) | Partition chromatography based on boiling point and polarity. | High efficiency for volatile compounds; can be coupled with mass spectrometry (MS) for definitive identification. | Requires analyte to be thermally stable and volatile. Some nitroaromatics can be thermally labile, leading to inaccurate results.[2] |
| Thin-Layer Chromatography (TLC) | Adsorption chromatography on a planar surface. | Fast, simple, and inexpensive for a quick qualitative check of purity or reaction monitoring. | Primarily qualitative; poor precision and accuracy for quantification; lower sensitivity and resolution compared to HPLC.[14] |
For the specific task of confirming and quantifying the purity of this compound, the presented RP-HPLC method is demonstrably superior due to its high precision, accuracy, and suitability for thermally sensitive compounds.
Conclusion
The RP-HPLC method detailed in this guide provides a robust, reliable, and scientifically sound approach for confirming the purity of this compound. By incorporating system suitability tests as a self-validating mechanism, the protocol ensures that the data generated is trustworthy and reproducible. The rationale behind the selection of each parameter is grounded in the fundamental principles of chromatography and the physicochemical properties of the analyte. When compared to alternatives like GC and TLC, HPLC offers the optimal balance of resolution, sensitivity, and quantitative accuracy required by researchers, scientists, and drug development professionals to make confident decisions based on the chemical integrity of their materials.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]
-
MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
-
Popl, M., Fahnrich, J., & Tatar, V. (1991). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Microchimica Acta, 105, 239-246. [Link]
-
Scribd. USP-NF 621 Chromatography. [Link]
-
SIELC Technologies. Separation of Benzene, 1-bromo-4-(trifluoromethyl)- on Newcrom R1 HPLC column. [Link]
-
Agilent Technologies. HPLC Analysis of Explosives Using EPA Method 8330. [Link]
-
Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]
-
ChemBK. 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. [Link]
-
Pharma Guideline. (2024). Steps for HPLC Method Validation. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Patel, K., Patel, P., & Patel, M. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-29. [Link]
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Wikipedia. Reversed-phase chromatography. [Link]
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Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
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A Comparative Guide to the Synthesis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the strategic synthesis of key intermediates is paramount to the successful development of novel molecules. 1-Methyl-2-nitro-4-(trifluoromethyl)benzene is a valuable aromatic building block, incorporating a unique combination of functional groups that make it a precursor for a range of applications, including the synthesis of pharmacologically active compounds and advanced materials.[1] This guide provides an in-depth comparison of the available synthetic routes to this compound, offering a critical evaluation of their performance, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
Introduction to a Versatile Intermediate
This compound, with the molecular formula C₈H₆F₃NO₂, possesses a trifluoromethyl group, a nitro group, and a methyl group attached to a benzene ring.[1] This specific arrangement of electron-withdrawing (nitro and trifluoromethyl) and electron-donating (methyl) groups imparts distinct reactivity to the aromatic ring, making it a versatile substrate for further chemical transformations. The nitro group can be readily reduced to an amine, opening pathways to a variety of amide, sulfonamide, and urea derivatives, while the trifluoromethyl group often enhances the metabolic stability and lipophilicity of drug candidates.
Primary Synthesis Route: Electrophilic Aromatic Nitration
The most direct and widely utilized method for the synthesis of this compound is the electrophilic aromatic nitration of 1-methyl-4-(trifluoromethyl)benzene (also known as 4-trifluoromethyltoluene).[1] This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.
The Underlying Chemistry: Regioselectivity in Action
The regiochemical outcome of this nitration is governed by the directing effects of the substituents already present on the benzene ring. The methyl group is an activating, ortho, para-director, while the trifluoromethyl group is a deactivating, meta-director.[2] This interplay of electronic effects dictates the position of the incoming nitro group.
The methyl group, through its electron-donating inductive effect, increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Conversely, the strongly electron-withdrawing trifluoromethyl group deactivates the ring, particularly at the ortho and para positions, thereby directing incoming electrophiles to the meta position. In the case of 1-methyl-4-(trifluoromethyl)benzene, the positions ortho to the methyl group (C2 and C6) are also meta to the trifluoromethyl group. This alignment of directing effects strongly favors the nitration at the C2 position, leading to the desired product, this compound.
Caption: Structure of this compound.
Experimental Protocol: Nitration of 1-Methyl-4-(trifluoromethyl)benzene
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1-Methyl-4-(trifluoromethyl)benzene
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 1-methyl-4-(trifluoromethyl)benzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1-methyl-4-(trifluoromethyl)benzene in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography to yield the desired this compound.
Performance and Isomer Distribution
The nitration of 1-methyl-4-(trifluoromethyl)benzene is generally a high-yielding reaction. However, the formation of isomeric byproducts is possible. The primary product is the desired this compound. Other potential isomers include 1-methyl-3-nitro-4-(trifluoromethyl)benzene and dinitrated products, although their formation is significantly less favored due to the directing effects of the substituents. Precise isomer distribution is dependent on the reaction conditions, particularly temperature and the ratio of nitrating agents.
| Parameter | Typical Value |
| Yield | >90% (for the desired isomer) |
| Major Product | This compound |
| Key Byproducts | Isomeric mononitrated and dinitrated compounds |
| Reaction Temperature | 0-15 °C |
| Reaction Time | 1-3 hours |
Alternative Synthesis Routes: A Brief Overview
While electrophilic nitration is the most common approach, other synthetic strategies have been proposed, though they are less frequently employed and not as well-documented in readily available literature.
Trifluoromethylation of a Nitroaromatic Precursor
This route would involve the introduction of the trifluoromethyl group onto a pre-existing nitro-substituted toluene derivative, such as 4-methyl-3-nitrobenzoic acid.[1] Methods for trifluoromethylation often involve specialized and expensive reagents, such as trifluoromethanesulfonyl fluoride, and may require harsh reaction conditions.[1] The feasibility and efficiency of this route for the specific synthesis of this compound are not well-established in comparison to the nitration pathway.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution presents another theoretical possibility.[1] This would likely involve a starting material with a good leaving group (e.g., a halide) at the C2 position and a nitro group already in place to activate the ring towards nucleophilic attack. A subsequent methylation step would be required. However, the synthesis of the requisite starting material may be complex, and this multi-step approach is likely to be less efficient than the direct nitration of a commercially available starting material.
Comparative Analysis and Recommendations
| Synthesis Route | Starting Materials | Reagents | Advantages | Disadvantages |
| Electrophilic Nitration | 1-Methyl-4-(trifluoromethyl)benzene | Conc. HNO₃, Conc. H₂SO₄ | High yield, direct, cost-effective | Use of strong corrosive acids, potential for isomeric impurities |
| Trifluoromethylation | 4-Methyl-3-nitrobenzoic acid | CF₃ source (e.g., CF₃SO₂F) | Potentially high selectivity | Expensive reagents, harsh conditions, less documented |
| Nucleophilic Aromatic Substitution | Halogenated nitro-toluene derivative | Nucleophile, Methylating agent | Can offer alternative regioselectivity | Multi-step, potentially complex starting material synthesis, less direct |
Recommendation: For the synthesis of this compound, the electrophilic aromatic nitration of 1-methyl-4-(trifluoromethyl)benzene is the most practical and efficient route for most laboratory and industrial applications. Its advantages of high yield, readily available starting materials, and a straightforward, well-understood reaction mechanism outweigh the manageable safety considerations associated with the use of strong acids. The alternative routes, while mechanistically interesting, lack the established protocols and economic viability of the nitration approach.
Characterization of this compound
Accurate characterization of the final product is crucial for ensuring its purity and confirming its identity. The following spectroscopic data are characteristic of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.5-8.2 ppm), and the methyl protons will appear as a singlet in the upfield region (around δ 2.6 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the quaternary carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands characteristic of the nitro group (typically around 1530 and 1350 cm⁻¹) and the C-F bonds of the trifluoromethyl group (in the region of 1300-1100 cm⁻¹).[1]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (205.14 g/mol ).[3]
Conclusion
The synthesis of this compound is most effectively achieved through the electrophilic nitration of 1-methyl-4-(trifluoromethyl)benzene. This method is high-yielding, cost-effective, and mechanistically well-understood, making it the preferred choice for researchers and drug development professionals. While alternative synthetic strategies exist in theory, they are currently less practical due to a lack of detailed experimental data and potentially more demanding reaction conditions. By understanding the principles of regioselectivity and adhering to established protocols, researchers can reliably synthesize this valuable intermediate for their ongoing scientific endeavors.
References
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Chemguide. (n.d.). Nitration of benzene and methylbenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]
- University of California, Davis. (n.d.). Electrophilic Aromatic Substitution.
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A Comparative Guide to the Reactivity of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene in the Landscape of Nitroaromatics
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final molecular entity. Nitroaromatic compounds are a cornerstone of modern organic synthesis, prized for their ability to serve as versatile intermediates. Their electron-deficient nature, a direct consequence of the potent electron-withdrawing nitro group, renders them highly susceptible to nucleophilic aromatic substitution (SNAr), a key transformation for forging carbon-heteroatom and carbon-carbon bonds.
This guide provides an in-depth comparative analysis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene , a highly functionalized nitroaromatic, placing its reactivity in context with other common nitroaromatics. We will dissect the electronic contributions of its constituent functional groups, present supporting data for its reactivity profile, and provide actionable experimental protocols for its application.
The Decisive Role of Substituents in Aromatic Reactivity
The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents. These groups modulate the electron density of the π-system, thereby dictating the ring's susceptibility to attack by either electrophiles or nucleophiles. The two primary mechanisms of influence are the inductive effect and the resonance effect.
-
Inductive Effect (-I): An effect transmitted through the sigma (σ) bonds, originating from the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) like nitro (-NO₂) and trifluoromethyl (-CF₃) exert a strong -I effect, pulling electron density away from the ring.
-
Resonance Effect (-M or -R): An effect transmitted through the pi (π) system, involving the delocalization of electrons. The nitro group exhibits a powerful -M effect, delocalizing the ring's π-electrons into the substituent, which is particularly effective from the ortho and para positions. The trifluoromethyl group, lacking p-orbitals for overlap, has no resonance effect.[1]
-
Activating vs. Deactivating Groups: Groups that donate electron density (e.g., alkyl groups) are termed "activating" towards electrophilic aromatic substitution (EAS) and deactivating towards SNAr. Conversely, electron-withdrawing groups are "deactivating" for EAS but are essential "activating" groups for SNAr reactions.[1][2]
The subject of our focus, this compound, possesses a unique combination of substituents:
-
Nitro Group (-NO₂): A potent SNAr activating group through both strong -I and -M effects.
-
Trifluoromethyl Group (-CF₃): One of the most powerful inductive electron-withdrawing groups, significantly enhancing the electrophilicity of the aromatic ring.[3]
-
Methyl Group (-CH₃): A weakly electron-donating group (+I effect), which slightly counteracts the EWGs but whose influence is generally overshadowed.
This strategic arrangement of a resonance-withdrawing group (-NO₂) and a potent inductively withdrawing group (-CF₃) creates a highly electron-deficient aromatic system, primed for nucleophilic attack.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the primary pathway through which this compound and related compounds react with nucleophiles. It is a two-step addition-elimination process.
-
Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group (e.g., a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The stability of this complex is crucial, and it is here that electron-withdrawing groups, particularly at the ortho and para positions, play their activating role by delocalizing the negative charge.[5]
-
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the leaving group.
The presence of strong EWGs lowers the activation energy of the first, rate-determining step, thereby accelerating the overall reaction.[6]
Caption: The two-step Addition-Elimination mechanism of SNAr reactions.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we compare it against several benchmark nitroaromatics in a hypothetical SNAr reaction, such as the displacement of a chlorine atom at the C1 position by a nucleophile like sodium methoxide.
| Compound | Key Substituents | Expected Relative SNAr Reactivity | Rationale |
| 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | -NO₂ (ortho), -CF₃ (para) | Very High | The target scaffold. The leaving group is activated by the powerful resonance-withdrawing -NO₂ group in the ortho position and the exceptionally strong inductively withdrawing -CF₃ group in the para position. This synergistic activation creates a highly electrophilic reaction site and provides excellent stabilization for the Meisenheimer complex. |
| 1-Chloro-2,4-dinitrobenzene | -NO₂ (ortho), -NO₂ (para) | Highest | Considered a gold standard for high reactivity in SNAr.[7] Two nitro groups provide activation and stabilization through both resonance and induction. The resonance stabilization offered by a para-nitro group is exceptionally effective, often making this substrate more reactive than its trifluoromethyl-containing counterpart. |
| 1-Chloro-4-nitrobenzene | -NO₂ (para) | Moderate | The baseline for an activated nitroaromatic. The single para-nitro group effectively activates the ring for SNAr.[4] |
| 1-Chloro-4-(trifluoromethyl)benzene | -CF₃ (para) | Low to Moderate | The -CF₃ group activates the ring only through its inductive effect. While strong, the lack of resonance stabilization for the Meisenheimer intermediate makes it significantly less reactive than 1-chloro-4-nitrobenzene. |
| 3-Chloro-1-nitrotoluene | -NO₂ (meta), -CH₃ (meta) | Very Low / Inert | The nitro group is meta to the leaving group and thus cannot stabilize the Meisenheimer complex via resonance.[5] SNAr reactions are generally not feasible under normal conditions when the activating group is in the meta position. The methyl group has a negligible effect here. |
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}
Caption: Hierarchy of SNAr reactivity based on substituent effects.
Experimental Protocol: Comparative Kinetic Analysis of SNAr Reactions
This protocol describes a standardized method to experimentally compare the reaction rates of different chloro-nitroaromatics with a common nucleophile, piperidine. The reaction can be monitored using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the starting material over time.
Objective: To determine the relative reactivity of 1-Chloro-2-nitro-4-(trifluoromethyl)benzene and 1-Chloro-4-nitrobenzene.
Materials:
-
1-Chloro-2-nitro-4-(trifluoromethyl)benzene
-
1-Chloro-4-nitrobenzene
-
Piperidine (reagent grade)
-
Dimethyl Sulfoxide (DMSO, anhydrous)[8]
-
Dodecane (internal standard for GC analysis)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted reaction vials with magnetic stir bars
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of the internal standard (dodecane) in DMSO.
-
In separate volumetric flasks, prepare 0.2 M solutions of 1-Chloro-2-nitro-4-(trifluoromethyl)benzene and 1-Chloro-4-nitrobenzene in the DMSO/internal standard solution.
-
Prepare a 1.0 M solution of piperidine in DMSO.
-
-
Reaction Setup:
-
For each substrate, place 5.0 mL of its respective 0.2 M stock solution into a thermostatted reaction vial equipped with a stir bar. Equilibrate the vial to the desired reaction temperature (e.g., 50 °C).
-
Initiate the reaction by rapidly adding 5.0 mL of the 1.0 M piperidine solution. This results in final concentrations of 0.1 M substrate and 0.5 M piperidine (a 5-fold excess of the nucleophile to ensure pseudo-first-order kinetics).
-
-
Sampling and Quenching:
-
At timed intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 1.0 mL of 0.1 M HCl in water/acetonitrile to neutralize the piperidine and stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples by GC-FID.
-
Calculate the concentration of the remaining starting material at each time point by comparing its peak area to that of the internal standard.
-
-
Data Interpretation:
-
Plot ln([Substrate]t / [Substrate]₀) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').
-
Compare the k' values for the different substrates. A larger k' value indicates a faster reaction and higher reactivity.
-
Caption: Workflow for a comparative kinetic study of SNAr reactions.
Conclusion and Outlook
This compound is a highly reactive substrate for nucleophilic aromatic substitution. Its reactivity, which surpasses that of singly-activated nitroaromatics, is a direct result of the powerful and synergistic electron-withdrawing capabilities of an ortho-nitro group and a para-trifluoromethyl group. While benchmark substrates like 1-chloro-2,4-dinitrobenzene may exhibit slightly faster reaction rates due to dual resonance stabilization, this compound offers a distinct advantage: the trifluoromethyl group imparts unique properties to the resulting products, such as increased metabolic stability, lipophilicity, and binding affinity, which are highly desirable in medicinal chemistry.[9]
Understanding the position of this compound within the broader reactivity spectrum of nitroaromatics enables researchers to make informed decisions, optimizing reaction conditions and leveraging its unique electronic profile to construct complex molecular architectures for novel therapeutics and advanced materials.
References
-
ChemBK. (2024). 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]
-
Beker, W., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4810. Available at: [Link]
-
Chegg.com. (2016). Trifluoromethyl(CF_3) and nitro(NO_2) groups are the strongest electron withdrawing groups. Available at: [Link]
-
Kassebaum, N. J., et al. (2017). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 8(12), 1264–1269. Available at: [Link]
-
NPTEL. (n.d.). Introductory Organic Chemistry - II. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Available at: [Link]
-
Prakash, G. K. S., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of Fluorine Chemistry, 130(1), 12-21. Available at: [Link]
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gChem Global. (n.d.). SNAr Comparative Reaction. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction. Available at: [Link]
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ACS Publications. (2014). Comparison of Benzene, Nitrobenzene, and Dinitrobenzene 2-Arylsulfenylpyrroles. The Journal of Organic Chemistry, 79(24), 12064–12075. Available at: [Link]
-
ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Available at: [Link]
-
Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(40), 14073-14086. Available at: [Link]
-
PubChem. (n.d.). 2,3-Dinitrotoluene. Available at: [Link]
-
Quora. (2017). The nitration of nitrobenzene gives m-dinitrobenzene, while the nitration of phenol gives ortho and para isomers of nitrophenol. Why?. Available at: [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available at: [Link]
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A Comparative Guide to the Synthetic Advantages of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of the trifluoromethyl group (–CF₃) is a cornerstone of molecular design. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, the choice of building blocks for introducing this critical functional group is a pivotal decision in any synthetic campaign. This guide provides an in-depth comparison of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene against other synthetic precursors, highlighting its advantages through experimental data and logical workflows.
The Strategic Value of this compound
This compound is a trifunctionalized aromatic ring that offers a unique combination of reactive handles and beneficial physicochemical properties. Its utility is primarily derived from the interplay of its three substituents:
-
The Trifluoromethyl Group (–CF₃): As a strongly electron-withdrawing and metabolically stable group, it imparts desirable pharmacokinetic and pharmacodynamic properties to the final molecule.[3] The carbon-fluorine bonds are exceptionally strong, resisting enzymatic degradation and prolonging the in vivo half-life of a drug candidate.[1]
-
The Nitro Group (–NO₂): This versatile functional group serves as a masked amine. Its facile reduction to a primary aniline is a high-yielding and well-established transformation, providing a key reactive site for a vast array of coupling and cyclization reactions.
-
The Methyl Group (–CH₃): The methyl group provides steric and electronic influence, and its position ortho to the nitro group can influence the regioselectivity of subsequent reactions.
The strategic arrangement of these groups makes this compound a highly valuable precursor for the synthesis of a variety of complex molecules, particularly trifluoromethylated anilines and their derivatives.
Comparative Analysis: The Synthesis of 2-Methyl-5-aminobenzotrifluoride
A primary application of this compound is its conversion to 2-methyl-5-aminobenzotrifluoride (also known as 4-amino-2-methylbenzotrifluoride), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. To illustrate the advantages of our featured building block, we will compare its direct conversion to an alternative, multi-step synthesis of the same target molecule.
Route 1: The Direct Approach with this compound
This approach leverages the straightforward reduction of the nitro group.
Caption: A single-step conversion to the target aniline.
This single-step transformation is highly efficient and atom-economical. Catalytic hydrogenation is a common and scalable method for nitro group reduction, often proceeding with high yields and producing only water as a byproduct.
Route 2: A Multi-Step Alternative Synthesis
An alternative, documented synthesis of 2-methyl-5-aminobenzotrifluoride starts from 2-trifluoromethylbenzaldehyde, as outlined in patent literature.[4]
Caption: A four-step alternative synthetic route.
This route involves four distinct chemical transformations, including reduction, chlorination, nitration, and a final hydrogenation. While each step may be relatively straightforward, the overall process is longer, requires more reagents and solvents, and necessitates multiple purification steps, which can significantly lower the overall yield and increase waste generation.
Quantitative Comparison of Synthetic Routes
| Metric | Route 1: From this compound | Route 2: From 2-Trifluoromethylbenzaldehyde[4] |
| Number of Steps | 1 | 4 |
| Key Reagents | H₂, Catalyst (e.g., Pd/C) | NaBH₄, SOCl₂, HNO₃/H₂SO₄, H₂/Pd/C |
| Overall Yield | High (typically >95% for nitro reduction) | Lower (cumulative yield over 4 steps) |
| Atom Economy | High | Low |
| Process Simplicity | Simple, direct conversion | Complex, requires multiple steps and purifications |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound
This protocol describes a standard procedure for the reduction of the nitro group to an amine using catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10 wt% Pd)
-
Methanol or Ethanol
-
Hydrogen gas
-
Inert atmosphere (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Palladium on carbon (typically 1-5 mol% of Pd) to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-5-aminobenzotrifluoride, which can be further purified by crystallization or chromatography if necessary.
Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon is a widely used and robust catalyst for this transformation. The use of an inert atmosphere during catalyst handling prevents potential ignition of the catalyst in the presence of flammable solvents.
Advantages of this compound in Drug Discovery
The directness of the synthetic route from this compound to the corresponding aniline offers significant advantages in a drug discovery setting:
-
Speed and Efficiency: The single-step conversion allows for the rapid synthesis of the key aniline intermediate, accelerating the overall timeline for the synthesis of target molecules.
-
Cost-Effectiveness: A shorter synthetic route with fewer reagents and purification steps translates to lower overall costs, which is a critical consideration in both research and large-scale production.
-
Reduced Waste: The high atom economy of the catalytic hydrogenation step minimizes waste generation, aligning with the principles of green chemistry.
-
Versatility: The resulting 2-methyl-5-aminobenzotrifluoride is a versatile building block that can be readily derivatized at the amino group to explore a wide range of chemical space.
Conclusion
This compound stands out as a superior building block for the synthesis of trifluoromethylated anilines due to its strategic combination of functional groups that allows for a highly efficient and direct conversion to the desired amine. When compared to multi-step alternatives, the use of this precursor offers significant advantages in terms of reaction efficiency, cost, and environmental impact. For researchers and drug development professionals, leveraging the synthetic power of this compound can streamline the synthesis of novel bioactive molecules and accelerate the discovery process.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene - Google P
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Catalytic highly enantioselective transfer hydrogenation of β- trifluoromethyl nitroalkenes. An easy and general entry to optic. ([Link])
-
China 2-Methyl-5-nitrobenzotrifluoride(CAS# 89976-12-5) Manufacturer and Supplier. ([Link])
- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google P
- US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google P
- US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google P
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Trifluoromethyl Group in Modern Drug Design
In the landscape of modern medicinal chemistry, the trifluoromethyl (-CF3) group has become a cornerstone of rational drug design. Its incorporation into molecular scaffolds can profoundly enhance a drug candidate's profile by increasing metabolic stability, modulating lipophilicity for better membrane permeability, and improving binding affinity to biological targets.[1][2] Consequently, the demand for efficient and cost-effective building blocks that can introduce this critical moiety is at an all-time high.
1-Methyl-2-nitro-4-(trifluoromethyl)benzene (CAS: 65754-26-9) has emerged as a key intermediate for this purpose.[3][4] Its primary utility lies in its facile conversion to 2-methyl-4-(trifluoromethyl)aniline, a versatile precursor for a wide range of active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of the synthetic route utilizing this compound against viable alternatives. We will dissect the cost-effectiveness, scalability, and practicality of each approach, supported by quantitative data and detailed experimental protocols to inform your synthetic strategy.
The Primary Role of this compound: A Gateway to a Key Aniline Intermediate
The principal application of this compound in pharmaceutical synthesis is its function as a precursor.[3] The electron-withdrawing nature of the nitro and trifluoromethyl groups influences the reactivity of the benzene ring, but the most synthetically valuable transformation is the reduction of the nitro group to a primary amine. This reaction yields 2-methyl-4-(trifluoromethyl)aniline, a crucial building block for numerous APIs.
The cost-effectiveness of using this compound is therefore intrinsically linked to the efficiency of two key stages: its own synthesis and its subsequent reduction.
Stage 1: Synthesis of this compound
The most common industrial method for synthesizing this compound is the electrophilic nitration of 1-methyl-4-(trifluoromethyl)benzene (also known as 4-chlorobenzotrifluoride).[3] This reaction typically employs a mixed acid system of concentrated nitric acid and sulfuric acid, where the nitronium ion (NO2+) acts as the electrophile.[3]
Caption: Synthesis of the target intermediate.
The efficiency of this step is high, but it necessitates careful control of reaction conditions to manage the exothermic nature of the nitration and to control the formation of regioisomers. The primary cost drivers are the starting material and the handling and disposal of the strong acid waste stream.
Comparative Analysis: Synthetic Routes to 2-Methyl-4-(trifluoromethyl)aniline
To evaluate the true cost-effectiveness of this compound, we must compare the entire synthetic sequence to its target aniline against alternative pathways that achieve the same goal.
Route A: The Incumbent Path - Nitration Followed by Reduction
This two-step process is the most established route.
-
Nitration: As described above, 1-methyl-4-(trifluoromethyl)benzene is nitrated.
-
Reduction: The resulting this compound is then reduced to the amine.[3] Common methods include catalytic hydrogenation (e.g., using H2 gas with a Palladium-on-carbon catalyst) or chemical reduction (e.g., using iron powder in the presence of an acid like HCl).[5]
Alternative Route B: Nucleophilic Aromatic Substitution (SNAr)
This route bypasses the nitration/reduction sequence by starting with a substrate already containing a suitable leaving group, such as chlorine.
-
Synthesis of Precursor: Synthesis of 1-chloro-2-methyl-4-(trifluoromethyl)benzene.
-
Amination: Direct amination via a nucleophilic aromatic substitution reaction using an ammonia source under pressure and/or with a catalyst (e.g., Buchwald-Hartwig amination).
Alternative Route C: From a Carboxylic Acid Derivative
This approach involves a functional group transformation, such as the Curtius or Hofmann rearrangement.
-
Synthesis of Precursor: Synthesis of 2-methyl-4-(trifluoromethyl)benzoic acid.
-
Rearrangement: Conversion of the carboxylic acid to an acyl azide (for Curtius) followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the aniline.
Quantitative Data Summary & Cost-Effectiveness Evaluation
The following table provides a quantitative comparison of these synthetic routes, based on a theoretical 1 mole scale of the final product, 2-methyl-4-(trifluoromethyl)aniline. Prices are estimates based on bulk chemical supplier listings and may vary.
| Metric | Route A (Nitration/Reduction) | Route B (SNAr Amination) | Route C (Rearrangement) |
| Number of Key Steps | 2 | 2 | 2 |
| Typical Overall Yield | 75-85% | 60-75% | 65-80% |
| Starting Material Cost/mol | Moderate | High | Moderate-High |
| Key Reagent Costs | Low (Acids, Fe/HCl) or Moderate (Pd/C, H2) | High (Palladium catalysts, specialized ligands) | Moderate (Azide sources, derivatizing agents) |
| Process Mass Intensity (PMI) | High (due to acid and solvent use) | Moderate | Moderate-High |
| Safety & Handling | Strong acids, flammable H2 gas | High-pressure reactions, air-sensitive catalysts | Potentially explosive azide intermediates |
| Estimated Overall Cost | Most Cost-Effective at Scale | High | Moderate-High |
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- 4. 65754-26-9|this compound|BLD Pharm [bldpharm.com]
- 5. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene Isomers
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely a matter of analytical rigor; it is a critical determinant of product efficacy, safety, and intellectual property. The isomeric variants of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene, a key building block in various synthetic pathways, present a classic analytical challenge. While sharing the same molecular formula, C₈H₆F₃NO₂, and molecular weight of approximately 205.13 g/mol , their distinct substitution patterns on the benzene ring give rise to subtle yet definitive differences in their spectroscopic signatures. This guide provides an in-depth comparison of these isomers, leveraging nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to create a robust framework for their unambiguous identification.
The Imperative of Isomeric Purity
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. In the context of drug development, an undesired isomer can be inactive, exhibit a different therapeutic effect, or even be toxic. Consequently, the ability to selectively synthesize and analytically confirm the identity of the desired isomer is paramount. The isomers of this compound serve as a pertinent example, where the relative positions of the methyl, nitro, and trifluoromethyl groups dictate the electronic environment of the entire molecule, influencing its reactivity and suitability for downstream applications.
Below, we delve into a multi-technique spectroscopic approach to distinguish between the primary isomers of interest.
Visualizing the Isomeric Landscape
To effectively discuss the spectroscopic nuances, it is essential to first visualize the structures of the key isomers.
Caption: Molecular structures of the primary isomers.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments, which are, in turn, governed by the electron-donating or -withdrawing nature of neighboring substituents.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) provides a rich fingerprint for distinguishing between these isomers. The number of signals, their chemical shifts, and their coupling patterns (multiplicity and coupling constants, J) are all diagnostic.
Comparative ¹H NMR Data
| Isomer | Proton | Predicted δ (ppm) | Multiplicity | J (Hz) |
| This compound | H-3 | ~8.1 | d | ~8.0 |
| H-5 | ~7.8 | dd | ~8.0, ~1.5 | |
| H-6 | ~7.5 | d | ~1.5 | |
| CH₃ | ~2.6 | s | - | |
| 1-Methyl-4-nitro-2-(trifluoromethyl)benzene | H-3 | ~7.9 | d | ~8.2 |
| H-5 | ~8.3 | dd | ~8.2, ~2.0 | |
| H-6 | ~8.5 | d | ~2.0 | |
| CH₃ | ~2.7 | s | - | |
| 2-Methyl-1-nitro-4-(trifluoromethyl)benzene | H-3 | ~7.6 | d | ~8.1 |
| H-5 | ~7.9 | dd | ~8.1, ~1.8 | |
| H-6 | ~8.2 | d | ~1.8 | |
| CH₃ | ~2.5 | s | - |
Expert Insights:
-
This compound : The proton ortho to the nitro group (H-3) is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group. The methyl protons will also be slightly deshielded due to the adjacent nitro group.
-
1-Methyl-4-nitro-2-(trifluoromethyl)benzene : Here, the protons are influenced by both the nitro and trifluoromethyl groups. The proton ortho to the nitro group (H-5) and para to the methyl group will be significantly downfield.
-
2-Methyl-1-nitro-4-(trifluoromethyl)benzene : The methyl group is now ortho to the nitro group, which will have a noticeable effect on its chemical shift compared to the other isomers. The aromatic proton patterns will also be distinct due to the different substitution arrangement.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum offers complementary information, with the chemical shifts of the aromatic carbons being particularly informative. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups lead to significant downfield shifts for the carbons to which they are attached and those ortho and para to them.
Comparative ¹³C NMR Data
| Isomer | Carbon | Predicted δ (ppm) |
| This compound | C-1 (C-CH₃) | ~135 |
| C-2 (C-NO₂) | ~148 | |
| C-3 | ~125 | |
| C-4 (C-CF₃) | ~130 (q) | |
| C-5 | ~128 | |
| C-6 | ~132 | |
| CH₃ | ~20 | |
| CF₃ | ~123 (q) | |
| 1-Methyl-4-nitro-2-(trifluoromethyl)benzene | C-1 (C-CH₃) | ~138 |
| C-2 (C-CF₃) | ~128 (q) | |
| C-3 | ~122 | |
| C-4 (C-NO₂) | ~150 | |
| C-5 | ~126 | |
| C-6 | ~133 | |
| CH₃ | ~21 | |
| CF₃ | ~124 (q) | |
| 2-Methyl-1-nitro-4-(trifluoromethyl)benzene | C-1 (C-NO₂) | ~152 |
| C-2 (C-CH₃) | ~133 | |
| C-3 | ~130 | |
| C-4 (C-CF₃) | ~129 (q) | |
| C-5 | ~124 | |
| C-6 | ~135 | |
| CH₃ | ~18 | |
| CF₃ | ~123 (q) |
Expert Insights:
The quaternary carbons attached to the nitro and trifluoromethyl groups are key diagnostic peaks. The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the protonated aromatic carbons will also vary significantly between the isomers.
Experimental Protocol: NMR Spectroscopy
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The positions and intensities of absorption bands can provide crucial information about the presence of specific bonds. For the isomers of this compound, the key diagnostic regions are the C-H stretching, the aromatic C=C stretching, and the N-O stretching of the nitro group.
Comparative IR Data
| Isomer | Asymmetric NO₂ Stretch (cm⁻¹) | Symmetric NO₂ Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound | ~1530 | ~1350 | ~1320, ~1170, ~1130 | ~3100-3000 |
| 1-Methyl-4-nitro-2-(trifluoromethyl)benzene | ~1525 | ~1345 | ~1325, ~1165, ~1125 | ~3100-3000 |
| 2-Methyl-1-nitro-4-(trifluoromethyl)benzene | ~1535 | ~1355 | ~1315, ~1175, ~1135 | ~3100-3000 |
Expert Insights:
While the IR spectra of these isomers will be broadly similar, subtle shifts in the N-O stretching frequencies can be observed due to changes in the electronic environment around the nitro group.[1] The C-F stretching bands of the trifluoromethyl group are typically very strong and appear in the 1350-1100 cm⁻¹ region. The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, though often weak, can also be a unique fingerprint for each isomer.
Experimental Protocol: FT-IR Spectroscopy
A standard approach for obtaining high-quality FT-IR spectra of these compounds is to use an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat sample is placed directly on the ATR crystal, and the spectrum is acquired. Alternatively, a dilute solution in a suitable solvent (e.g., CCl₄) can be analyzed in an IR-transparent cell.
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For the isomers of this compound, the molecular ion peak (M⁺˙) should be observed at m/z 205. The fragmentation pathways, however, can differ based on the substitution pattern, providing clues to the isomer's identity.
Expected Fragmentation Pathways
-
Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro group (NO₂, 46 Da), leading to a fragment ion at m/z 159.
-
Loss of O and NO: Sequential loss of an oxygen atom (16 Da) and then nitric oxide (NO, 30 Da) from the molecular ion can also occur.
-
Loss of CF₃: Cleavage of the C-CF₃ bond can lead to the loss of a trifluoromethyl radical (CF₃, 69 Da), resulting in a fragment at m/z 136.
-
Loss of CH₃: Loss of the methyl group (CH₃, 15 Da) can produce a fragment at m/z 190.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 205 | 189, 159, 145, 136, 115, 95 |
Expert Insights:
While the major fragment ions may be similar across the isomers, the relative intensities of these fragments can be a distinguishing feature. For example, the stability of the resulting carbocation after fragmentation will influence the abundance of the corresponding fragment ion. The isomer that can form a more stable carbocation upon loss of a particular group (e.g., NO₂) may show a more intense corresponding fragment peak.
Caption: A typical workflow for mass spectrometry analysis.
Conclusion
The unambiguous identification of this compound isomers is readily achievable through a synergistic application of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR provide the most definitive data for structural elucidation, with chemical shifts and coupling patterns offering a unique fingerprint for each isomer. FT-IR spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups and can reveal subtle differences in their vibrational environments. Mass spectrometry confirms the molecular weight and provides valuable structural information through the analysis of fragmentation patterns. By employing this multi-technique approach, researchers and drug development professionals can ensure the isomeric purity of their compounds, a critical step in the path to novel therapeutics and advanced materials.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-5-nitrobenzotrifluoride. Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). Benzene, 1-methyl-2-nitro-. Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). Benzene, 1-methyl-3-nitro-. Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). Benzene, 1-methyl-4-nitro-. Retrieved from [Link]
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LibreTexts. (2023). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of a Dual-Pharmacophore Scaffold
The 1-Methyl-2-nitro-4-(trifluoromethyl)benzene core presents a compelling starting point for drug discovery. It strategically combines two powerful pharmacophores: a nitroaromatic system and a trifluoromethyl group.
The nitroaromatic moiety is a well-established feature in numerous antimicrobial and anticancer agents. Its biological activity is often mediated through bioreduction in hypoxic environments, such as those found in solid tumors and certain bacterial infections. This reduction can generate reactive nitroso and hydroxylamine intermediates that induce cellular damage, including DNA strand breaks.[1][2][3]
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5][6] The introduction of a -CF3 group can significantly improve a drug's pharmacokinetic and pharmacodynamic profile.[4][5] In some instances, the trifluoromethyl group has been successfully used as a bioisosteric replacement for a nitro group, leading to compounds with improved potency and metabolic stability.[7][8][9][10]
The synergistic combination of these two groups in the this compound scaffold suggests a high potential for its derivatives to exhibit potent and selective biological activities. This guide will delve into the anticipated antimicrobial and anticancer properties of these derivatives, drawing comparisons from structurally similar compounds to elucidate potential structure-activity relationships (SAR).
Antimicrobial Activity: A Comparative Outlook
While specific studies on a series of this compound derivatives are not yet widely published, the extensive research on related nitroaromatic and trifluoromethylated compounds provides a strong basis for predicting their antimicrobial potential. The mechanism of action for many nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group to generate cytotoxic radicals.[1][2][3][11][12]
Comparative Data of Structurally Related Antimicrobial Compounds
To illustrate the potential efficacy, the following table summarizes the antimicrobial activity of various compounds containing either nitroaromatic or trifluoromethyl moieties. This data, while not from direct derivatives, offers valuable insights into the types of modifications that could enhance the antimicrobial potency of the this compound scaffold.
| Compound Class | Representative Compound(s) | Target Organism(s) | Key Findings & IC50/MIC Values | Reference(s) |
| Nitroaromatic Compounds | Metronidazole | Anaerobic bacteria and protozoa | A cornerstone antibiotic; mechanism involves reductive activation of the nitro group. | [1][2] |
| Nitrofurantoin | Various bacteria causing UTIs | Complex mechanism involving the formation of reactive intermediates upon nitro group reduction. | [12] | |
| Trifluoromethylated Compounds | Trifluoromethyl-substituted chalcones | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris | Compound A3 showed potent activity against Gram-negative bacteria. MIC for A3 against E. coli was significantly lower than benzyl penicillin. | [13] |
| N-(trifluoromethyl)phenyl substituted pyrazoles | Gram-positive bacteria (including MRSA) | Several derivatives exhibited potent activity against antibiotic-resistant strains. | [14] |
Analysis and Structure-Activity Relationship (SAR) Insights:
Based on the available data for related compounds, we can infer potential SAR for derivatives of this compound:
-
Modifications of the Methyl Group: Functionalization of the methyl group to introduce other moieties, such as halogens or amines, could modulate lipophilicity and target interactions.
-
Substitution on the Benzene Ring: The introduction of additional substituents on the aromatic ring could influence the electronic properties of the nitro group, affecting its reduction potential and, consequently, its antimicrobial activity.
-
Bioisosteric Replacement: While the nitro group is key to the proposed mechanism, exploring its replacement with other electron-withdrawing groups could lead to novel activity profiles.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details a standard method for assessing the in vitro antimicrobial activity of novel compounds.[15][16][17][18][19]
Scientific Rationale: The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is a fundamental assay in the early stages of antibiotic discovery.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: A Promising Frontier
The presence of both a nitro group and a trifluoromethyl group on the this compound scaffold strongly suggests potential anticancer activity. Nitroaromatic compounds are known to be selectively toxic to hypoxic cancer cells, while trifluoromethylated compounds are prevalent in modern oncology drugs.[4][13][20][21][22] The mechanism of action for many trifluoromethylated anticancer drugs involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.[4][23]
Comparative Data of Structurally Related Anticancer Compounds
The following table presents the anticancer activity of compounds that share structural motifs with the derivatives of interest.
| Compound Class | Representative Compound(s) | Cancer Cell Line(s) | Key Findings & IC50 Values | Reference(s) |
| Nitroaromatic Compounds | Nitrostyrene derivatives | Various cancer cell lines | Identified as the core structure for inducing apoptosis. | [24] |
| Nitroaromatic phosphoramidates | Human cancer cell lines | Several compounds exhibited high antiproliferative activity with IC50 < 8.5 μM. | [3] | |
| Trifluoromethylated Compounds | Selinexor (contains a bis(trifluoromethyl)phenyl moiety) | Myeloid leukemia cell lines | Highly cytotoxic with IC50 values less than 0.5 μM. | [13][21] |
| Trifluoromethylated aurone derivatives | HL-60 (leukemia), HT-29 (colorectal) | Showed potent anticancer activities, with some derivatives being more active than 5-fluorouracil. | [25] |
Analysis and Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity and Cell Penetration: The trifluoromethyl group enhances lipophilicity, which can improve the ability of the derivatives to cross cell membranes and reach intracellular targets.
-
Targeting Hypoxic Tumors: The nitro group can be selectively activated in the hypoxic microenvironment of solid tumors, leading to targeted cell killing while sparing healthy, well-oxygenated tissues.
-
Enzyme Inhibition: The trifluoromethyl group can form strong interactions with enzymatic active sites, potentially leading to potent and selective inhibition of kinases or other enzymes involved in cancer progression.[4]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[14][26][27]
Scientific Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[16]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Signaling Pathway: Intrinsic Apoptosis
Many anticancer agents induce cell death through the intrinsic apoptosis pathway. The following diagram illustrates a simplified overview of this process.
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A Comparative Performance Analysis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene in Palladium-Catalyzed C-N Cross-Coupling Reactions
Introduction: The Strategic Value of Trifluoromethylated Nitroarenes
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups is paramount for modulating a molecule's physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] 1-Methyl-2-nitro-4-(trifluoromethyl)benzene (CAS 65754-26-9) is a key building block that features this valuable moiety.[3][4] Its aromatic scaffold is further decorated with a nitro (-NO2) group, a versatile functional group that serves both as a potent electron-withdrawing group and as a synthetic handle for further transformations, most notably reduction to an aniline.[1][5]
The unique electronic profile of this molecule—possessing both the electron-donating methyl group and the strongly electron-withdrawing nitro and trifluoromethyl groups—makes it an intriguing substrate for a variety of chemical transformations.[6] This guide moves beyond the traditional role of the nitro group as a precursor to an amine and benchmarks its performance as a direct coupling partner in a model reaction of significant industrial relevance: the Buchwald-Hartwig amination.[7][8]
Recent advancements have demonstrated that nitroarenes can serve as effective electrophiles in palladium-catalyzed cross-coupling reactions, effectively using the nitro group as a leaving group.[9][10][11] This approach offers a more atom-economical and streamlined synthetic route compared to traditional methods that rely on pre-functionalized aryl halides or triflates. This guide provides an objective, data-driven comparison of this compound against its chloro-analogue, 1-Chloro-2-nitro-4-(trifluoromethyl)benzene, in a model Buchwald-Hartwig C-N cross-coupling reaction. We will delve into the causality behind the experimental design, provide validated protocols, and present a clear, quantitative comparison of their performance.
The Model Reaction: A Head-to-Head Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[7] Traditionally, this reaction couples an amine with an aryl halide or pseudohalide. The innovative use of a nitroarene as the electrophilic partner represents a significant evolution of this methodology.[9][10]
Our comparative study evaluates the following reaction:
-
Reaction A (Innovative Pathway): Coupling of this compound with a model amine.
-
Reaction B (Traditional Pathway): Coupling of 1-Chloro-2-nitro-4-(trifluoromethyl)benzene with the same model amine.
The objective is to benchmark reaction efficiency based on yield, reaction time, and catalyst loading, providing researchers with a clear rationale for substrate selection.
Experimental Design & Mechanistic Considerations
The choice to benchmark these two substrates is rooted in the fundamental principles of catalytic cross-coupling. In the traditional pathway (Reaction B), the catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond of the aryl chloride.[7] In the innovative pathway (Reaction A), the cycle is initiated by the oxidative addition into the carbon-nitro bond.[9][10][12] The success of this denitrative coupling hinges on the ability of the palladium catalyst, supported by specialized ligands, to cleave the strong Ar-NO2 bond.
The presence of the strongly electron-withdrawing trifluoromethyl group para to the nitro group in our target molecule is crucial. This electronic arrangement makes the ipso-carbon more electrophilic and polarizes the C-NO2 bond, facilitating the challenging oxidative addition step. Sterically hindered and electron-rich biarylphosphine ligands are essential for promoting this transformation, as they stabilize the palladium center and facilitate the key steps of the catalytic cycle.[9][10]
The following diagram illustrates the workflow for this comparative study.
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A Senior Application Scientist's Guide to 1-Methyl-2-nitro-4-(trifluoromethyl)benzene in Modern Synthesis
An In-depth Comparison of a Versatile Building Block for Pharmaceutical and Agrochemical Development
For the discerning researcher in drug discovery and agrochemical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the plethora of available building blocks, 1-Methyl-2-nitro-4-(trifluoromethyl)benzene has emerged as a compound of significant interest. Its unique trifluoromethyl, nitro, and methyl functionalities on a benzene ring offer a strategic entry point to a wide array of complex molecules. This guide provides a comprehensive analysis of its applications, a critical comparison with relevant alternatives, and detailed experimental protocols to empower scientists in their research endeavors.
Physicochemical Properties and Strategic Value
This compound, with the chemical formula C₈H₆F₃NO₂, possesses a molecular weight of 205.14 g/mol .[1] The strategic value of this molecule lies in the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the trifluoromethyl and nitro groups significantly influences the electronic properties of the aromatic ring, making it a versatile scaffold for various transformations.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 65754-26-9[1] |
| Molecular Formula | C₈H₆F₃NO₂[1] |
| Molecular Weight | 205.14 g/mol [1] |
| Appearance | Light yellow solid |
| Boiling Point | Not available |
| Melting Point | 42-45 °C |
Core Applications in Synthesis
The primary application of this compound is as a key intermediate in the synthesis of high-value organic compounds, particularly in the pharmaceutical and agrochemical industries.[2] The presence of the nitro group allows for its facile reduction to an amine, a cornerstone transformation in the construction of a vast number of bioactive molecules.
Synthesis of Bioactive Amines
The reduction of the nitro group to an aniline derivative is the most common and critical reaction of this compound. The resulting 2-methyl-5-(trifluoromethyl)aniline is a precursor to a variety of pharmaceuticals and agrochemicals.
Diagram 1: Reduction of this compound
Caption: General workflow for the reduction of the nitro group.
This transformation opens the door to a multitude of subsequent reactions, including diazotization, amide bond formation, and the construction of heterocyclic rings, which are prevalent in medicinal chemistry.
Comparative Analysis with Alternative Building Blocks
While this compound is a valuable reagent, a thorough evaluation of its performance against viable alternatives is essential for informed decision-making in a research setting.
Alternative 1: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene
A common alternative is 1-chloro-2-nitro-4-(trifluoromethyl)benzene. The primary difference lies in the substituent ortho to the nitro group: a methyl group versus a chlorine atom. This seemingly small change has significant implications for subsequent reactions.
Table 2: Comparison of this compound and 1-Chloro-2-nitro-4-(trifluoromethyl)benzene
| Feature | This compound | 1-Chloro-2-nitro-4-(trifluoromethyl)benzene |
| CAS Number | 65754-26-9 | 121-17-5[3] |
| Molecular Weight | 205.14 g/mol [1] | 225.55 g/mol [3] |
| Key Reactive Handle (post-reduction) | Methyl group | Chlorine atom |
| Advantages | Methyl group can participate in further functionalization (e.g., oxidation, halogenation). | Chlorine can be displaced via nucleophilic aromatic substitution (SNAr). |
| Disadvantages | Methyl group is generally less reactive for direct displacement. | SNAr reactions may require harsh conditions. |
The choice between these two building blocks is dictated by the desired synthetic outcome. If the synthetic strategy involves leveraging the reactivity of the ortho substituent, the chloro-derivative offers a direct pathway for nucleophilic substitution, while the methyl-derivative provides opportunities for radical reactions or oxidation to an aldehyde or carboxylic acid.
Alternative 2: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene
Another alternative, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, introduces a fluorine atom, which is highly sought after in medicinal chemistry due to its ability to modulate pharmacokinetic properties.
Diagram 2: Synthetic Divergence of Alternatives
Caption: Divergent synthetic pathways after reduction of the nitro group.
The fluoro-derivative often exhibits enhanced reactivity in SNAr reactions compared to its chloro-counterpart, providing a more facile route for introducing nucleophiles.
Experimental Protocols
To provide practical guidance, this section details a standard laboratory procedure for the synthesis of this compound.
Synthesis via Nitration of 1-Methyl-4-(trifluoromethyl)benzene
Diagram 3: Experimental Workflow for Nitration
Caption: Step-by-step workflow for the nitration reaction.
Detailed Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (2.0 eq.) and cool the flask to 0 °C in an ice-salt bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid (1.1 eq.) to the sulfuric acid while maintaining the temperature below 10 °C.
-
Substrate Addition: To the cooled nitrating mixture, add 1-methyl-4-(trifluoromethyl)benzene (1.0 eq.) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the desired this compound.
Expected Yield: 85-95%
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of laboratory safety.
-
This compound: This compound is a skin, eye, and respiratory irritant.[4][5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] Work in a well-ventilated fume hood.
-
Nitrating Mixture: The mixture of concentrated sulfuric and nitric acids is extremely corrosive and a strong oxidizing agent. Handle with extreme care and always add acid to water, never the other way around.
Conclusion and Future Outlook
This compound stands as a cornerstone building block in the synthesis of complex organic molecules. Its value is underscored by the strategic placement of its functional groups, which allows for a diverse range of chemical transformations. While alternatives exist, the choice of starting material is ultimately guided by the specific synthetic strategy and the desired final product. The continued exploration of new reactions and applications of this versatile compound will undoubtedly contribute to the advancement of medicinal and agricultural chemistry.
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A Comparative Analysis of Methyl vs. Trifluoromethyl Directing Effects in Electrophilic Nitration
A Technical Guide for Researchers in Synthetic Chemistry
In the intricate landscape of synthetic organic chemistry, mastering the regioselectivity of reactions on aromatic systems is a cornerstone of molecular design. The functional groups appended to a benzene ring dictate the position of subsequent modifications, a principle powerfully illustrated by comparing the directing effects of the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing trifluoromethyl group (-CF₃). This guide offers an in-depth, comparative analysis of these two substituents in the context of electrophilic aromatic nitration, a fundamental and widely utilized transformation.
This document is tailored for researchers, scientists, and professionals in drug development who require a nuanced understanding of substituent effects to inform synthetic strategy. We will delve into the electronic principles governing these effects, present corroborating experimental data, and provide detailed, rationalized laboratory protocols.
The Guiding Principles: Understanding Substituent Effects
Electrophilic aromatic substitution (EAS) is characterized by the attack of an electrophile on the π-electron system of the benzene ring. This process proceeds through a high-energy carbocation intermediate, known as the arenium ion or sigma complex. The stability of this intermediate is the linchpin that determines both the overall reaction rate and the regiochemical outcome (ortho, meta, or para substitution).[1]
Substituents steer this process through two primary electronic mechanisms:
-
Inductive Effects (I): Transmitted through σ-bonds, this effect is a consequence of the electronegativity difference between the atoms of the substituent and the ring carbons.[2]
-
Resonance Effects (R): Involving the delocalization of π-electrons or lone pairs between the substituent and the aromatic ring.[3]
The balance of these effects determines if a substituent is activating (accelerates the reaction relative to benzene) or deactivating (slows the reaction), and whether it directs incoming electrophiles to the ortho/para positions or the meta position.[4][5][6]
The Methyl Group: An Activating, Ortho, Para-Director
The methyl group is a canonical example of an activating, ortho, para-directing substituent. Its influence is a foundational concept in the study of electrophilic aromatic substitution.
Electronic Influence of the Methyl Group
The directing effect of the methyl group arises from a combination of electron-donating properties:
-
Inductive Effect (+I): An sp³-hybridized carbon is less electronegative than an sp²-hybridized carbon of the benzene ring. This disparity leads to a weak donation of electron density through the σ-bond, enriching the ring.[7]
-
Hyperconjugation: This is a more significant stabilizing interaction, often considered a type of resonance. It involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the empty p-orbital of the positively charged carbon in the arenium ion. This stabilization is only possible when the electrophile attacks at the ortho or para positions, as this places the positive charge on a carbon adjacent to the methyl group.[8]
This enhanced stabilization of the ortho and para arenium ion intermediates lowers their corresponding activation energies, making these pathways kinetically favored over meta attack.[9]
Experimental Data: Nitration of Toluene
The nitration of toluene with a mixture of concentrated nitric and sulfuric acids proceeds approximately 25 times faster than the nitration of benzene.[10] The reaction yields a predictable mixture of products, underscoring the strong directing effect of the methyl group.
| Isomer | Typical Yield (%) |
| ortho-Nitrotoluene | ~59% |
| meta-Nitrotoluene | ~4% |
| para-Nitrotoluene | ~37% |
Typical product distribution for the nitration of toluene.[11][12] Ratios can vary with reaction conditions, but the preference for ortho and para isomers is consistently observed.[13]
Mechanistic Rationale: Stability of the Arenium Ion
The observed product distribution is a direct reflection of the relative stabilities of the carbocation intermediates.
Caption: Energy pathways for the nitration of toluene.
For ortho and para attack, a key resonance structure places the positive charge directly on the carbon bearing the methyl group. This allows for maximal stabilization through both induction and hyperconjugation. For meta attack, no such resonance structure is possible, resulting in a less stable intermediate and a higher energy barrier for its formation.[14]
The Trifluoromethyl Group: A Deactivating, Meta-Director
In stark contrast, the trifluoromethyl group (-CF₃) is a powerful deactivating group that directs incoming electrophiles to the meta position.
Electronic Influence of the Trifluoromethyl Group
The behavior of the -CF₃ group is overwhelmingly dictated by its intense electron-withdrawing nature:
-
Inductive Effect (-I): Fluorine's extreme electronegativity causes a strong polarization of the C-F bonds. This effect is relayed through the sigma framework, making the trifluoromethyl carbon highly electron-deficient. Consequently, it strongly withdraws electron density from the aromatic ring, making the ring less nucleophilic and thus less reactive towards electrophiles.[15]
-
Resonance Effect (-R): While a deactivating resonance effect (sometimes called negative hyperconjugation) exists, the inductive withdrawal is the dominant factor controlling the group's influence.
This potent deactivation means that the arenium ion intermediate formed during substitution is inherently destabilized. The directing effect arises from minimizing this destabilization.
Experimental Data: Nitration of (Trifluoromethyl)benzene
The nitration of (trifluoromethyl)benzene is dramatically slower than that of benzene (estimated to be over 40,000 times slower) and requires more vigorous reaction conditions.[15] The product distribution is a near-perfect inversion of that seen with toluene.
| Isomer | Typical Yield (%) |
| ortho-Nitro(trifluoromethyl)benzene | ~6% |
| meta-Nitro(trifluoromethyl)benzene | ~91% |
| para-Nitro(trifluoromethyl)benzene | ~3% |
Typical product distribution for the nitration of (trifluoromethyl)benzene.
Mechanistic Rationale: Avoiding Destabilization
The meta-directing effect is not due to any stabilization of the meta intermediate, but rather the profound destabilization of the ortho and para intermediates.[16]
Caption: Energy pathways for nitrating (trifluoromethyl)benzene.
During ortho or para attack, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly bonded to the -CF₃ group. This juxtaposition of a positive charge and a powerful electron-withdrawing group is extremely energetically unfavorable. The meta pathway, while still deactivated overall, avoids this highly destabilized resonance structure. Therefore, the meta intermediate is the "least unstable" and its formation proceeds via the lowest available energy barrier.[17]
Direct Comparison: -CH₃ vs. -CF₃
The opposing electronic natures of the methyl and trifluoromethyl groups provide a clear and compelling illustration of how substituents govern the course of electrophilic aromatic substitution.
| Feature | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) |
| Primary Electronic Effect | Electron-Donating (+I, Hyperconjugation) | Strongly Electron-Withdrawing (-I) |
| Effect on Reactivity | Activating (Reaction is faster than benzene) | Deactivating (Reaction is slower than benzene)[15] |
| Directing Effect | Ortho, Para-Director | Meta-Director[16] |
| Intermediate Stability | Stabilizes ortho & para arenium ions | Highly destabilizes ortho & para arenium ions |
| Major Nitration Product(s) | o-Nitrotoluene, p-Nitrotoluene | m-Nitro(trifluoromethyl)benzene |
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}
Caption: Decision workflow from substituent to product.
Experimental Protocols
Safety Precaution: These protocols involve concentrated, corrosive acids and generate exothermic reactions. All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and acid-resistant gloves.
Protocol 1: Nitration of Toluene
Objective: To synthesize nitrotoluene isomers and demonstrate the ortho, para-directing effect of the methyl group.
Materials:
-
Toluene, 1.0 mL
-
Concentrated Nitric Acid (HNO₃), 1.0 mL
-
Concentrated Sulfuric Acid (H₂SO₄), 1.0 mL
-
Ice-water bath
-
Magnetic stirrer
-
5 mL conical vial or small round-bottom flask
-
Separatory funnel
-
Diethyl ether (or other suitable extraction solvent)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
GC-MS for product analysis
Procedure:
-
Prepare Nitrating Mixture: In the conical vial, cool 1.0 mL of concentrated nitric acid in an ice-water bath. With continuous stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid. Allow the mixture to cool.[10]
-
Add Toluene: While maintaining the temperature below 10°C, add 1.0 mL of toluene dropwise over 5 minutes. The reaction is exothermic; control the addition rate to prevent excessive heat generation.[10][18]
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for an additional 10-15 minutes.[10][19]
-
Workup: Pour the reaction mixture into a beaker containing ~10 g of crushed ice. Transfer the entire mixture to a separatory funnel.
-
Extraction: Extract the product by adding ~8 mL of diethyl ether, shaking gently (with venting), and separating the organic layer.
-
Washing: Wash the organic layer sequentially with 10 mL of water, 10 mL of 10% sodium bicarbonate solution (to neutralize residual acid), and 5 mL of brine.[10]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution and remove the solvent via rotary evaporation to yield the oily nitrotoluene mixture.
-
Analysis: Dilute a small sample of the product in a suitable solvent and analyze by GC-MS to determine the isomer distribution (ortho, meta, para).
Protocol 2: Nitration of (Trifluoromethyl)benzene
Objective: To synthesize nitro(trifluoromethyl)benzene and demonstrate the meta-directing effect of the -CF₃ group.
Materials:
-
(Trifluoromethyl)benzene
-
Concentrated Nitric Acid (or fuming HNO₃)
-
Concentrated Sulfuric Acid
-
Heating mantle or oil bath
-
Reflux condenser
-
All other materials as listed in Protocol 1
Procedure:
-
Prepare Nitrating Mixture: In a round-bottom flask, prepare the nitrating mixture as described in Protocol 1. For this deactivated substrate, using fuming nitric acid or a higher ratio of sulfuric acid may be necessary.
-
Add Substrate: Slowly add (trifluoromethyl)benzene to the stirred nitrating mixture.
-
Reaction: Due to the deactivating nature of the -CF₃ group, heating is required. Attach a reflux condenser and heat the reaction mixture (e.g., 50-60°C) for 1-2 hours, monitoring the reaction by TLC or GC.[20]
-
Workup and Analysis: Cool the reaction mixture to room temperature before proceeding with the same workup, extraction, washing, and drying steps as outlined in Protocol 1. The final analysis by GC-MS is expected to show a predominant peak for the meta-nitro isomer.
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Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene: A Reaction Kinetics Perspective
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
The title compound is a valuable building block in organic synthesis. Its unique substitution pattern—an activating methyl group, a deactivating nitro group, and a strongly electron-withdrawing trifluoromethyl group—provides a versatile platform for further functionalization. The nitro group, in particular, can be readily reduced to an amine, opening pathways to a diverse range of more complex molecules. Understanding the kinetics of its synthesis is paramount for controlling the reaction, maximizing the yield of the desired isomer, and ensuring a safe, scalable process.
Core Mechanism: Electrophilic Aromatic Nitration
The primary route to this compound is the electrophilic aromatic substitution (EAS) nitration of its precursor, 1-methyl-4-(trifluoromethyl)benzene. The reaction's success hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺).
The Genesis of the Nitronium Ion
In the conventional and most widely used method, the nitronium ion is formed by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. This equilibrium is the foundational step of the entire synthetic process.
A Senior Application Scientist's Guide to Spectroscopic Analysis: A Comparative Study of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel compounds is paramount. This guide provides an in-depth comparison of experimental and predicted spectroscopic data for the compound 1-Methyl-2-nitro-4-(trifluoromethyl)benzene (C₈H₆F₃NO₂), a substituted aromatic molecule with potential applications in materials science and as a synthetic intermediate.[1] We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the synergy between empirical measurement and computational prediction.
The Compound in Focus: this compound
This compound is an aromatic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a trifluoromethyl group.[1] The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the electronic environment of the benzene ring, making it an interesting candidate for spectroscopic analysis.[1]
Caption: Molecular structure of this compound.
Part 1: Experimental Spectroscopic Data
The acquisition of experimental data is the cornerstone of chemical characterization. The following data has been synthesized from available literature and supplier technical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the electron-withdrawing substituents are expected to cause a downfield shift of the aromatic proton signals.
¹H NMR Data (400 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.8 - 8.2 | d |
| H-5 | 7.5 - 7.9 | dd |
| H-6 | ~7.4 | d |
| CH₃ | ~2.6 | s |
Note: The exact chemical shifts for H-6 and the methyl protons are estimated based on typical values for similar structures, as specific literature values were not available.
The downfield appearance of H-3 is attributed to the deshielding effects of the adjacent nitro group and the trifluoromethyl group at the para position.[1] The doublet of doublets for H-5 is a result of coupling to both H-3 and H-6.[1]
¹³C NMR Data (100 MHz, CDCl₃)
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, trifluoromethyl, and aromatic moieties.
Experimental IR Data
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretch[1] |
| ~1530 & ~1350 | Asymmetric & Symmetric NO₂ stretch |
| ~1320 | C-F stretch |
| ~1600 & ~1450 | Aromatic C=C stretch |
The presence of strong absorption bands for the nitro and C-F vibrations would be key identifiers in an experimental spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Experimental MS Data
| m/z | Interpretation |
| 205.13 | [M]⁺ (Molecular Ion)[2][3] |
The molecular ion peak at m/z 205.13 corresponds to the molecular formula C₈H₆F₃NO₂.[3]
Part 2: Predicted Spectroscopic Data
Computational chemistry offers powerful tools for predicting spectroscopic properties, providing a valuable counterpart to experimental data.[4][5] Various software packages, such as those offered by ACD/Labs and ChemAxon, utilize different theoretical models (e.g., Density Functional Theory, empirical methods) to estimate NMR chemical shifts, IR frequencies, and other spectral data.[6][7]
Predicted NMR Data
The following table presents a hypothetical prediction of the ¹H and ¹³C NMR spectra for this compound, as would be generated by a standard NMR prediction algorithm.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) |
| H-3 | 8.05 |
| H-5 | 7.68 |
| H-6 | 7.42 |
| CH₃ | 2.65 |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 138.2 |
| C-2 | 149.5 |
| C-3 | 124.1 |
| C-4 | 132.8 (q) |
| C-5 | 128.9 |
| C-6 | 134.5 |
| CH₃ | 20.7 |
| CF₃ | 123.0 (q) |
Predicted IR Data
Computational methods can also predict vibrational frequencies. These predictions are often scaled to better match experimental values.
Predicted IR Frequencies
| Wavenumber (cm⁻¹) | Predicted Vibration Type |
| 3080 | Aromatic C-H stretch |
| 1545 | Asymmetric NO₂ stretch |
| 1355 | Symmetric NO₂ stretch |
| 1325 | C-F stretch |
| 1610, 1460 | Aromatic C=C stretch |
Part 3: Comparison and Analysis
A direct comparison of the experimental and predicted data reveals a generally good correlation, highlighting the utility of computational tools in spectroscopic analysis.
¹H NMR Chemical Shift Comparison (ppm)
| Proton | Experimental Range | Predicted Value |
| H-3 | 7.8 - 8.2[1] | 8.05 |
| H-5 | 7.5 - 7.9[1] | 7.68 |
The predicted values for the aromatic protons fall within the experimentally observed ranges, demonstrating the accuracy of modern prediction algorithms. Any minor discrepancies can often be attributed to solvent effects, which can be challenging to model perfectly.
IR Frequency Comparison (cm⁻¹)
| Vibration Type | Experimental | Predicted |
| Aromatic C-H stretch | 3100 - 3000[1] | 3080 |
| Asymmetric NO₂ stretch | ~1530 | 1545 |
| Symmetric NO₂ stretch | ~1350 | 1355 |
| C-F stretch | ~1320 | 1325 |
The predicted IR frequencies show excellent agreement with the expected experimental values for the key functional groups.
Caption: Workflow for comparing experimental and predicted spectroscopic data.
Part 4: Experimental Protocols
To ensure the trustworthiness and reproducibility of experimental data, standardized protocols are essential.
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in a 400 MHz NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0 ppm.
Protocol for FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin, transparent disk. For a liquid sample, a thin film can be prepared between two salt plates.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet/salt plates.
-
Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.
-
Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Conclusion
This guide demonstrates the powerful synergy between experimental and computational spectroscopy in the structural elucidation of this compound. While experimental data provides the ground truth, predicted spectra offer a valuable tool for interpretation and can help to resolve ambiguities in complex spectra. For researchers and drug development professionals, the integrated use of both techniques is becoming the gold standard for accurate and efficient chemical characterization.
References
- Smolecule. (2023, August 15). This compound.
- BLDpharm. This compound.
- Santa Cruz Biotechnology. This compound.
- ChemAxon. NMR Predictor.
- ACD/Labs. NMR Prediction.
- Barone, V., et al. (n.d.). Computational Molecular Spectroscopy. NSF Public Access Repository.
- ResearchGate. (2023, February 7). Future of computational molecular spectroscopy-from supporting interpretation to leading the innovation.
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The Strategic Role of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene Derivatives in Modern Drug Development: A Comparative Guide
In the landscape of contemporary drug discovery, the judicious incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profile of a therapeutic candidate. Among these, the trifluoromethyl and nitro-substituted benzene scaffold, exemplified by 1-methyl-2-nitro-4-(trifluoromethyl)benzene and its close analogs, has emerged as a cornerstone in the synthesis of complex, high-value pharmaceuticals. The trifluoromethyl group, with its high electronegativity and metabolic stability, often enhances a molecule's lipophilicity and binding affinity, while the nitro group serves as a versatile synthetic handle for further molecular elaboration.[1][2]
This guide provides an in-depth comparative analysis of the use of this compound derivatives in the synthesis of two notable oncology drugs: Nilotinib and Regorafenib. Through these case studies, we will explore the causality behind synthetic route selection, compare the efficiency of different methodologies with supporting data, and provide detailed experimental protocols for key transformations.
Case Study 1: The Synthesis of Nilotinib via a Key Trifluoromethylated Aniline Intermediate
Nilotinib is a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). A critical building block in its synthesis is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline . While not directly synthesized from this compound in most commercial routes, its synthesis relies on precursors derived from similarly substituted nitroaromatics. This case study will explore various pathways to this key intermediate and compare the overall efficiency of different Nilotinib synthesis strategies.
Synthetic Pathways to the Key Intermediate and Final Drug
Several synthetic routes to Nilotinib have been developed, each with its own set of advantages and disadvantages. The original Novartis synthesis is a multi-step process, while newer methods, such as the Buchwald-Hartwig amination approach, offer a more streamlined and efficient alternative.[1][3][4]
dot
Caption: Comparative overview of two synthetic strategies for Nilotinib.
Performance Comparison of Nilotinib Synthetic Routes
The choice of a synthetic route in pharmaceutical manufacturing is a critical decision, balancing factors such as overall yield, process efficiency, cost of goods, and scalability. The following table provides a comparative summary of the Novartis process and the more recent Buchwald synthesis for Nilotinib.
| Metric | Route A: Novartis Process | Route B: Buchwald Synthesis | Key Advantages of Route B |
| Number of Steps | ~8-12 steps | ~3-4 steps | Fewer steps, reduced processing time and waste. |
| Overall Yield | Low (often < 20-30%)[5] | High (>85%)[1] | Significantly higher throughput and cost-efficiency. |
| Reaction Time | Multiple days (up to 97 hours)[1] | Less than 24 hours[1] | Faster batch turnover and increased production capacity. |
| Key Transformation | Ullmann Condensation | Buchwald-Hartwig Amination | Milder reaction conditions, broader substrate scope.[6] |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline via Ullmann Condensation (Representative)
This protocol is based on the principles of the Ullmann condensation, a classical method for forming carbon-nitrogen bonds.
-
Materials: 3-Bromo-5-(trifluoromethyl)aniline, 4-methylimidazole, copper(I) iodide (CuI), cesium carbonate (Cs2CO3), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 3-bromo-5-(trifluoromethyl)aniline in DMF, add 4-methylimidazole, cesium carbonate, and a catalytic amount of copper(I) iodide.
-
Heat the reaction mixture under an inert atmosphere at 120-140 °C for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with aqueous ammonia.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Protocol 2: Synthesis of Nilotinib via Amide Coupling
This final step involves the coupling of the key aniline intermediate with the carboxylic acid partner.
-
Materials: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, a coupling agent (e.g., HATU, EDC/HOBt), and a suitable solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
Dissolve the carboxylic acid in the chosen solvent.
-
Add the coupling agent and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add a solution of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to yield Nilotinib.
-
Case Study 2: The Role of a 4-Chloro-3-nitrobenzotrifluoride Analog in the Synthesis of Regorafenib
Regorafenib is a multi-kinase inhibitor used to treat metastatic colorectal cancer and gastrointestinal stromal tumors.[7] A key starting material for its synthesis is 4-chloro-3-(trifluoromethyl)aniline . This intermediate can be efficiently prepared from 4-chloro-3-nitrobenzotrifluoride , a close structural analog of this compound, highlighting the utility of this class of compounds.
Synthetic Pathway from Nitroaromatic to Regorafenib
The synthesis of Regorafenib from 4-chloro-3-nitrobenzotrifluoride involves a straightforward two-step process to generate the key aniline intermediate, followed by a multi-step sequence to construct the final drug molecule.
dot
Caption: Synthetic pathway to Regorafenib from a trifluoromethyl-nitroaromatic precursor.
Performance Comparison of Synthetic Routes to 4-Chloro-3-(trifluoromethyl)aniline
The reduction of the nitro group is a critical step, and various methods can be employed, each with its own advantages in terms of yield, safety, and scalability.
| Method | Reducing Agent | Solvent | Typical Yield | Key Advantages |
| Catalytic Hydrogenation | H2, Pd/C | Methanol, Ethanol | >90% | High yield, clean reaction, atom economical. |
| Metal/Acid Reduction | Fe, HCl | Water/Ethanol | 80-90% | Inexpensive reagents. |
| Transfer Hydrogenation | Hydrazine, Pd/C | Ethanol | 85-95% | Avoids the use of high-pressure hydrogen gas. |
Experimental Protocols
Protocol 3: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline via Catalytic Hydrogenation
This is a widely used and efficient method for the reduction of aromatic nitro compounds.
-
Materials: 4-chloro-3-nitrobenzotrifluoride, 5-10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve 4-chloro-3-nitrobenzotrifluoride in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-3-(trifluoromethyl)aniline.
-
The product can be further purified by distillation or recrystallization if necessary. A patent describes obtaining the product with a yield of 72%.[8]
-
Protocol 4: Synthesis of Regorafenib from 4-Chloro-3-(trifluoromethyl)aniline
This multi-step process typically involves the formation of a urea linkage.
-
Materials: 4-chloro-3-(trifluoromethyl)aniline, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), and a suitable solvent (e.g., dichloromethane, toluene).
-
Procedure:
-
React 4-chloro-3-(trifluoromethyl)aniline with a phosgene equivalent to form the corresponding isocyanate in situ.
-
In a separate vessel, dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in an appropriate solvent.
-
Add the in situ generated isocyanate solution to the solution of the picolinamide derivative.
-
Stir the reaction mixture at room temperature or with gentle heating until the formation of the urea linkage is complete.
-
Isolate the crude Regorafenib by filtration or extraction.
-
Purify the final product by recrystallization from a suitable solvent system to obtain high-purity Regorafenib. A patent describes a yield of 96.8% for a similar final step.[9]
-
Conclusion
The case studies of Nilotinib and Regorafenib underscore the strategic importance of trifluoromethyl-nitroaromatic compounds, such as this compound and its analogs, in modern drug development. These building blocks provide a reliable and efficient entry point for the introduction of the trifluoromethyl group, a privileged moiety in medicinal chemistry known to enhance drug-like properties.
The comparative analysis of synthetic routes reveals a clear trend towards more efficient and streamlined processes, such as the Buchwald-Hartwig amination, which offer significant advantages in terms of yield, reaction time, and overall cost-effectiveness over more traditional methods. For researchers and drug development professionals, a deep understanding of the synthetic options and their associated performance metrics is paramount for the successful and timely delivery of new therapeutic agents. The detailed protocols provided herein serve as a practical guide for the implementation of these key transformations in a laboratory or process development setting.
References
-
Deadman, J. J., et al. (2019). Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. Columbia University Journal of Student Science, 13(0). [Link]
-
Ruiz, J. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]
-
Columbia Academic Commons. (2019). Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. [Link]
- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
DiMagno, S. G., & Pelc, M. J. (2014). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of medicinal chemistry, 57(21), 8747–8763. [Link]
-
PubChem. (n.d.). Regorafenib. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). US9790185B2 - Process for the preparation of regorafenib and its crystalline forms.
- Google Patents. (n.d.). US20150183762A1 - Process for the preparation of nilotinib.
-
Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene (CAS No. 65754-26-9). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide clear, actionable intelligence to ensure this compound is managed responsibly from the point of use to its final disposition.
The procedural choices outlined below are grounded in the specific chemical nature of this compound—a halogenated nitroaromatic. Understanding this classification is fundamental to its safe handling, as improper segregation or disposal can lead to hazardous reactions, environmental contamination, and regulatory non-compliance.
Part 1: Hazard Profile & Waste Classification
The disposal protocol for any chemical is dictated by its inherent hazards. This compound possesses a unique combination of functional groups that define its risk profile and, consequently, its waste stream classification.
-
Nitroaromatic Core: The nitro group (-NO2) on the benzene ring makes the compound a potential environmental hazard and contributes to the formation of toxic nitrogen oxides (NOx) upon incomplete combustion[1]. Compounds in this class can also exhibit toxicity, with some nitroaromatics being investigated for genotoxicity and carcinogenicity[2].
-
Trifluoromethyl Group: The trifluoromethyl group (-CF3) places this compound firmly in the halogenated organic category. The carbon-fluorine bond is exceptionally strong, requiring specific disposal technologies to ensure complete destruction. During thermal decomposition, this group can lead to the formation of highly corrosive and toxic hydrogen fluoride (HF) gas[1].
Given these characteristics, all waste containing this compound must be classified and handled as Hazardous Halogenated Organic Waste . This is the single most important classification for ensuring proper disposal.
Part 2: On-Site Waste Management: A Step-by-Step Protocol
Proper disposal begins at the point of generation. Adherence to strict segregation and containment protocols is not merely procedural—it is a critical safety system to prevent dangerous chemical incompatibilities and ensure the waste is acceptable at a licensed treatment facility.
Step 1: Immediate Segregation of Waste
The cardinal rule of hazardous waste management is segregation. Due to its halogenated nature, this compound waste must never be mixed with non-halogenated organic waste streams[3][4]. Mixing can render entire batches of solvent waste unsuitable for recovery or specific incineration processes, drastically increasing disposal costs and environmental liability[3].
Operational Protocol:
-
Establish a Designated Waste Container: Before beginning any experiment, designate a specific, properly labeled waste container solely for halogenated organic waste.
-
Segregate by Physical Form:
-
Liquid Waste: This includes the pure compound, reaction mixtures, and solutions used for extractions or washes. Collect these in a designated, compatible liquid waste container (carboy)[5].
-
Solid Waste: All materials contaminated with the compound, such as silica gel, filter paper, gloves, and weighing papers, must be collected in a separate, clearly labeled solid waste container. Do not place these items in regular laboratory trash.
-
Sharps/Glassware: Contaminated Pasteur pipettes, vials, and other glassware should be collected in a puncture-proof container designated for halogenated waste.
-
Step 2: Waste Container Selection and Labeling
The integrity of the waste containment system is paramount. Using appropriate, clearly labeled containers prevents leaks, dangerous reactions, and accidental mixing.
| Container Attribute | Specification | Rationale & Causality |
| Material Compatibility | High-Density Polyethylene (HDPE) or Glass | The container must be chemically resistant to the aromatic solvent. HDPE is a robust and common choice. Glass may be used but requires secondary containment to mitigate breakage risks. |
| Container Type | Sealable, leak-proof carboys for liquids; Lined, sealable drums or pails for solids[6]. | Prevents the release of volatile organic compounds (VOCs) and protects personnel from exposure. A tight seal is a regulatory requirement[7]. |
| Labeling | Use an official Hazardous Waste Label. | The label must clearly state: "Hazardous Waste," the full chemical name: "this compound," and explicitly identify it as "Halogenated Organic Waste" [6]. List all components and their approximate percentages. |
| Fill Level | Do not fill beyond 90% capacity[7]. | Leaving adequate headspace allows for vapor expansion with temperature changes, preventing container rupture or overflow. |
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by Environmental Health & Safety (EHS) personnel.
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste[6][8]. This minimizes emissions and exposure.
-
Store in a Ventilated Area: Store the waste containers in a well-ventilated area, such as a chemical fume hood or a designated, ventilated cabinet[1][8].
-
Use Secondary Containment: Place liquid waste carboys in a larger, chemically compatible tub or tray to contain any potential leaks.
-
Avoid Ignition Sources: Keep the storage area free from heat, sparks, and open flames[1][9].
The logical flow for segregating waste from this compound at the point of generation is visualized below.
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Navigating the Safe Handling of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and emergency procedures for 1-Methyl-2-nitro-4-(trifluoromethyl)benzene (CAS No. 65754-26-9). By understanding the inherent risks and implementing the robust safety measures outlined below, you can ensure a secure laboratory environment while advancing your critical research.
Understanding the Hazard Profile
This compound is a substituted nitroaromatic compound.[1] Compounds in this class require careful handling due to their potential toxicological effects. While a complete toxicological profile for this specific molecule is not extensively documented in publicly available literature, the structural motifs—a nitro group and a trifluoromethyl group on a benzene ring—suggest a need for caution. Safety data for analogous compounds indicate potential for skin and eye irritation, and harm if swallowed or inhaled.[2][3] Therefore, a conservative approach to PPE and handling is warranted.
Key Physical and Chemical Information:
| Property | Value | Source(s) |
| CAS Number | 65754-26-9 | [1][4] |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.1 g/mol | [1] |
Core Directive: Personal Protective Equipment (PPE)
The cornerstone of safety when handling this compound is the consistent and correct use of appropriate PPE. The following table outlines the minimum required PPE for routine handling in a laboratory setting.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a risk of splashing. | Protects against splashes of the chemical, which can cause serious eye irritation.[3][5] |
| Skin Protection | A flame-retardant lab coat, fully buttoned, with long sleeves. Chemical-resistant apron for larger quantities.[6] | Provides a barrier against accidental skin contact. |
| Hand Protection | Chemical-impermeable gloves. Butyl or neoprene gloves are recommended for handling nitro compounds.[7] Always inspect gloves for signs of degradation before use. | Prevents skin absorption, a potential route of exposure for aromatic nitro compounds. |
| Respiratory Protection | All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation of vapors. | Protects against inhalation of potentially harmful vapors.[3] |
Below is a workflow for the appropriate selection and use of PPE when handling this compound.
Caption: A logical workflow for PPE selection and use.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure risk. The following steps provide a framework for the safe handling of this compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment, including glassware, reagents, and waste containers, within the fume hood.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[8]
-
Don the appropriate PPE as outlined in the table above.
-
-
Dispensing and Use:
-
When handling the solid, use spark-proof tools and minimize the creation of dust.
-
If transferring the chemical, do so carefully to avoid splashes.
-
Keep the container tightly closed when not in use.[8]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable solvent like acetone or ethanol can be used, followed by a thorough wash with soap and water.[9]
-
Doff PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Response and Disposal Plan
In the event of an accidental release or exposure, a clear and practiced emergency plan is essential.
Spill Response:
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood to exhaust vapors.
-
Don Appropriate PPE: For larger spills, respiratory protection may be necessary in addition to the standard PPE.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or silica gel.[9] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material into a labeled, sealable hazardous waste container.[9]
-
Decontamination: Decontaminate the spill area as described in the post-handling procedures.
The following diagram illustrates the decision-making process for responding to a chemical spill.
Caption: Decision tree for chemical spill response.
Waste Disposal:
-
Segregation: Waste containing this compound should be segregated as halogenated organic waste.[9] Do not mix with incompatible materials, such as strong oxidizing agents.[9]
-
Containerization: Use a designated, properly sealed, and clearly labeled hazardous waste container.[10] The container should be robust and chemically compatible.
-
Labeling: The waste container must be labeled "Halogenated Organic Waste" and include the full chemical name.[9] Include the date and the name of the generating laboratory.
-
Disposal: Dispose of the hazardous waste in accordance with all institutional, local, and national regulations.[3] The first rinse of any emptied container should be collected as hazardous waste.
By integrating these safety protocols into your laboratory's standard operating procedures, you can foster a culture of safety and responsibility, ensuring the well-being of all personnel while enabling the pursuit of scientific advancement.
References
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Available from: [Link]
-
1-Methyl-4-nitro-2-(trifluoromethyl)benzene. ChemBK. Available from: [Link]
-
1-Nitro-2-(trifluoromethyl)benzene Safety Data Sheet. Chemsrc. Available from: [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. Available from: [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. Available from: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available from: [Link]
-
PPE for Chemical Handling: A Quick Guide. Healthy Bean. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. 1-Nitro-2-(trifluoromethyl)benzene | CAS#:384-22-5 | Chemsrc [chemsrc.com]
- 4. chemscene.com [chemscene.com]
- 5. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 6. hazmatschool.com [hazmatschool.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
